molecular formula C6H13NO4 B15551229 2,5-Anhydro-2,5-imino-D-glucitol

2,5-Anhydro-2,5-imino-D-glucitol

Katalognummer: B15551229
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: PFYHYHZGDNWFIF-AMVSKUEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Anhydro-2,5-imino-D-glucitol is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H13NO4

Molekulargewicht

163.17 g/mol

IUPAC-Name

(2S,3S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6?/m0/s1

InChI-Schlüssel

PFYHYHZGDNWFIF-AMVSKUEXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol is a potent pyrrolidine-based iminosugar and a structural mimic of D-glucose. This technical guide provides a comprehensive overview of its fundamental chemical, physical, and biological properties. The document details its role as a glycosidase inhibitor and its mechanism of action as a pharmacological chaperone, particularly in the context of Gaucher disease. This guide includes structured data tables for easy reference, detailed experimental protocols for its synthesis and biological evaluation, and visual diagrams of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug discovery and development.

Core Properties of this compound

This compound is a polyhydroxylated pyrrolidine, a class of compounds known for their ability to inhibit glycosidases due to their structural resemblance to the transition states of glycosidic bond cleavage.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

PropertyValueReference
Chemical Formula C₆H₁₃NO₄[1]
Molecular Weight 163.17 g/mol [1]
Melting Point 139-142.5°C[1]
Appearance White Crystalline Solid[2]
Solubility Soluble in Methanol[1]
Storage Temperature -20°C[1]
Biological Activity: Glycosidase Inhibition

This compound and its derivatives are recognized as potent inhibitors of various glycosidases. Their inhibitory activity is crucial for their therapeutic potential. The table below presents the inhibitory concentrations (IC₅₀) of specific derivatives against human glucocerebrosidase (GCase).

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-adamantanyl-4-((2R,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)butanamide (Derivative 1)Human Glucocerebrosidase (Cerezyme)507[3]
N-adamantanyl-5-((2R,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)pentanamide (Derivative 2)Human Glucocerebrosidase (Cerezyme)393[3]

Mechanism of Action: Pharmacological Chaperone for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[4] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes. Many GBA1 mutations lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and subsequently degraded by the ER-associated degradation (ERAD) pathway, preventing its trafficking to the lysosome.[5][6]

This compound acts as a pharmacological chaperone by binding to the active site of misfolded GCase in the ER. This binding stabilizes the enzyme's native conformation, allowing it to evade ERAD and be correctly trafficked through the Golgi apparatus to the lysosome.[7][8] Once in the acidic environment of the lysosome, the chaperone dissociates, and the restored GCase can hydrolyze the accumulated glucosylceramide.[7]

GCase_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant GCase Mutant GCase ERAD ERAD Mutant GCase->ERAD Degradation Stabilized GCase Stabilized GCase Mutant GCase->Stabilized GCase Binding Chaperone This compound Chaperone->Stabilized GCase Trafficking Trafficking Stabilized GCase->Trafficking Transport Active GCase Active GCase Trafficking->Active GCase Maturation Products Glucose + Ceramide Active GCase->Products Hydrolysis Substrate Glucosylceramide Substrate->Products

GCase Trafficking and Chaperone Action

Experimental Protocols

Synthesis of this compound (Reitz's Method)

This protocol is based on the established Reitz's method for the synthesis of this compound from 5-keto-D-fructose.[5]

Materials:

  • 5-keto-D-fructose

  • Ammonia in methanol (methanolic ammonia)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination: Dissolve 5-keto-D-fructose in methanolic ammonia.

  • Add 10% Pd/C catalyst to the solution.

  • Transfer the mixture to a Parr apparatus or a similar hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas (typically to 4 bar).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the catalyst pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product from the synthesis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Preparation:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 20% methanol in DCM).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Glycosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of this compound against a target glycosidase.

Materials:

  • Target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the glycosidase in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the inhibitor dilutions or buffer (for control).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Serial Dilutions Prepare Inhibitor Serial Dilutions Prepare Reagents->Serial Dilutions Plate Setup Add Enzyme and Inhibitor to 96-well Plate Serial Dilutions->Plate Setup Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Add Substrate Add pNPG Substrate Pre-incubation->Add Substrate Incubation Incubate at 37°C Add Substrate->Incubation Stop Reaction Add Sodium Carbonate Incubation->Stop Reaction Measure Absorbance Read Absorbance at 405 nm Stop Reaction->Measure Absorbance Data Analysis Calculate % Inhibition and IC50 Measure Absorbance->Data Analysis

Glycosidase Inhibition Assay Workflow
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable molecule in glycobiology and drug discovery. Its ability to inhibit glycosidases and act as a pharmacological chaperone for misfolded enzymes like glucocerebrosidase highlights its therapeutic potential for diseases such as Gaucher disease. This technical guide provides the foundational knowledge and experimental methodologies necessary for researchers to further investigate and utilize this promising iminosugar in their work. The provided data, protocols, and diagrams serve as a comprehensive resource to facilitate ongoing research and development in this field.

References

The Core Mechanism of 2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a potent glycosidase inhibitor with significant therapeutic potential, particularly in the context of lysosomal storage disorders such as Gaucher disease. Its mechanism of action primarily revolves around its ability to act as a pharmacological chaperone for mutant β-glucosidases, specifically glucocerebrosidase (GCase). This technical guide provides an in-depth exploration of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Mechanism of Action: Pharmacological Chaperoning

The principal therapeutic action of this compound in the context of Gaucher disease is its function as a pharmacological chaperone.[1][2][3] In many cases of Gaucher disease, mutations in the GBA1 gene lead to the production of misfolded glucocerebrosidase (GCase) enzymes.[4][5] While these mutant enzymes may retain some catalytic activity, they are recognized as aberrant by the endoplasmic reticulum (ER) quality control machinery and are targeted for degradation via the ER-associated degradation (ERAD) pathway.[4][5][6]

This compound, being a structural mimic of the glucose substrate, binds to the active site of the misfolded GCase in the neutral pH environment of the ER.[7] This binding stabilizes the enzyme's conformation, allowing it to evade ERAD and be correctly trafficked through the Golgi apparatus to the lysosome.[8][9] Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly localized GCase can exert its enzymatic function, hydrolyzing glucosylceramide.[2]

Signaling Pathway of Pharmacological Chaperoning

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) mutant_GCase Misfolded Mutant GCase stabilized_complex Stabilized GCase-Chaperone Complex mutant_GCase->stabilized_complex Binding & Stabilization ERAD ER-Associated Degradation (ERAD) mutant_GCase->ERAD Ubiquitination & Proteasomal Degradation chaperone This compound chaperone->stabilized_complex processing Trafficking & Processing stabilized_complex->processing Successful Trafficking active_GCase Active Folded GCase processing->active_GCase Delivery to Lysosome dissociated_chaperone This compound active_GCase->dissociated_chaperone Dissociation hydrolysis Hydrolysis active_GCase->hydrolysis GlcCer Glucosylceramide (Substrate) GlcCer->hydrolysis products Glucose + Ceramide hydrolysis->products

Caption: Pharmacological chaperone mechanism of this compound.

Quantitative Data: Inhibitory Activity

The inhibitory potential of this compound and its derivatives against glucocerebrosidase has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

CompoundTarget EnzymeIC50 (µM)Reference
N-(1-adamantyl-8-oxooctyl)-2,5-anhydro-2,5-imino-D-glucitol (Analog 1)Glucocerebrosidase507[10]
N-(1-adamantyl-9-oxononyl)-2,5-anhydro-2,5-imino-D-glucitol (Analog 2)Glucocerebrosidase393[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 5-keto-D-fructose.[3][11]

Workflow for Synthesis

Synthesis_Workflow start 5-keto-D-fructose step1 Reductive Amination start->step1 step2 Purification step1->step2 end This compound step2->end

References

The Role of 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin) as a Glycosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, more commonly known as 1-deoxynojirimycin (DNJ), is a potent iminosugar and a competitive inhibitor of several glycosidases, most notably α-glucosidases.[1] First isolated from mulberry (Morus species), DNJ's structural mimicry of the D-glucose moiety allows it to bind to the active sites of these enzymes, preventing the hydrolysis of carbohydrates.[1][2] This inhibitory action forms the basis of its primary therapeutic application in the management of type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia.[1] Beyond its well-established role in glycemic control, DNJ has demonstrated a broader therapeutic potential, including antiviral activity, anti-obesity effects, and acting as a pharmacological chaperone in certain lysosomal storage disorders like Gaucher and Pompe disease.[2][3][4] This technical guide provides an in-depth exploration of the biochemical and cellular mechanisms of DNJ as a glycosidase inhibitor, detailed experimental protocols for its study, and a summary of its quantitative inhibitory data.

Mechanism of Action

The primary mechanism of DNJ's inhibitory activity is competitive inhibition of α-glucosidases located in the brush border of the small intestine.[1] Structurally, the protonated nitrogen atom within the DNJ ring mimics the positively charged oxocarbenium ion-like transition state that occurs during the enzymatic cleavage of a glycosidic bond.[1] This high-affinity binding to the enzyme's active site competitively blocks access for natural substrates like sucrose and maltose, thereby delaying their breakdown into absorbable monosaccharides such as glucose.[5][6]

Quantitative Inhibition Data

The inhibitory potency of 1-deoxynojirimycin (DNJ) and its derivatives against various glycosidases is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data, including inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, from various studies.

CompoundEnzymeSourceSubstrateIC₅₀KᵢInhibition TypeReference(s)
1-Deoxynojirimycin (DNJ)α-GlucosidaseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)8.15 ± 0.12 µM-Competitive[5]
1-Deoxynojirimycin (DNJ)Maltase–glucoamylase (MGAM) - C-terminusRecombinant-0.248 ± 0.006 µM--[6]
1-Deoxynojirimycin (DNJ)Maltase–glucoamylase (MGAM) - N-terminusRecombinant-0.183 ± 0.007 µM--[6]
1-Deoxynojirimycin (DNJ)Maltase--1.5 ± 0.1 x 10⁻³ mol L⁻¹-Mixed-type[6]
Compound 6 (DNJ-chrysin conjugate)α-GlucosidaseSaccharomyces cerevisiaepNPG0.51 ± 0.02 µM-Reversible, Mixed[5]
α-1-C-octyl-DNJ (CO-DNJ)β-Glucosidase--460-fold stronger than DNJ--[7]
N-nonyl-DNJ (NN-DNJ)β-Glucosidase--360-fold stronger than DNJ--[7]

Key Signaling Pathways

DNJ's influence extends beyond direct enzyme inhibition, impacting several intracellular signaling pathways.

PI3K/AKT Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle. This pathway is crucial for glucose uptake and metabolism.

PI3K_AKT_Pathway DNJ 1-Deoxynojirimycin (DNJ) InsulinReceptor Insulin Receptor DNJ->InsulinReceptor Enhances Sensitivity IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake NRF2_HO1_Pathway DNJ 1-Deoxynojirimycin (DNJ) NRF2 NRF2 Activation DNJ->NRF2 OxidativeStress Oxidative Stress OxidativeStress->NRF2 Induces HO1 HO-1 Expression NRF2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse DNJ_Purification_Workflow Start Dried Mulberry Leaves Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration Acidification Acidification Filtration->Acidification Concentration1 Concentration Acidification->Concentration1 MacroResin Macroporous Resin Chromatography Concentration1->MacroResin CationEx Cation Exchange Chromatography MacroResin->CationEx AnionEx Anion Exchange Chromatography CationEx->AnionEx Concentration2 Final Concentration AnionEx->Concentration2 End Purified DNJ Concentration2->End

References

A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol and its Derivatives as Pharmacological Chaperones for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to a deficiency in the enzyme acid β-glucosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, causing a range of symptoms from hepatosplenomegaly to severe neurological disease.[1][2] Pharmacological chaperone therapy (PCT) represents a promising therapeutic strategy that uses small molecules to stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity.[3][4][5] This guide focuses on the iminosugar 2,5-Anhydro-2,5-imino-D-glucitol and its closely related analogue, isofagomine (also known as afegostat), as a core scaffold for developing pharmacological chaperones for Gaucher disease. We will review the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of these compounds.

The Pathophysiology of Gaucher Disease and the Mechanism of Chaperone Therapy

Gaucher disease is caused by inherited mutations that compromise the function of GCase.[1] Many mutations are missense mutations that result in a misfolded, yet potentially catalytic, GCase protein.[3] This misfolded enzyme is recognized by the quality control system in the endoplasmic reticulum (ER) and targeted for premature degradation, preventing it from reaching the lysosome where it would normally hydrolyze GlcCer.[6]

Pharmacological chaperones are small molecules designed to act as a scaffold, binding to the misfolded GCase in the ER.[3][6] This binding stabilizes the enzyme's conformation, allowing it to pass through the ER quality control, traffic through the Golgi apparatus, and reach the lysosome.[6] Within the acidic environment of the lysosome and in the presence of high substrate concentrations, the chaperone dissociates, leaving a more stable and functional GCase to carry out its catalytic function.[6] Isofagomine (IFG), a derivative of this compound, is an active-site inhibitor that has been extensively studied for this purpose.[2][6]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of GlcCer in healthy individuals, the pathological consequences in Gaucher disease, and the corrective mechanism of pharmacological chaperone therapy.

Glucosylceramide_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~5.0) GCase_p GCase Precursor GCase_m Mature GCase GCase_p->GCase_m Folding & Trafficking Cer Ceramide UGCG Glucosylceramide Synthase (GCS) Cer->UGCG UDP-glucose GCase_l Functional GCase GCase_m->GCase_l Trafficking GlcCer Glucosylceramide (GlcCer) UGCG->GlcCer GlcCer_l Glucosylceramide GlcCer->GlcCer_l Transport Degradation Glucose + Ceramide GCase_l->Degradation Hydrolysis GlcCer_l->GCase_l

Caption: Normal Glucosylceramide Metabolism.

Gaucher_Disease_Pathology cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GCase_mut Mutant GCase (Misfolded) ERAD ER-Associated Degradation (ERAD) GCase_mut->ERAD Quality Control Recognition GCase_def Deficient GCase GCase_mut->GCase_def Reduced Trafficking GlcCer_acc Glucosylceramide Accumulation Pathology Cellular Dysfunction (Gaucher Cell Formation) GlcCer_acc->Pathology

Caption: Pathological Pathway in Gaucher Disease.

Chaperone_Therapy_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~5.0) GCase_mut Mutant GCase (Misfolded) Complex GCase-Chaperone Complex (Stabilized) GCase_mut->Complex Chaperone Pharmacological Chaperone (e.g., Isofagomine) Chaperone->Complex Complex_t GCase-Chaperone Complex Complex->Complex_t Successful Trafficking GCase_l Functional GCase Complex_t->GCase_l Dissociation (Acidic pH) Chaperone_l Chaperone Complex_t->Chaperone_l Dissociation Degradation Glucose + Ceramide GCase_l->Degradation Hydrolysis GlcCer_l Glucosylceramide GlcCer_l->GCase_l

Caption: Mechanism of Pharmacological Chaperone Therapy.

Quantitative Data from Preclinical Studies

Isofagomine (IFG) and related compounds based on the this compound scaffold have been evaluated in various preclinical models, demonstrating their potential to increase mutant GCase activity.

In Vitro Efficacy in Patient-Derived Cells

Studies using fibroblast and lymphoblastoid cell lines derived from Gaucher patients have shown that IFG can significantly increase the activity of common GCase mutants.

Table 1: Effect of Isofagomine (IFG) on GCase Activity in Patient-Derived Fibroblasts

GCase Mutation Cell Type IFG Concentration (µM) Treatment Duration Fold Increase in GCase Activity Reference
N370S/N370S Fibroblasts 30 3 days ~2.2 [7]
N370S/N370S Fibroblasts 100 3 days ~2.4 [7]
N370S/N370S Fibroblasts 30 5 days ~3.0 [7]
L444P/L444P Fibroblasts Not specified Not specified ~1.3 [8]

| L444P/L444P | Lymphoblasts | Not specified | Not specified | ~3.5 |[8] |

Table 2: Efficacy of Isofagomine- and this compound-Based Compounds in Patient Fibroblasts

Compound GCase Mutation Max Fold Increase in GCase Activity Reference
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (Isofagomine-based) N370S ~2.5 [6][9][10]

| N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide (Isofagomine-based) | G202R | ~7.2 |[6][9][10] |

Note: These novel compounds combined the isofagomine or this compound core with hydrophobic alkyl adamantyl amides to enhance their ability to increase GCase activity.[6][10]

In Vivo Efficacy in Animal Models

The therapeutic potential of IFG has been tested in a neuronopathic Gaucher disease mouse model (4L;C*), which has CNS accumulation of substrates and progressive neurological deterioration.[11][12]

Table 3: Effect of Isofagomine (IFG) in a Neuronopathic Gaucher Disease Mouse Model (4L;C)*

Treatment Group Lifespan Extension GCase Activity Increase (Brain) GCase Activity Increase (Liver) Effect on Cerebral Substrates (GC, GS) Reference
IFG (20 mg/kg/day) 10 days Significant Increase Significant Increase No significant reduction [11][12]

| IFG (600 mg/kg/day) | 20 days | ~2-fold | Up to 25% of Wild Type | No significant reduction |[11][12] |

GC = Glucosylceramide; GS = Glucosylsphingosine

Although IFG administration increased GCase activity and extended lifespan, it did not significantly reduce the accumulation of lipid substrates in the brain.[11][12] However, it did lead to a reduction in neuroinflammation markers, suggesting a complex mechanism of action in vivo.[11]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of pharmacological chaperones.

Protocol: In Vitro GCase Activity Assay in Cell Lysates

This protocol is designed to measure GCase activity in total cell lysates using a fluorogenic substrate.

Objective: To quantify the enzymatic activity of GCase in cultured cells treated with a pharmacological chaperone.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts or lymphoblasts)

  • Pharmacological chaperone (e.g., Isofagomine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100 or RIPA buffer)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: Citrate/phosphate buffer (pH 5.4) containing taurocholate (activates GCase and inhibits non-lysosomal β-glucosidases).[13]

  • Stop Solution: Glycine-NaOH buffer (pH 10.7)

  • Fluorometer (365 nm excitation, 448 nm emission)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and culture under standard conditions.

    • Treat cells with various concentrations of the pharmacological chaperone (and a vehicle control) for a specified duration (e.g., 3-5 days).[7]

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells by adding cold lysis buffer and incubating on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a standard protein assay.

  • Enzymatic Reaction:

    • Dilute cell lysates in the assay buffer to a standardized protein concentration (e.g., 10 µg of total protein).[14]

    • Pre-warm the lysates and the 4-MUG substrate solution to 37°C.

    • Initiate the reaction by adding the 4-MUG substrate to the diluted lysates.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the alkaline Stop Solution. This also enhances the fluorescence of the product, 4-methylumbelliferone.[13]

    • Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

    • Determine the fold-increase in activity in chaperone-treated cells relative to vehicle-treated control cells.

GCase_Assay_Workflow A 1. Culture & Treat Cells (with Chaperone) B 2. Harvest & Lyse Cells A->B C 3. Quantify Protein (e.g., BCA Assay) B->C D 4. Incubate Lysate with 4-MUG Substrate (37°C, pH 5.4) C->D E 5. Stop Reaction (Alkaline Buffer) D->E F 6. Measure Fluorescence (Ex: 365nm, Em: 448nm) E->F G 7. Calculate Activity (nmol/hr/mg protein) F->G

Caption: Workflow for the in vitro GCase activity assay.

Protocol: Synthesis of this compound

The synthesis of the core this compound structure has been reported from keto-sugars.

Method Overview: A common synthetic route starts from 5-keto-D-fructose.[15] More recent, scalable methods have been developed for related iminosugars like 2,5-dideoxy-2,5-imino-d-glucitol (DGDP), which can be prepared from L-sorbose in 7 steps.[16] The key steps often involve:

  • Protection of hydroxyl groups.

  • Introduction of an azide group at the C5 position.

  • Reduction of the azide to an amine.

  • Intramolecular cyclization to form the iminosugar ring.

  • Deprotection to yield the final product.

For instance, the synthesis of DGDP involves reacting 5-azido-5-deoxy-α-l-sorbopyranose with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[16] The reaction mixture is then filtered and purified to yield the final iminosugar.[16]

Clinical Development and Outlook

Isofagomine tartrate (planned trade name Plicera) underwent Phase 2 clinical trials for Gaucher disease.[17] The trials demonstrated that the drug was generally well-tolerated and could increase GCase enzyme activity in a majority of patients. However, clinically meaningful improvements in key disease markers were observed in only a small subset of patients who completed the study.[8] Ultimately, development was terminated in 2009 following a failed clinical trial.[17]

Despite this setback, the principle of pharmacological chaperone therapy for Gaucher disease remains a valid and attractive therapeutic strategy, especially for its potential to treat neuronopathic forms of the disease due to the ability of small molecules to cross the blood-brain barrier.[5] Research continues to focus on developing next-generation chaperones with improved efficacy and pharmacokinetic properties, often using the this compound or isofagomine scaffold as a starting point.[6][9] The combination of chaperones with enzyme replacement therapy (ERT) to stabilize the infused enzyme is another area of active investigation.

References

A Preliminary Investigation into the Bioactivity of 2,5-Dideoxy-2,5-imino-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dideoxy-2,5-imino-D-glucitol (DGDP), a polyhydroxylated pyrrolidine, belongs to the iminosugar class of compounds. These carbohydrate analogues, where an endocyclic oxygen is replaced by a nitrogen atom, exhibit significant metabolic stability. This structural feature allows them to act as potent inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of glycosidic bond cleavage. The unique stereochemistry and multiple functional groups of DGDP make it a molecule of considerable interest for therapeutic applications, particularly in the fields of virology, oncology, and metabolic diseases. This technical guide provides a preliminary investigation into the bioactivity of 2,5-dideoxy-2,5-imino-D-glucitol, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Core Bioactivities and Mechanisms of Action

The primary mechanism underlying the diverse bioactivities of 2,5-dideoxy-2,5-imino-D-glucitol is its ability to competitively inhibit various glycosidases. This inhibition disrupts key cellular and viral processes that are dependent on carbohydrate metabolism and glycoprotein processing.

Glucosidase Inhibition

Table 1: Glucosidase Inhibition by 2,5-imino-D-glucitol and Related Compounds

CompoundEnzymeSourceInhibition Value (Ki or IC50)Reference
2,5-dideoxy-2,5-imino-D-glucitol (DGDP)α- and β-glucosidasesNot SpecifiedPotent inhibitor[3]
DMDP Derivativesβ-glucosidaseAgrobacterium sp.2 nM - 1 µM (Ki)[1]
DMDP Coumarin Derivativeβ-glucosidaseAgrobacterium sp.1.2 nM (Ki)[2]
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Hepatic Glycogen PhosphorylaseNot Specified1 mM (IC50)[3]
Anti-viral Activity

The anti-viral activity of 2,5-dideoxy-2,5-imino-D-glucitol is primarily attributed to its inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin cycle. By inhibiting these glucosidases, DGDP disrupts the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins. This prevents their interaction with the lectin chaperones calnexin and calreticulin, leading to misfolding, aggregation, and subsequent degradation of the viral glycoproteins. Consequently, the assembly and release of infectious viral particles are impaired. This mechanism confers a broad-spectrum anti-viral potential against enveloped viruses.

antiviral_pathway Golgi Golgi Virion_Assembly Virion Assembly & Release Golgi->Virion_Assembly Properly_Folded_Glycoprotein Properly_Folded_Glycoprotein Properly_Folded_Glycoprotein->Golgi Misfolded_Glycoprotein Misfolded_Glycoprotein ERAD ERAD Misfolded_Glycoprotein->ERAD

Anti-diabetic Activity

The anti-diabetic potential of 2,5-dideoxy-2,5-imino-D-glucitol stems from its ability to inhibit α-glucosidases in the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, DGDP can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Furthermore, related iminosugars have been shown to influence the insulin signaling pathway. While direct evidence for DGDP is still emerging, it is plausible that it could enhance insulin sensitivity by modulating key components of this pathway, such as the insulin receptor, IRS proteins, and downstream effectors like Akt.

antidiabetic_pathway cluster_intestine Small Intestine cluster_cell Peripheral Cell Carbohydrates Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Glucose_Absorption Glucose Absorption alpha_Glucosidase->Glucose_Absorption Bloodstream Bloodstream Glucose_Absorption->Bloodstream Increased Blood Glucose DGDP_intestinal 2,5-imino-D-glucitol DGDP_intestinal->alpha_Glucosidase Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor IRS IRS PI3K PI3K Akt Akt GLUT4_Translocation GLUT4 Translocation Glucose_Uptake Glucose Uptake Glucose_Uptake->Bloodstream Decreased Blood Glucose DGDP_cellular 2,5-imino-D-glucitol Bloodstream->Insulin Stimulates Insulin Release

Anti-cancer Activity

The anti-cancer properties of iminosugars like 2,5-dideoxy-2,5-imino-D-glucitol are multifaceted. One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress.[4] The accumulation of misfolded glycoproteins due to glucosidase inhibition can trigger the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis. Additionally, some iminosugar derivatives have been shown to induce cell cycle arrest. For instance, the related compound 2-deoxy-D-glucose (2DG) can cause G0/G1 phase arrest and induce apoptosis through the mitochondrial pathway in colorectal cancer cells.[5] While specific IC50 values for DGDP against various cancer cell lines are not yet widely reported, related iminosugar derivatives have shown cytotoxicity in the micromolar range.[6]

Table 2: Cytotoxicity of Iminosugar Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Compound 1 (regioisomer of Compound 2)HCT116Colorectal Carcinoma22.4 µM[6]
Compound 2 (hydroxylated chalcone derivative)HCT116Colorectal Carcinoma0.34 µM[6]
Compound 1 & 2HTB-26Breast Cancer10 - 50 µM[6]
Compound 1 & 2PC-3Pancreatic Cancer10 - 50 µM[6]
Compound 1 & 2HepG2Hepatocellular Carcinoma10 - 50 µM[6]

anticancer_pathway DGDP 2,5-imino-D-glucitol Glucosidase_Inhibition Glucosidase Inhibition DGDP->Glucosidase_Inhibition Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glucosidase_Inhibition->Misfolded_Glycoproteins ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1) UPR->Cell_Cycle_Arrest

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Test compound (2,5-dideoxy-2,5-imino-D-glucitol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a control (buffer only).

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

glucosidase_assay_workflow Start Start Prepare_Reagents Prepare α-glucosidase, pNPG, and DGDP solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate enzyme with DGDP (or control) in 96-well plate Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG substrate to initiate the reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Na2CO3 to stop the reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (2,5-dideoxy-2,5-imino-D-glucitol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

mtt_assay_workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with DGDP (or control) Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (540-590 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate % viability and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Materials:

  • Cultured cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest (e.g., total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation status.

western_blot_workflow Start Start Cell_Treatment Treat cells with DGDP Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Conclusion and Future Directions

2,5-Dideoxy-2,5-imino-D-glucitol demonstrates significant potential as a bioactive molecule with a range of therapeutic applications. Its ability to inhibit key glycosidases underpins its anti-viral, anti-diabetic, and anti-cancer activities. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to establish a comprehensive profile of its inhibitory activity against a wider array of glycosidases. The development of more potent and selective derivatives of DGDP also represents a promising avenue for future drug discovery efforts. This technical guide provides a foundational understanding of the bioactivity of 2,5-dideoxy-2,5-imino-D-glucitol, offering valuable insights for researchers and drug development professionals in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2,5-Anhydro-2,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine classified as an iminosugar. These compounds are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification confers significant metabolic stability, allowing them to act as potent inhibitors of glycosidases and glycosyltransferases. By mimicking the transition state of glycosidic bond cleavage or formation, DGDP and its derivatives have shown therapeutic potential in various fields, including antiviral, anti-diabetic, and in the management of lysosomal storage disorders. The chiral nature and multiple functional groups of DGDP also make it a valuable building block in synthetic organic chemistry for the creation of novel bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound, primarily focusing on a multi-gram scale synthesis from L-sorbose. An alternative synthetic route starting from 5-keto-D-fructose is also mentioned.

Synthesis of this compound from L-Sorbose

A practical, multi-gram scale synthesis of this compound (DGDP) can be achieved from L-sorbose in seven steps with an overall yield of approximately 56%. This synthetic route involves two main chromatographic purification stages.[1][2]

Synthesis Workflow from L-Sorbose

cluster_0 Synthesis of this compound from L-Sorbose L-Sorbose L-Sorbose Methyl α-L-sorbopyranoside Methyl α-L-sorbopyranoside L-Sorbose->Methyl α-L-sorbopyranoside  Step 1:  Fischer Glycosidation Methyl 1,3,4-tri-O-acetyl-α-L-sorbopyranoside Methyl 1,3,4-tri-O-acetyl-α-L-sorbopyranoside Methyl α-L-sorbopyranoside->Methyl 1,3,4-tri-O-acetyl-α-L-sorbopyranoside  Step 2:  Acetylation Methyl 5-bromo-5-deoxy-α-L-sorbopyranoside Methyl 5-bromo-5-deoxy-α-L-sorbopyranoside Methyl 1,3,4-tri-O-acetyl-α-L-sorbopyranoside->Methyl 5-bromo-5-deoxy-α-L-sorbopyranoside  Step 3:  Regioselective Bromination Methyl 5-azido-5-deoxy-α-L-sorbopyranoside Methyl 5-azido-5-deoxy-α-L-sorbopyranoside Methyl 5-bromo-5-deoxy-α-L-sorbopyranoside->Methyl 5-azido-5-deoxy-α-L-sorbopyranoside  Step 4:  Azide Substitution 5-Azido-5-deoxy-α-L-sorbopyranose 5-Azido-5-deoxy-α-L-sorbopyranose Methyl 5-azido-5-deoxy-α-L-sorbopyranoside->5-Azido-5-deoxy-α-L-sorbopyranose  Step 5 & 6:  Deacetylation & Hydrolysis This compound This compound 5-Azido-5-deoxy-α-L-sorbopyranose->this compound  Step 7:  Reductive Amination cluster_1 Purification of this compound Crude Product Crude Product Filtration Filtration Crude Product->Filtration  Remove Catalyst Concentration Concentration Filtration->Concentration  Remove Solvents Chromatography Chromatography Concentration->Chromatography  Optional:  Ion-Exchange or  Silica Gel Pure Product Pure Product Concentration->Pure Product Chromatography->Pure Product

References

Application Notes and Protocols for the Characterization of 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the primary analytical techniques for the qualitative and quantitative characterization of 2,5-Anhydro-2,5-imino-D-glucitol, a potent alpha-glucosidase inhibitor commonly known as 1-deoxynojirimycin (DNJ).[1][2] Found in mulberry leaves and other plants, as well as produced by microbial fermentation, DNJ is of significant interest for its therapeutic potential in managing type 2 diabetes and other conditions.[2][3][4][5] Accurate and robust analytical methods are crucial for its identification, purity assessment, and quantification in various matrices including plant extracts, dietary supplements, and pharmaceutical formulations.[1][4]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNJ. Due to the lack of a strong chromophore in the DNJ molecule, derivatization is often required for detection by UV or fluorescence detectors.[5][6][7] Alternatively, detectors that do not rely on chromophores, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS), can be employed.[8][9]

HPLC with Fluorescence Detection (HPLC-FLD) after Pre-column Derivatization

This is a sensitive and specific method for quantifying DNJ.[10] 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent that reacts with the secondary amine group of DNJ to form a highly fluorescent derivative.[6][10][11]

Experimental Protocol:

  • Sample Extraction:

    • Extract a known weight of the powdered sample (e.g., mulberry leaves) with a 0.05 M HCl solution through sonication.[11][12]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the residue and pool the supernatants.[12]

    • Dilute the pooled supernatant to a known volume with distilled water.[12]

  • Derivatization:

    • To an aliquot of the sample extract or standard solution, add a borate buffer (e.g., 0.4 M potassium borate, pH 8.0).[12]

    • Add a solution of FMOC-Cl in acetonitrile and vortex the mixture.[12]

    • Allow the reaction to proceed at room temperature for approximately 20 minutes.[12]

    • Quench the reaction by adding a glycine solution (e.g., 0.1 M) to react with excess FMOC-Cl.[12]

    • Dilute the final mixture with an acidic solution (e.g., 0.1% acetic acid) to stabilize the DNJ-FMOC derivative.[12]

    • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% acetic acid in water (e.g., 1:1, v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 26 °C.[10]

    • Detector: Fluorescence detector with excitation and emission wavelengths set appropriately for the FMOC derivative (e.g., λex = 254 nm and λem = 322 nm).[13]

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.3 - 30 µg/mL[10]
Correlation Coefficient (r²)0.9985[10]
Limit of Detection (LOD)1.07 ng/mL[10]
Limit of Quantification (LOQ)3.27 ng/mL[10]
Intraday Precision (RSD%)< 7.3%[10]
Interday Precision (RSD%)< 7.3%[10]
Recovery102.5%[10]
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method avoids the need for derivatization, offering a simpler and more direct analysis of DNJ.[8][14] It is particularly suitable for highly polar compounds like DNJ and is often paired with Hydrophilic Interaction Liquid Chromatography (HILIC).[8][14]

Experimental Protocol:

  • Sample Preparation:

    • Extract the sample with water by sonication.[14]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.[14]

  • HPLC-ELSD Conditions:

    • Column: HILIC column (e.g., TSKgel Amide-80, 4.6 mm x 25 cm, 5 µm).[8][14]

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 0.7 mL/min.[14]

    • Column Temperature: 40 °C.[14]

    • ELSD Drift Tube Temperature: 60 °C.[14]

    • Nebulizer Gas: Nitrogen.

Quantitative Data Summary:

ParameterValueReference
Retention Time~8.1 min[14]
Limit of Detection (LOD)2.97 x 10⁻³ mg/mL[14]
Limit of Quantification (LOQ)9.00 x 10⁻³ mg/mL[14]
Linearity Range0.0625 - 1.0 mg/mL[14]

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for the definitive identification and quantification of DNJ, providing molecular weight and structural information.[1] It is often coupled with chromatographic separation techniques like HPLC or GC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of DNJ in complex matrices.[15]

Experimental Protocol:

  • Sample Preparation:

    • Follow a similar extraction procedure as for HPLC analysis.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., TSKgel Amide-80).[15]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[15]

    • Flow Rate: 0.6 mL/min.[15]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][15]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[15]

    • MRM Transition: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion. For DNJ (C₆H₁₃NO₄, Molar Mass: 163.17 g/mol ), the transition is typically m/z 164.4 → 109.9.[2][15]

Quantitative Data Summary:

ParameterValueReference
[M+H]⁺ ion (m/z)164.4[15]
Product ion (m/z)109.9[15]
Limit of Detection (LOD)75 pg[15]
Limit of Quantification (LOQ)100 pg[15]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for DNJ analysis, but it requires derivatization to increase the volatility of the polar DNJ molecule.[5][7] Trimethylsilyl (TMS) derivatization is a common approach.[5][7]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract the sample and ensure the extract is completely dry, as water interferes with silylation.[5]

    • React the dried extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., Rtx-5MS).[12]

    • Carrier Gas: Helium.[12]

    • Temperature Program: A suitable temperature gradient to separate the derivatized DNJ from other components.

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Spectroscopic Techniques

Spectroscopic methods provide crucial information for the structural elucidation and confirmation of DNJ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural confirmation of DNJ.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[1]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the purified DNJ sample in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).[1]

  • Data Acquisition:

    • Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

    • For ¹H NMR, chemical shifts can be referenced to an internal standard like trimethylsilyl propionate (TSP).[1]

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single peaks for each carbon atom.[1]

Characteristic NMR Data:

NucleusPredicted Chemical Shift (ppm) in D₂O
¹HRefer to publicly available databases like the Human Metabolome Database (HMDB) for predicted spectra.[16]
¹³CRefer to databases like PubChem for spectral information.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DNJ molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solid sample as a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[1]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[1]

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Characteristic Peaks:

  • O-H stretching: A broad band around 3300-3500 cm⁻¹ due to the hydroxyl groups.

  • N-H stretching: A peak in the region of 3300-3500 cm⁻¹, which may overlap with the O-H band.

  • C-H stretching: Peaks just below 3000 cm⁻¹.

  • C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ region.

  • C-N stretching: Peaks in the 1000-1200 cm⁻¹ region.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Start Raw Material (e.g., Mulberry Leaves) Extraction Extraction (e.g., with 0.05M HCl) Start->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Extract Crude Extract Centrifugation->Extract Derivatization Derivatization (if required, e.g., FMOC-Cl) Extract->Derivatization For UV/FLD HPLC HPLC Analysis (FLD, ELSD, UV) Extract->HPLC For ELSD/MS LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis (after derivatization) Extract->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Extract->NMR For Purified Sample FTIR FTIR Spectroscopy Extract->FTIR For Purified Sample Derivatization->HPLC Quantification Quantification (Concentration of DNJ) HPLC->Quantification LCMS->Quantification Identification Structural Identification & Confirmation LCMS->Identification GCMS->Identification NMR->Identification FTIR->Identification

DNJ_Biosynthesis D_Glucose D-Glucose Fructose_6_Phosphate Fructose-6-Phosphate D_Glucose->Fructose_6_Phosphate Glycolysis ADM 2-amino-2-deoxy-D-mannitol (ADM) Fructose_6_Phosphate->ADM Transamination (gabT1) & Dephosphorylation (yktc1) Manojirimycin Manojirimycin (MJ) ADM->Manojirimycin Oxidation & Cyclization (gutB1) Nojirimycin Nojirimycin Manojirimycin->Nojirimycin Epimerization DNJ 1-Deoxynojirimycin (DNJ) Nojirimycin->DNJ Dehydration & Reduction

References

Application Notes & Protocols for Iminosugar Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, also known as azasugars, are carbohydrate analogues where the ring oxygen is replaced by a nitrogen atom.[1] This structural modification makes them potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[2] Their ability to interfere with these pathways gives them significant therapeutic potential for a range of diseases, including diabetes (e.g., Miglitol), viral infections, and lysosomal storage disorders like Gaucher's disease (e.g., Miglustat).[3]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool for the identification, characterization, and quantification of iminosugars in complex biological and natural product matrices.[4] Its high sensitivity and selectivity allow for the detection of trace amounts and the differentiation of structurally similar compounds.[5] These application notes provide an overview of current MS-based methodologies and detailed protocols for the analysis of iminosugars.

Part 1: Sample Preparation and Derivatization

The physicochemical properties of iminosugars—high polarity, low volatility, and lack of a strong chromophore—present analytical challenges.[1] Sample preparation is therefore a critical step to isolate these compounds from complex matrices and prepare them for analysis.

1.1 Extraction Pressurized liquid extraction (PLE) is an effective method for extracting iminosugars from solid samples like plant materials.

  • Protocol for Extraction from Mulberry Leaves: A method optimized by Rodríguez-Sánchez et al. involves extracting 0.05 g of ground sample material with 0.5 mL of water at 10 MPa and 50 °C for 5 minutes. The resulting extracts are then diluted with acetonitrile to a final ratio of 80:20 (v/v) acetonitrile to water for compatibility with HILIC separation.[6]

1.2 Derivatization For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of iminosugars.[1] For LC-MS, derivatization can be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[7]

  • Trimethylsilylation (for GC-MS): This is a common technique where active hydrogens on the iminosugar are replaced with trimethylsilyl (TMS) groups. Oximation followed by trimethylsilylation is often preferred as it produces single, stable derivatives, especially for ketoses.[8]

  • FMOC-Cl Derivatization (for LC-MS): Derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) targets the amino groups, improving reversed-phase separation and detection sensitivity.[7]

Part 2: Chromatographic Separation Methods

2.1 Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier separation technique for underivatized iminosugars in LC-MS.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This allows for the effective retention and separation of highly polar compounds like iminosugars.[10]

  • Stationary Phases: Several HILIC phases have been evaluated, including zwitterionic, amide, and polyhydroxyethyl aspartamide columns. An ethylene bridged hybrid (BEH) amide column has demonstrated excellent performance, providing good peak shape, resolution, and sensitivity.[6]

  • Mobile Phase: The choice of mobile phase additive is crucial. While acidic conditions can provide good peak shapes, basic conditions (e.g., 0.1% ammonium hydroxide) often yield superior sensitivity and overall chromatographic performance for the simultaneous analysis of multiple iminosugars.[6]

2.2 Chiral Chromatography Many iminosugars are chiral, and the separation of enantiomers is often critical in drug development, as different enantiomers can have vastly different biological activities. Chiral LC-MS methods have been developed for this purpose, though adapting them can be challenging due to the need for MS-compatible mobile phases that do not compromise enantiomeric resolution.[11][12] Polysaccharide-based and crown ether-based chiral stationary phases are commonly used.[12][13]

Part 3: Mass Spectrometry Analysis

3.1 Ionization Techniques

  • Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS analysis of iminosugars.[4] It is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode, which is preferred for iminosugars due to the basicity of the ring nitrogen.[14][15] This minimizes fragmentation in the source, preserving the molecular ion for subsequent analysis.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI, often coupled with a Time-of-Flight (TOF) analyzer, is a high-throughput technique suitable for analyzing a wide range of biomolecules, including carbohydrates.[16][17] It is particularly useful for rapid screening and can provide species-level identification of microorganisms by analyzing their unique protein fingerprints, which could be relevant in studying iminosugar-producing bacteria.[18][19]

3.2 Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification Tandem MS (MS/MS) is essential for both confirming the identity of an iminosugar and for its accurate quantification.[20]

  • Collision-Induced Dissociation (CID): In MS/MS, the precursor ion (e.g., the [M+H]⁺) is selected and fragmented by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure.[21] The fragmentation of iminosugars, like other carbohydrates, often involves neutral losses of water (H₂O) and cross-ring cleavages.[21][22] Analyzing these fragmentation patterns helps in distinguishing between isomers.[15][23]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, triple quadrupole (QqQ) mass spectrometers are frequently used in MRM mode.[4] This highly selective and sensitive technique involves monitoring specific transitions from a precursor ion to a product ion. By using stable isotope-labeled internal standards, highly accurate and precise quantification can be achieved.[5]

Part 4: Quantitative Data Summary

The following tables summarize quantitative data for the analysis of common iminosugars using HILIC-LC-MS/MS.

Table 1: HILIC-LC-MS/MS Parameters for Common Iminosugars (Data compiled from references[6] and[20])

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Deoxynojirimycin (DNJ)164.196.110015
Fagomine (FAG)148.182.110020
N-methyl-DNJ178.1110.110015
2-O-α-D-galactopyranosyl-DNJ (Gal-DNJ)326.1164.15015

Table 2: Method Performance for Iminosugar Quantification (Data compiled from reference[6])

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
1-Deoxynojirimycin (DNJ)0.280.92
Fagomine (FAG)0.110.36
N-methyl-DNJ0.0250.082

Part 5: Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Iminosugars via Derivatization (Adapted from Rodríguez-Sánchez et al.[8])

  • Sample Preparation: Extract 10 mg of dried, ground sample with 1 mL of 70% ethanol. Vortex and centrifuge.

  • Internal Standard: Add 20 µL of an internal standard solution (e.g., phenyl β-D-glucopyranoside) to 100 µL of the supernatant. Evaporate to dryness under a nitrogen stream.

  • Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Heat at 90 °C for 30 minutes.

  • Silylation: Cool the sample, then add 100 µL of hexamethyldisilazane (HMDS) with trifluoroacetic acid. Heat at 90 °C for another 30 minutes.

  • GC-MS Analysis:

    • Injector: 300 °C.

    • Column: TRB-1 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 150 °C for 5 min, ramp to 200 °C at 15 °C/min, hold for 15 min, then ramp to 300 °C at 15 °C/min and hold for 10 min.

    • MS Detector: Quadrupole mass detector, operating in full scan mode (m/z 50-600) with electron impact (EI) ionization at 70 eV.

Protocol 2: HILIC-LC-MS/MS for Simultaneous Iminosugar Analysis (Adapted from Castro-Puyana et al.[6] and Liu et al.[20])

  • Sample Preparation: Perform pressurized liquid extraction as described in section 1.1. Dilute the extract with acetonitrile to a final 80:20 (v/v) acetonitrile:water ratio.

  • LC System:

    • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% ammonium hydroxide.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 95% A (5 min), ramp to 60% A (10 min), hold for 2 min, then return to 95% A and re-equilibrate for 8 min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Optimized for each compound (e.g., 20-35 V).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 650 L/h.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Use transitions listed in Table 1.

Visualizations

experimental_workflow General Experimental Workflow for Iminosugar Analysis cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis Sample Biological or Plant Material Extraction Extraction (e.g., PLE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization if GC-MS Chromatography Chromatography (HILIC or GC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (ESI or EI) Chromatography->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Data Data Analysis (Identification & Quantification) MSMS->Data

Caption: General workflow for iminosugar analysis.

iminosugar_moa Mechanism of Action: Iminosugar Inhibition of Glycosidases cluster_pathway Normal Glycolipid Metabolism cluster_inhibition Therapeutic Intervention (e.g., Gaucher Disease) Substrate Glucosylceramide (Glycolipid Substrate) Enzyme Glucocerebrosidase (A Glycosidase) Substrate->Enzyme BlockedEnzyme Inhibited Glucocerebrosidase Substrate->BlockedEnzyme Binding Blocked Product Glucose + Ceramide (Products) Enzyme->Product Iminosugar Iminosugar Inhibitor (e.g., Miglustat) Iminosugar->BlockedEnzyme Competitive Inhibition Accumulation Reduced Substrate Accumulation BlockedEnzyme->Accumulation

Caption: Iminosugars as competitive glycosidase inhibitors.

tandem_ms_logic Logic of Tandem MS (MS/MS) for Identification cluster_ms1 MS1: Precursor Selection cluster_fragment Collision Cell cluster_ms2 MS2: Product Ion Scan IonSource Ion Source (ESI) Generates [M+H]+ Ions Q1 Quadrupole 1 (Q1) Selects specific m/z (e.g., DNJ [164.1]+) IonSource->Q1 Q2 Collision Cell (q2) Fragments precursor ion via CID Q1->Q2 Q3 Quadrupole 3 (Q3) Scans/Selects product ions Q2->Q3 Detector Detector Generates MS/MS Spectrum Q3->Detector Spectrum Product Ion Spectrum (e.g., m/z 96.1 for DNJ) Detector->Spectrum

Caption: Logical flow of a tandem mass spectrometry experiment.

References

Application Notes and Protocols for X-ray Crystallography of 2,5-Anhydro-2,5-imino-D-glucitol Enzyme Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural analysis of enzyme complexes with 2,5-Anhydro-2,5-imino-D-glucitol, a potent glycosidase inhibitor. While a specific public-domain crystal structure of an enzyme in complex with this particular iminosugar has not been identified, this guide leverages data from its primary biological target, human β-glucocerebrosidase (GCase), and related iminosugar-enzyme complexes to provide a comprehensive workflow.

This compound and its derivatives are of significant interest in drug development, particularly as pharmacological chaperones for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in GCase.[1][2] These compounds are believed to bind to the active site of GCase in the endoplasmic reticulum, stabilizing its native conformation and facilitating proper trafficking to the lysosome.[1][2] Understanding the precise binding interactions through X-ray crystallography is crucial for the rational design of more potent and selective therapeutic agents.

Section 1: Quantitative Data Summary

This section summarizes the relevant quantitative data for the interaction of this compound derivatives with human β-glucocerebrosidase and the crystallographic data for the apoenzyme.

Table 1: Inhibitory Activity of this compound Derivatives against Human β-Glucocerebrosidase (GCase)
Compound IDDerivative StructureTarget EnzymeIC₅₀ (µM)Reference
1 N-Adamantanyl-4-​((3R,4R,5R)-​3,4-​dihydroxy-​5-​(hydroxymethyl)​piperidin-​1-​yl)​butanamide (Isofagomine-based)Human GCase507[2]
2 4-((2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)-N-adamantanylpentanamideHuman GCase393[2]
3 N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (Isofagomine-based)Human GCase18[2]
4 N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide (Isofagomine-based)Human GCase11[2]
5 N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)hexanamide (Isofagomine-based)Human GCase94[2]

Note: Compounds 1, 3, 4, and 5 are based on the isofagomine scaffold, which is structurally related to this compound. Compound 2 is a direct derivative.

Table 2: Crystallographic Data for Recombinant Human Acid β-Glucocerebrosidase (Apoenzyme)
ParameterValueReference
PDB ID1OGS[3]
Space GroupC222₁[3]
Unit Cell Parameters
a (Å)285.0[3]
b (Å)110.2[3]
c (Å)91.7[3]
α, β, γ (°)90, 90, 90[3]
Resolution (Å)2.75[3]
R-sym (%)8.8[3]
Completeness (%)99.9[3]

Section 2: Diagrams and Workflows

Pharmacological Chaperone Action of this compound

cluster_ER Endoplasmic Reticulum (ER) cluster_QC ER Quality Control cluster_Lysosome Lysosome MutantGCase Misfolded Mutant GCase Complex Stabilized GCase-Inhibitor Complex MutantGCase->Complex Binding & Stabilization Degradation Proteasomal Degradation MutantGCase->Degradation ERAD Pathway Inhibitor 2,5-Anhydro-2,5- imino-D-glucitol Inhibitor->Complex FoldedGCase Correctly Folded GCase Complex->FoldedGCase Successful Trafficking (Golgi Apparatus) FoldedGCase->Inhibitor Dissociation (Low pH) Activity Hydrolysis of Glucosylceramide FoldedGCase->Activity

Caption: Logical workflow of GCase stabilization by a pharmacological chaperone.

General Experimental Workflow for X-ray Crystallography

A 1. Protein Expression & Purification (e.g., Recombinant Human GCase) C 3. Complex Formation (Co-crystallization or Soaking) A->C B 2. Ligand Preparation (Synthesis & Purification of This compound) B->C D 4. Crystallization Screening (Vapor Diffusion, Microbatch) C->D E 5. Crystal Optimization & Growth D->E F 6. X-ray Diffraction Data Collection E->F G 7. Data Processing (Indexing, Integration, Scaling) F->G H 8. Structure Solution (Molecular Replacement) G->H I 9. Model Building & Refinement H->I J 10. Structure Validation & Deposition (PDB) I->J

Caption: Standard workflow for enzyme-inhibitor complex structure determination.

Section 3: Experimental Protocols

The following protocols are generalized methodologies based on published procedures for human GCase and other enzyme-iminosugar complexes.[3][4] Optimization will be required for specific GCase mutants and derivatives of this compound.

Protocol 1: Protein Expression and Purification of Human GCase
  • Expression System: Utilize a baculovirus expression system with Sf9 insect cells for optimal expression of recombinant human GCase.

  • Purification:

    • Harvest cells and lyse via sonication in a buffer containing 20 mM sodium phosphate pH 7.5, 150 mM NaCl, and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Perform affinity chromatography using a column coupled with an inhibitor like N-butyl-deoxynojirimycin to specifically capture GCase.

    • Elute the purified GCase using a high concentration of a competitive inhibitor or a pH shift.

    • Conduct size-exclusion chromatography as a final polishing step into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Assess purity via SDS-PAGE and concentration using a BCA assay or UV absorbance at 280 nm.

Protocol 2: Preparation of GCase/2,5-Anhydro-2,5-imino-D-glucitol Complex

This protocol outlines two common methods: co-crystallization and crystal soaking.

Method A: Co-crystallization

  • Complex Formation: Incubate purified GCase (at a final concentration of 5-10 mg/mL) with a 5- to 10-fold molar excess of this compound.

  • Incubation: Allow the mixture to incubate on ice for at least 2 hours, or overnight at 4°C, to ensure complex formation prior to setting up crystallization trials.

Method B: Crystal Soaking

  • Apo-Crystal Growth: First, grow crystals of the apo-GCase enzyme using the conditions described in Protocol 3.

  • Soaking Solution: Prepare a "soak solution" by dissolving this compound into the mother liquor (the reservoir solution from the successful crystallization condition) to a final concentration of 1-10 mM.

    • Note: The solubility of the ligand in the mother liquor should be tested first. A co-solvent like DMSO may be used at a low final concentration (<5%) if necessary.

  • Soaking: Carefully transfer a grown apo-crystal into a drop of the soak solution.

  • Incubation: Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time must be determined empirically to allow ligand diffusion without damaging the crystal.

Protocol 3: Crystallization

This protocol is based on the initial crystallization of recombinant human GCase and should be used as a starting point for screening the complex.[3]

  • Method: Hanging drop vapor diffusion is recommended.

  • Setup:

    • Drop Composition: Mix 1-2 µL of the GCase-inhibitor complex (or apo-GCase for soaking) with 1-2 µL of the reservoir solution on a siliconized cover slip.

    • Reservoir Solution: Use a 24-well plate with 500-1000 µL of reservoir solution per well.

  • Initial Screening Conditions (based on apo-GCase):

    • Precipitant: 1.0 M Ammonium Sulfate

    • Buffer: 0.1 M Sodium Citrate pH 5.5 - 6.5

    • Temperature: 20°C

  • Optimization: If initial screening yields no crystals or poor-quality crystals, perform optimization by varying the pH, precipitant concentration, protein concentration, and temperature. The use of additive screens may also be beneficial.

Protocol 4: X-ray Diffraction Data Collection and Processing
  • Cryoprotection: Before flash-cooling in liquid nitrogen, transfer the crystal into a cryoprotectant solution to prevent ice formation. This is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in the X-ray beamline (synchrotron source is recommended for high resolution).

    • Collect a series of diffraction images while rotating the crystal. The rotation range, exposure time, and detector distance should be optimized to obtain a complete dataset with minimal radiation damage.

  • Data Processing:

    • Indexing and Integration: Use software such as XDS or MOSFLM to determine the unit cell parameters and integrate the intensities of the diffraction spots.

    • Scaling and Merging: Use software like AIMLESS (from the CCP4 suite) or SCALA to scale and merge the integrated intensities from all images, which also provides crucial data quality statistics (e.g., R-merge, I/σ(I), completeness).

  • Structure Solution and Refinement:

    • Molecular Replacement: Solve the phase problem using a known structure of GCase (e.g., PDB ID: 1OGS) as a search model with software like PHASER.

    • Model Building: Use the initial electron density map to manually build the model, including the this compound ligand, in a graphics program like COOT.

    • Refinement: Iteratively refine the atomic coordinates against the experimental data using programs like REFMAC5 or PHENIX.refine to improve the fit and model quality.

  • Validation: Use tools such as MolProbity to validate the stereochemistry and overall quality of the final refined structure before deposition into the Protein Data Bank (PDB).

References

Application Notes and Protocols for Enzyme Inhibition Assays of 2,5-Anhydro-2,5-imino-D-glucitol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol and its derivatives, such as isofagomine (IFG), are potent, competitive inhibitors of glycosidases, particularly acid β-glucosidase (GCase).[1][2][3] These iminosugars are structural mimics of the natural substrate and are thought to function by mimicking the oxocarbenium ion transition state during glycosidic bond hydrolysis.[4][5] Their ability to bind to the active site of GCase makes them valuable tools for studying enzyme kinetics and for the development of therapeutic agents.[4] Notably, these compounds have shown significant promise as pharmacological chaperones for Gaucher disease, a lysosomal storage disorder caused by mutations in the GCase enzyme.[3][6] By stabilizing mutant forms of GCase in the neutral pH of the endoplasmic reticulum, they facilitate proper folding and trafficking to the lysosome.[1][3][7] This application note provides a detailed protocol for conducting an enzyme inhibition assay to characterize the inhibitory potential of this compound and its analogs against GCase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of GCase inhibition and the general workflow for the enzyme inhibition assay.

InhibitionMechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Mutant GCase Mutant GCase Stabilized Complex Stabilized Complex Mutant GCase->Stabilized Complex Binding Inhibitor Inhibitor Inhibitor->Stabilized Complex Active GCase Active GCase Stabilized Complex->Active GCase Trafficking & Dissociation Product Product Active GCase->Product Hydrolysis Substrate Substrate Substrate->Active GCase AssayWorkflow prep 1. Preparation - Enzyme Solution - Substrate Solution - Inhibitor Dilutions incubation 2. Pre-incubation Enzyme + Inhibitor prep->incubation reaction 3. Reaction Initiation Add Substrate incubation->reaction measurement 4. Data Acquisition Measure Product Formation (e.g., Absorbance/Fluorescence) reaction->measurement analysis 5. Data Analysis - Calculate % Inhibition - Determine IC50/Ki measurement->analysis

References

Application Notes and Protocols: Pharmacological Chaperone Assays for Gaucher Disease Using Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is a lysosomal storage disorder instigated by mutations in the GBA1 gene, which leads to a deficiency of the enzyme β-glucocerebrosidase (GCase).[1][2] This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages.[1][3] A promising therapeutic strategy for Gaucher disease is Pharmacological Chaperone Therapy (PCT). This approach utilizes small molecules, such as iminosugars, to bind to and stabilize misfolded GCase variants within the endoplasmic reticulum (ER).[4][5] This stabilization facilitates the proper folding and trafficking of the enzyme to the lysosome, thereby increasing its residual activity.[4][5][6]

These application notes provide detailed protocols for assessing the efficacy of iminosugar-based pharmacological chaperones in cellular models of Gaucher disease.

Mechanism of Action of Iminosugar Pharmacological Chaperones

Mutations in the GBA1 gene often lead to misfolded GCase that is retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway.[7] Iminosugars, which are structural mimics of the natural substrate of GCase, can act as pharmacological chaperones. These small molecules bind to the active site of the misfolded GCase in the neutral pH environment of the ER, stabilizing its conformation.[8] This stabilization allows the enzyme to pass the ER quality control system and traffic through the Golgi apparatus to the lysosomes.[7] Within the acidic environment of the lysosome, the affinity of the iminosugar for GCase is reduced, leading to its dissociation and allowing the now correctly localized enzyme to catabolize glucosylceramide.[8]

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase Stabilized_Complex GCase-Iminosugar Complex Misfolded_GCase->Stabilized_Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_GCase->ERAD Degradation Iminosugar Iminosugar (Pharmacological Chaperone) Iminosugar->Stabilized_Complex Trafficking_GCase Trafficking GCase Complex Stabilized_Complex->Trafficking_GCase Transport Functional_GCase Functional GCase Trafficking_GCase->Functional_GCase Delivery Products Glucose + Ceramide Functional_GCase->Products Catalysis Dissociated_Iminosugar Iminosugar Functional_GCase->Dissociated_Iminosugar Dissociation (low pH) Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Products

Mechanism of Iminosugar Chaperones in Gaucher Disease.

Quantitative Data Summary

The following tables summarize the reported efficacy of various iminosugars in increasing GCase activity in different Gaucher disease cell models.

Table 1: Effect of Isofagomine (IFG) on GCase Activity in Gaucher Patient-Derived Cells

Cell Line (Genotype)Cell TypeIFG ConcentrationFold Increase in GCase Activity (Mean ± SEM)Reference
N370S/N370SFibroblasts30 µM3.0 ± 0.6[6]
L444P/L444PLymphoblastoid30 µM~3.5[9]
L444P/L444PFibroblasts30 µM~1.3[9]

Table 2: Effect of Other Iminosugars on GCase Activity

IminosugarCell Line (Genotype)Cell TypeConcentrationFold Increase in GCase ActivityReference
NN-DNJN370S/N370SFibroblastsNot SpecifiedIncreased[4]
α-1-C-Nonyl-DIXN370S/N370SFibroblastsNot SpecifiedDoubled[4]
Tetravalent DNJ analogueNot SpecifiedNot Specified10 µM3.3[10]
Acetylated trivalent DNJ derivativeNot SpecifiedNot Specified1 µM3.0[10]

Experimental Protocols

Protocol 1: Assessment of Pharmacological Chaperone Efficacy in Cultured Fibroblasts

This protocol outlines the steps for treating Gaucher patient-derived fibroblasts with an iminosugar and subsequently measuring the change in GCase activity.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., N370S/N370S, L444P/L444P)

  • Normal human fibroblasts (as a control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Iminosugar compound of interest (e.g., Isofagomine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • GCase activity assay reagents (see Protocol 2)

Procedure:

  • Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the iminosugar in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Treatment: Seed the fibroblasts in culture plates. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the iminosugar at various concentrations. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells with the iminosugar for 4-5 days.[9][11]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method.

  • GCase Activity Assay: Proceed to measure the GCase activity in the cell lysates as described in Protocol 2.

start Start: Culture Gaucher and Normal Fibroblasts prepare_compound Prepare Iminosugar Solutions in Media start->prepare_compound treat_cells Treat Cells with Iminosugar (and Vehicle Control) prepare_compound->treat_cells incubate Incubate for 4-5 Days treat_cells->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Lyse Cells and Collect Supernatant wash_cells->lyse_cells quantify_protein Quantify Total Protein in Lysates lyse_cells->quantify_protein assay_gcase Perform GCase Activity Assay (Protocol 2) quantify_protein->assay_gcase analyze Analyze Data: Normalize GCase Activity to Protein Concentration assay_gcase->analyze end End: Determine Fold Increase in GCase Activity analyze->end

Workflow for Assessing Chaperone Efficacy.
Protocol 2: Fluorometric GCase Activity Assay

This protocol describes the measurement of GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13]

Materials:

  • Cell lysate (from Protocol 1)

  • Assay Buffer: Citrate-phosphate buffer (pH 5.2-5.5) containing a detergent such as sodium taurocholate.[5][13]

  • Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in the assay buffer.

  • Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol or a similar high pH buffer (e.g., glycine-NaOH, pH 10.5).[5]

  • 96-well black microplate

  • Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

  • 4-methylumbelliferone (4-MU) standard for calibration curve

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of 4-MU in the stop solution.

  • Reaction Setup:

    • In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

    • Bring the total volume in each well to 50 µL with the assay buffer.

  • Initiate Reaction: Add 50 µL of the 4-MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the GCase activity in the lysates.

  • Stop Reaction: Terminate the reaction by adding 200 µL of the stop solution to each well.[5]

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Calculation:

    • Use the 4-MU standard curve to determine the amount of 4-MU produced in each well.

    • Calculate the GCase activity as nmol of 4-MU produced per hour per mg of total protein.

    • Normalize the GCase activity of the iminosugar-treated samples to the vehicle-treated control to determine the fold increase.

Conclusion

The provided protocols and data offer a comprehensive framework for the preclinical evaluation of iminosugar-based pharmacological chaperones for Gaucher disease. These assays are crucial for identifying and characterizing lead compounds that can enhance the residual activity of mutant GCase, paving the way for the development of novel oral therapies for this debilitating disorder. The ability of some of these small molecules to cross the blood-brain barrier also holds promise for treating the neuronopathic forms of Gaucher disease, which are not effectively addressed by current enzyme replacement therapies.[14][15]

References

Cellular Uptake of 2,5-Anhydro-2,5-imino-D-glucitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, a potent inhibitor of α-glucosidases, is a member of the iminosugar class of compounds with significant therapeutic potential. Its efficacy as an antiviral agent and as a pharmacological chaperone for lysosomal storage disorders such as Gaucher disease is contingent upon its efficient uptake into target cells.[1][2] Iminosugars, being carbohydrate mimetics, are generally water-soluble and demonstrate efficient cellular uptake, in some cases leveraging existing carbohydrate transport mechanisms.[3][4] This document provides detailed application notes and experimental protocols for studying the cellular uptake of this compound and its derivatives.

Mechanism of Action and Rationale for Uptake Studies

The primary intracellular targets of this compound are the α-glucosidases located in the endoplasmic reticulum (ER).[5][6] Inhibition of these enzymes disrupts the N-linked glycan processing pathway, which is crucial for the proper folding of many viral and host glycoproteins.[5] In the context of Gaucher disease, this iminosugar can act as a pharmacological chaperone, binding to and stabilizing mutant glucocerebrosidase in the ER, thereby facilitating its proper trafficking to the lysosome.[1][2]

Understanding the kinetics and mechanisms of the cellular uptake of this compound is therefore critical for:

  • Determining the bioavailability of the compound at the cellular level.

  • Optimizing dosing in preclinical and clinical studies.

  • Identifying potential drug-drug interactions at the transporter level.

  • Designing derivatives with improved uptake properties.

While the specific transporters for this compound have not been definitively identified in the literature, it is hypothesized that carbohydrate transporters may be involved.

Quantitative Data on Cellular Uptake and Activity of Iminosugars

Direct quantitative data on the cellular uptake of this compound is scarce in the published literature. However, studies on its derivatives and related iminosugars provide valuable insights into their cellular activity and uptake.

Table 1: Cellular Activity of this compound Analogues in Patient-Derived Fibroblasts

CompoundCell LineConcentration for Max EffectFold Increase in GC ActivityReference
1 (N-((adamantan-1-yl)methyl)-2,5-imino-D-glucitol)N370S GC Fibroblasts30 µM2.2-fold[7]
2 (N-((adamantan-1-yl)ethyl)-2,5-imino-D-glucitol)N370S GC Fibroblasts30 µM~1.8-fold[7]

Table 2: Inhibition of Glycosphingolipid (GSL) Biosynthesis by DNJ Analogues in HL60 Cells

CompoundConcentrationInhibition of GSL BiosynthesisCellular Retention (24h post-removal)Reference
N-butyl-DNJ (NB-DNJ)1 mMCompleteLow[5]
N-nonyl-DNJ (NN-DNJ)100 µMCompleteLow[5]
N-cis-13-octadecenyl-DNJ10 µMCompleteHigh[5]

The rapid inhibition of GSL biosynthesis (occurring in less than 1 minute) serves as a surrogate marker for the rapid cellular uptake of these DNJ analogues.[5]

Experimental Protocols

Two primary approaches for quantifying the cellular uptake of this compound are presented: a direct method using a labeled version of the compound and an indirect method based on the functional consequences of its intracellular activity.

Protocol 1: Direct Cellular Uptake Measurement using a Labeled Analogue

This protocol is adapted from general radiolabeled substrate uptake assays and can be applied using a radiolabeled ([³H] or [¹⁴C]) or fluorescently-labeled derivative of this compound.[6][8][9]

Materials:

  • Cell line of interest (e.g., patient-derived fibroblasts for Gaucher disease, a specific cancer cell line, or a cell line susceptible to a target virus).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Labeled this compound analogue (radiolabeled or fluorescent).

  • Unlabeled this compound (for competition experiments).

  • Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).

  • Scintillation cocktail and scintillation counter (for radiolabeled compounds).

  • Microplate reader with appropriate filters or a flow cytometer (for fluorescent compounds).

  • Multi-well cell culture plates (e.g., 24- or 96-well).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight in complete culture medium.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Initiation of Uptake: Add the pre-warmed Uptake Buffer containing the labeled this compound analogue to each well. For time-course experiments, incubate for various durations (e.g., 1, 5, 15, 30, 60 minutes). For concentration-dependent studies, use a range of concentrations for a fixed time. To determine non-specific uptake, incubate a set of wells with the labeled compound in the presence of a high concentration (e.g., 100-fold excess) of the unlabeled compound.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the solution and immediately wash the cells three to four times with ice-cold PBS to remove extracellular labeled compound.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Radiolabeled Compound: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Fluorescent Compound: Measure the fluorescence of the cell lysate using a microplate reader. Alternatively, for intact cells, after the washing step, detach the cells and analyze by flow cytometry.[9]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (from competition wells) from the total uptake.

    • For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Indirect Cellular Uptake Measurement via Glucocerebrosidase Activity Assay

This protocol is based on the function of this compound as a pharmacological chaperone for mutant glucocerebrosidase (GC) in Gaucher disease patient-derived fibroblasts.[7] An increase in GC activity serves as an indicator of cellular uptake and engagement with the intracellular target.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., N370S or G202R mutations).[7]

  • Complete cell culture medium.

  • This compound.

  • GC activity assay substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).

  • Cell lysis buffer (e.g., Triton X-100-based buffer).

  • Sodium taurocholate.

  • Citrate/phosphate buffer (pH 5.4).

  • Glycine/NaOH buffer (pH 10.7) to stop the reaction.

  • Fluorometer.

Procedure:

  • Cell Treatment: Seed patient-derived fibroblasts in multi-well plates. The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 4-5 days to allow for chaperone-mediated stabilization and trafficking of GC.[7]

  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • GC Activity Assay:

    • In a new plate, mix a small amount of cell lysate with the citrate/phosphate buffer containing sodium taurocholate.

    • Initiate the enzymatic reaction by adding the 4-methylumbelliferyl-β-D-glucopyranoside substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the glycine/NaOH buffer.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (Excitation ~365 nm, Emission ~445 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the protein concentration to determine the specific GC activity.

    • Calculate the fold-increase in GC activity for the treated cells compared to the vehicle-treated control cells.

    • Plot the fold-increase in activity against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_direct_uptake cluster_cell_prep Cell Preparation cluster_uptake Uptake Incubation cluster_termination Termination & Lysis cluster_quantification Quantification seed_cells Seed Cells in Plate wash_cells Wash with Uptake Buffer seed_cells->wash_cells add_labeled_compound Add Labeled Compound wash_cells->add_labeled_compound incubate Incubate (Time/Concentration) add_labeled_compound->incubate stop_wash Stop and Wash (Ice-cold PBS) incubate->stop_wash lyse_cells Lyse Cells stop_wash->lyse_cells measure_signal Measure Signal (Radioactivity/Fluorescence) lyse_cells->measure_signal analyze_data Analyze Data (Km, Vmax) measure_signal->analyze_data

mechanism_of_action compound 2,5-Anhydro-2,5-imino- D-glucitol (Extracellular) transporter Membrane Transporter (e.g., GLUT?) compound->transporter Uptake intracellular_compound Intracellular Compound transporter->intracellular_compound er Endoplasmic Reticulum (ER) intracellular_compound->er glucosidase α-Glucosidase I & II glycoprotein Nascent Glycoprotein misfolded_protein Misfolded Glycoprotein

References

In Vivo Experimental Design for 2,5-Imino-D-Glucitol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental design of 2,5-dideoxy-2,5-imino-D-glucitol (and its derivatives), a class of iminosugars with therapeutic potential for various diseases, particularly lysosomal storage disorders. These compounds primarily function through two main mechanisms: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Application Notes

2,5-dideoxy-2,5-imino-D-glucitol and its analogs are sugar mimics where the endocyclic oxygen is replaced by a nitrogen atom.[1] This structural change allows them to act as potent and specific inhibitors of glycosidases and glycosyltransferases, enzymes involved in the metabolism of carbohydrates and glycoconjugates.[2][3] Their therapeutic potential has been explored in several areas, including:

  • Lysosomal Storage Disorders (LSDs): Such as Gaucher disease and Fabry disease, where the accumulation of specific glycolipids due to enzyme deficiencies leads to cellular dysfunction.[4][5] Iminosugar derivatives can either reduce the production of these accumulating substrates (SRT) or help stabilize the deficient enzyme to increase its residual activity (PCT).[4][5]

  • Diabetes: By inhibiting intestinal α-glucosidases, these compounds can delay the absorption of carbohydrates and help manage postprandial hyperglycemia.[6]

  • Viral Infections: Certain iminosugar derivatives can interfere with the glycosylation of viral envelope proteins, which is crucial for viral folding and infectivity.[7][8]

The in vivo experimental design for these compounds typically involves efficacy, pharmacokinetic/pharmacodynamic (PK/PD), and toxicology studies in relevant animal models.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,5-imino-D-glucitol derivatives in the context of lysosomal storage disorders are primarily mediated by two distinct pathways:

Substrate Reduction Therapy (SRT)

In many lysosomal storage disorders, the primary pathology arises from the accumulation of a specific substrate due to a deficient lysosomal enzyme. SRT aims to reduce the synthesis of this substrate to a level that the residual enzyme activity can manage. For glycosphingolipidoses like Gaucher disease, iminosugar derivatives such as N-butyl-deoxynojirimycin (NB-DNJ) inhibit ceramide-specific glucosyltransferase, the first committed step in the biosynthesis of most glycosphingolipids.[4] This reduces the amount of glucosylceramide, the substrate that accumulates in Gaucher disease.

SRT_Pathway cluster_0 Biosynthesis Pathway cluster_1 Catabolism Pathway Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosyltransferase (UGCG) Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Lysosome Lysosome GlcCer->Lysosome Degradation Gaucher_Cell Gaucher Cell (Lipid Accumulation) Lysosome->Gaucher_Cell Deficient Glucocerebrosidase Iminosugar 2,5-Imino-D-glucitol Derivative (SRT) Iminosugar->GlcCer Inhibits UGCG

Substrate Reduction Therapy (SRT) Pathway.
Pharmacological Chaperone Therapy (PCT)

Some genetic mutations result in misfolded enzymes that, while potentially active, are retained in the endoplasmic reticulum (ER) and targeted for degradation. Pharmacological chaperones are small molecules that can bind to these misfolded enzymes and promote their correct folding and trafficking to the lysosome. Certain iminosugar derivatives can act as pharmacological chaperones for specific mutant enzymes, such as α-galactosidase A in Fabry disease, thereby increasing the amount of functional enzyme in the lysosome and enhancing the clearance of accumulated substrates.[5]

PCT_Pathway ER Endoplasmic Reticulum (ER) Misfolded_Enzyme Misfolded Mutant Enzyme ER->Misfolded_Enzyme Synthesis Degradation Proteasomal Degradation Misfolded_Enzyme->Degradation ER-Associated Degradation (ERAD) Iminosugar 2,5-Imino-D-glucitol Derivative (PC) Misfolded_Enzyme->Iminosugar Binds to Correctly_Folded_Enzyme Correctly Folded Enzyme Lysosome Lysosome Correctly_Folded_Enzyme->Lysosome Trafficking Substrate_Clearance Substrate Clearance Lysosome->Substrate_Clearance Enzymatic Activity Iminosugar->Correctly_Folded_Enzyme Promotes Folding

Pharmacological Chaperone Therapy (PCT) Pathway.

Experimental Protocols

The following protocols provide a general framework for the in vivo evaluation of 2,5-imino-D-glucitol derivatives. Specific parameters may need to be optimized based on the compound's properties and the animal model used.

Protocol 1: In Vivo Efficacy Study in a Mouse Model of Gaucher Disease

This protocol outlines a typical efficacy study using a genetically engineered mouse model of Gaucher disease.

Efficacy_Workflow start Start animal_model Select Animal Model (e.g., Gba1 knockout/knockin mice) start->animal_model acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization grouping Randomize into Groups (Vehicle, Treatment) acclimatization->grouping treatment Daily Administration (e.g., Oral Gavage/IP Injection) grouping->treatment monitoring Monitor Health & Body Weight treatment->monitoring Daily endpoint Endpoint Reached (e.g., 8-12 weeks) monitoring->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy tissue_collection Tissue Collection (Liver, Spleen, Brain, etc.) necropsy->tissue_collection analysis Biochemical & Histopathological Analysis tissue_collection->analysis end End analysis->end

Workflow for an In Vivo Efficacy Study.

1. Animal Model:

  • Utilize a relevant mouse model of Gaucher disease, such as a Gba1 gene knockout or knock-in strain. Age- and sex-matched wild-type littermates should be used as controls.

2. Acclimatization and Grouping:

  • Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Randomly assign animals to treatment and vehicle control groups (n=8-10 per group).

3. Compound Administration:

  • Preparation: Dissolve the 2,5-imino-D-glucitol derivative in a suitable vehicle (e.g., sterile water or saline).

  • Dosage: Based on previous in vitro data or literature, select a range of doses (e.g., 10, 30, 100 mg/kg/day).

  • Route of Administration: Oral gavage is a common route for iminosugars.[8][9][10][11][12]

    • Oral Gavage Procedure:

      • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[8][9][10][11][12]

      • Measure the gavage needle from the corner of the mouth to the last rib to ensure proper length.[10][11]

      • Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8][9][11]

      • The needle should pass smoothly into the esophagus without resistance. If resistance is met, withdraw and re-attempt.[8][9][11]

      • Administer the solution slowly.[11]

      • Withdraw the needle gently and return the animal to its cage.[11]

  • Frequency: Administer the compound once or twice daily for a period of 8-12 weeks.

4. Monitoring:

  • Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

  • Record body weights weekly.

5. Endpoint and Tissue Collection:

  • At the end of the treatment period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perform a gross necropsy and record any visible abnormalities.[13][14][15]

  • Collect tissues of interest (e.g., liver, spleen, brain, bone marrow).[13][14][15]

    • For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • For histopathology, fix the tissues in 10% neutral buffered formalin for at least 24 hours.[13][14][15][16]

6. Biochemical Analysis:

  • Quantification of Glucosylceramide:

    • Homogenize a weighed portion of the frozen tissue.[5][7][17]

    • Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).[5][17]

    • Analyze the extracted lipids by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of glucosylceramide.[2][5][7][17][18][19][20]

7. Histopathological Analysis:

  • Process the formalin-fixed tissues, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess general morphology and the presence of Gaucher cells (lipid-laden macrophages).

  • Special stains like Periodic acid-Schiff (PAS) can also be used to highlight the stored glycolipids.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol describes a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a 2,5-imino-D-glucitol derivative.

1. Animal and Dosing:

  • Use healthy, adult mice (e.g., C57BL/6).

  • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.

2. Blood Sample Collection:

  • Collect blood samples (approximately 50-100 µL) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma and store the plasma samples at -80°C until analysis.

3. Plasma Sample Analysis:

  • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of the iminosugar derivative in plasma.[21][22][23][24][25]

    • Sample Preparation: Precipitate the plasma proteins using a solvent like acetonitrile.

    • Chromatography: Separate the analyte from endogenous plasma components using a suitable HPLC column.

    • Detection: Use a mass spectrometer to detect and quantify the analyte based on its specific mass-to-charge ratio.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F%)

Protocol 3: In Vivo Toxicology and Safety Pharmacology

A comprehensive toxicology and safety pharmacology program is essential to support the clinical development of any new drug candidate.

1. Acute Toxicity Study:

  • Administer single, escalating doses of the compound to rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

2. Repeat-Dose Toxicity Study:

  • Administer the compound daily for an extended period (e.g., 28 days or 90 days) at multiple dose levels.

  • Monitor clinical signs, body weight, food consumption, and perform detailed clinical pathology (hematology and serum chemistry) and histopathology of all major organs.

3. Safety Pharmacology Core Battery:

  • As per ICH S7A guidelines, assess the effects of the compound on vital functions:

    • Central Nervous System (CNS): Conduct a modified Irwin test in mice to observe any behavioral or neurological changes.[3][6][12]

    • Cardiovascular System: Monitor heart rate, blood pressure, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dogs or non-human primates).[3][6][12]

    • Respiratory System: Evaluate respiratory rate and function using methods like whole-body plethysmography in rodents.[3][6][12]

Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Efficacy Study - Biochemical and Organ Weight Data

GroupDose (mg/kg)Liver Weight (% Body Weight)Spleen Weight (% Body Weight)Liver Glucosylceramide (µg/g tissue)Spleen Glucosylceramide (µg/g tissue)
Wild-TypeVehicle
Gaucher ModelVehicle
Gaucher ModelTreatment 1
Gaucher ModelTreatment 2
Gaucher ModelTreatment 3

Table 2: Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Bioavailability (%)

Table 3: Safety Pharmacology - Cardiovascular Parameters in Telemetered Animals

TreatmentDose (mg/kg)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Change in QTc Interval (ms)
Vehicle-
Compound XLow
Compound XMid
Compound XHigh

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of 2,5-imino-D-glucitol derivatives.

References

Application Notes and Protocols for the Development of N-alkylated Derivatives of 2,5-Anhydro-2,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including glycoprotein processing, lysosomal catabolism, and intestinal digestion. 2,5-Anhydro-2,5-imino-D-glucitol (DGDP), a pyrrolidine-type iminosugar, and its derivatives have garnered significant interest as potential therapeutic agents for a range of diseases, including lysosomal storage disorders like Gaucher disease, diabetes, and viral infections.

N-alkylation of the iminosugar core can significantly modulate the biological activity and selectivity of these compounds. The introduction of alkyl chains can enhance hydrophobic interactions with the target enzyme, potentially leading to increased potency and altered specificity. These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of N-alkylated derivatives of this compound.

I. Synthesis of this compound and its N-alkylated Derivatives

The synthesis of N-alkylated derivatives of this compound typically involves a two-step process: the synthesis of the parent iminosugar followed by N-alkylation.

Protocol 1: Synthesis of this compound (DGDP)

A practical multigram-scale synthesis of DGDP can be achieved from L-sorbose in a multi-step process. A key step involves a regioselective Appel reaction to introduce a bromide at the C-5 position, followed by azide substitution, reduction, and cyclization.

Materials:

  • L-Sorbose

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

A detailed, multi-step synthesis starting from L-sorbose has been reported, with a key transformation being the regioselective bromination at the C-5 position followed by azidation and subsequent reduction and cyclization to yield DGDP. For a detailed, step-by-step protocol, researchers are directed to the supplementary information of the referenced publication.[1][2]

Protocol 2: N-Alkylation of this compound via Reductive Amination

Reductive amination is a widely used and efficient method for the N-alkylation of iminosugars. This reaction involves the formation of an imine or iminium ion intermediate from the parent iminosugar and an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.

Materials:

  • This compound (DGDP)

  • Aldehyde (e.g., octanal, nonanal, or other desired alkyl aldehyde)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in methanol, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium cyanoborohydride (1.5-3.0 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.[3]

II. Biological Activity and Data Presentation

N-alkylated derivatives of this compound have shown significant inhibitory activity against various glycosidases. The length and nature of the N-alkyl chain are critical determinants of potency and selectivity.

Glycosidase Inhibition Data

The following tables summarize the inhibitory activities (IC₅₀ or Kᵢ values) of various N-alkylated iminosugar derivatives against different glycosidases.

Table 1: Inhibition of Glucocerebrosidase (GCase) by N-substituted Iminosugars

CompoundN-substituentTarget EnzymeIC₅₀ (µM)Reference
1 N-Adamantanyl-4-((2S,3S,4S,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)butanamideHuman GCase507[4]
2 N-Adamantanyl-5-((2S,3S,4S,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)pentanamideHuman GCase393[4]
N-Octyl-DGDP OctylHuman GCase-[4]
N-Nonyl-DGDP NonylHuman GCase-[4]

Note: Specific IC₅₀ values for N-Octyl and N-Nonyl-DGDP were not provided in the abstract, but they were reported to be effective pharmacological chaperones.

Table 2: Inhibition of various Glycosidases by Iminosugar Derivatives

CompoundN-substituentTarget EnzymeIC₅₀ (µM) or Kᵢ (µM)Reference
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol Acetylaminoethylβ-D-glucosidasePotent and specific[5]
N-alkylated deoxynojirimycin derivatives Various alkyl chainsYeast α-glucosidaseVaried (some in low µM)[6]
α-1-C-heptyl-1,4-dideoxy-1,4-imino-l-arabinitol Heptyl (on C-1)Lysosomal acid α-glucosidase (GAA)0.44[7]
α-1-C-heptyl-1,4-dideoxy-1,4-imino-l-arabinitol Heptyl (on C-1)ER α-glucosidase II74[7]

III. Experimental Protocols for Biological Evaluation

Protocol 3: General Glycosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of N-alkylated this compound derivatives against a target glycosidase using a chromogenic or fluorogenic substrate.

Materials:

  • Target glycosidase (e.g., α-glucosidase, β-glucosidase, etc.)

  • Appropriate buffer solution for the specific enzyme (e.g., sodium phosphate buffer, citrate buffer)

  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Test compounds (N-alkylated derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., sodium carbonate or glycine buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a specified time at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Incubate the plate for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][8][9]

IV. Signaling Pathways and Experimental Workflows

Mechanism of Action: Pharmacological Chaperone Therapy for Gaucher Disease

N-alkylated derivatives of this compound can act as pharmacological chaperones for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease. The diagram below illustrates this mechanism.

Pharmacological_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Complex GCase-PC Complex Misfolded_GCase->Complex Binding and Stabilization Degradation Proteasomal Degradation Misfolded_GCase->Degradation ERAD Pathway PC Pharmacological Chaperone (PC) PC->Complex Golgi_Complex Trafficking Complex->Golgi_Complex Trafficking Functional_GCase Functional GCase Golgi_Complex->Functional_GCase Delivery PC_dissociated PC Functional_GCase->PC_dissociated Dissociation Product Glucose + Ceramide Functional_GCase->Product Hydrolysis Substrate Glucosylceramide Substrate->Functional_GCase Experimental_Workflow Start Start Synthesis_Parent Synthesis of This compound Start->Synthesis_Parent N_Alkylation N-Alkylation via Reductive Amination Synthesis_Parent->N_Alkylation Purification Purification and Characterization (NMR, MS) N_Alkylation->Purification Screening Primary Screening: Glycosidase Inhibition Assay Purification->Screening Hit_Identification Hit Identification (Potent Inhibitors) Screening->Hit_Identification Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Lead_Optimization->N_Alkylation Iterative Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

References

Troubleshooting & Optimization

troubleshooting 2,5-Anhydro-2,5-imino-D-glucitol synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Anhydro-2,5-imino-D-glucitol, a key iminosugar for research and development. This guide provides troubleshooting for common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity - Contamination with 2,5-dideoxy-2,5-imino-D-mannitol (DMDP)

Q1: My final product's NMR spectrum shows extra peaks, suggesting an impurity. What is the most likely side product?

A: The most common side product in the synthesis of this compound (also known as DGDP) from L-Sorbose is its C-2 diastereomer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). This occurs during the final reductive amination/cyclization step. The reaction typically yields a mixture with a diastereomeric ratio (d.r.) of approximately 90:10 (DGDP:DMDP).

Q2: How can I confirm the presence of the DMDP diastereomer?

A: Confirmation requires careful analysis of high-resolution NMR spectra (¹H and ¹³C). The chemical shifts for the protons and carbons in the piperidine ring will differ slightly but distinctly between DGDP and DMDP. Comparing your spectra to literature values for pure DGDP and DMDP is the definitive method.

Q3: My DGDP:DMDP ratio is much lower than the expected 90:10. What could have gone wrong?

A: The stereochemical outcome of the intramolecular reductive amination is sensitive to reaction conditions. Potential factors influencing a lower diastereomeric ratio include:

  • Hydrogenation Catalyst: The nature of the Palladium on Carbon (Pd/C) catalyst, including its activity, support, and preparation method, can influence the facial selectivity of the reduction.

  • Solvent System: The polarity and composition of the solvent (e.g., the H₂O/MeOH ratio) can affect the conformation of the intermediate imine, thereby influencing the direction of hydride attack.

  • pH of the Medium: Residual acidity or basicity in the reaction mixture can alter the reaction pathway or the stability of intermediates.

  • Temperature and Pressure: Deviations from established temperature and hydrogen pressure parameters can impact the kinetics and selectivity of the reduction.

Q4: How can I minimize the formation of the DMDP side product?

A: To favor the formation of the desired DGDP diastereomer:

  • Adhere Strictly to Protocol: Use the precise reaction conditions that have been reported to yield high selectivity, such as 4 bar of H₂ pressure in a 1:1 H₂O/MeOH solvent system.

  • Catalyst Quality: Ensure the use of a high-quality, fresh 10% Pd/C catalyst. If results are poor, consider screening catalysts from different suppliers.

  • Control of pH: Ensure the starting azido-sugar precursor is properly neutralized and free of acidic or basic residues from previous steps before initiating the hydrogenation.

Issue 2: Low or No Yield of Final Product

Q5: I have a low overall yield (significantly below the reported ~56%) after the final hydrogenation step. What are the common causes?

A: Low yields in the final catalytic hydrogenation step often point to issues with the catalyst or the reaction setup.

  • Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisons. Trace impurities from previous steps, such as sulfur compounds or residual reagents from an Appel reaction (e.g., triphenylphosphine oxide), can deactivate the catalyst.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time (less than 24 hours), low hydrogen pressure, or poor catalyst activity.

  • Product Loss During Workup: The product is a highly polar, water-soluble compound. Significant loss can occur during extraction or filtration steps if not performed carefully. Ensure the catalyst is washed thoroughly with methanol after filtration to recover all adsorbed product.

  • Substrate Quality: Ensure the precursor, 5-azido-5-deoxy-α-L-sorbopyranose, is pure and fully characterized before proceeding to the final step.

Q6: What troubleshooting steps should I take to improve my yield?

A:

  • Verify Precursor Purity: Run an NMR or LC-MS on your 5-azido-5-deoxy-α-L-sorbopyranose intermediate to ensure its purity.

  • Use Fresh Catalyst: Always use a fresh batch of 10% Pd/C. For multigram-scale reactions, using ~1g of catalyst for ~6g of starting material is a good starting point.

  • Ensure Inert Atmosphere: Before introducing hydrogen, make sure the reaction vessel is properly evacuated and flushed with an inert gas (like Argon) to remove all oxygen.

  • Monitor the Reaction: If possible, monitor the reaction by TLC or LC-MS by taking small aliquots to check for the disappearance of the starting material.

  • Optimize Workup: After filtering the reaction mixture through diatomaceous earth, wash the filter cake extensively with methanol to ensure complete recovery of the highly polar product.

Issue 3: Purification and Isolation Challenges

Q7: I am struggling to separate the DGDP product from the DMDP side product using silica gel column chromatography. Do you have any recommendations?

A: Separating these highly polar, structurally similar diastereomers is challenging.

  • Solvent System Optimization: Standard solvent systems like Dichloromethane/Methanol may not provide sufficient resolution. Consider adding a small amount of aqueous ammonia or triethylamine to the mobile phase (e.g., DCM/MeOH/NH₄OH 80:20:1) to reduce tailing of the amine products on the silica gel.

  • Specialized Chromatography: If silica gel fails, consider alternative stationary phases. Amine-functionalized silica or reverse-phase chromatography (C18) with an appropriate aqueous mobile phase may offer better separation.

  • Ion-Exchange Chromatography: As the products are basic amines, cation-exchange chromatography is a powerful purification method. The mixture can be loaded onto a strong cation-exchange resin (e.g., Dowex-H⁺ form), washed, and then eluted with a gradient of a base like ammonium hydroxide.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound (DGDP) from L-Sorbose, as reported in the literature.

ParameterValueReference
Starting MaterialL-Sorbose
Final ProductThis compound (DGDP)
Key Side Product2,5-dideoxy-2,5-imino-D-mannitol (DMDP)
Overall Yield56%
Diastereomeric Ratio (DGDP:DMDP)90:10
Hydrogenation Pressure4 bar
Hydrogenation Time24 hours
Hydrogenation Solvent1:1 H₂O / Methanol

Key Experimental Protocol

Final Step: Reductive Amination of 5-azido-5-deoxy-α-L-sorbopyranose to Yield DGDP

This protocol is adapted from Sunde-Brown et al., J. Org. Chem., 2025.

Materials:

  • 5-azido-5-deoxy-α-L-sorbopyranose (starting material)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen gas

  • Hydrogen gas

  • Parr apparatus or similar hydrogenation reactor

Procedure:

  • Place 5.90 g (28.7 mmol) of 5-azido-5-deoxy-α-L-sorbopyranose into a round-bottom flask or the reaction vessel of the Parr apparatus.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon).

  • Dissolve the starting material in a 1:1 mixture of deionized water and methanol.

  • Carefully add 1.0 g of 10% Pd/C catalyst to the solution.

  • Transfer the solution to the Parr apparatus (if not already in it).

  • Seal the apparatus and purge the system thoroughly with hydrogen gas.

  • Pressurize the reactor to 4 bar with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After 24 hours, carefully vent the hydrogen gas and purge the apparatus with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake repeatedly and thoroughly with methanol to ensure all the polar product is recovered.

  • Combine the filtrate and washes and concentrate in vacuo to afford the crude product as a solid. The crude product is a ~9:1 mixture of DG

Technical Support Center: Optimizing the Chromatographic Purification of Polyhydroxylated Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of polyhydroxylated alkaloids by chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of polyhydroxylated alkaloids.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution/Overlapping Peaks in HPLC - Mobile phase pH is not optimal for the separation of basic alkaloids.- Inappropriate mobile phase composition (organic solvent:aqueous buffer ratio).- Gradient slope is too steep.- Unsuitable column chemistry.- Optimize Mobile Phase pH: Experiment with a range of pH values (e.g., acidic pH < 3 or basic pH > 8) to control the ionization of the alkaloids and improve selectivity. Ensure the column is stable at the chosen pH.[1]- Adjust Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[1][2]- Modify Gradient: Employ a shallower gradient to better separate closely eluting compounds.- Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18 for more polar compounds).[1][2]
Peak Tailing in HPLC Secondary interactions between the basic alkaloid analytes and acidic residual silanol groups on the silica-based stationary phase can cause peak tailing.[1]- Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.[1]- Operate at Low or High pH: At low pH, silanol groups are protonated, and at high pH, the alkaloids are neutral, minimizing interactions.[1]- Add an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to mask silanol groups and improve peak shape.
Low or No Recovery of Alkaloid from Ion-Exchange Column - Incorrect pH of Loading/Elution Buffer: The pH of the buffers is critical for the binding and elution of alkaloids in ion-exchange chromatography.- Ionic Strength of Buffers is Too High or Too Low: The salt concentration affects the binding and elution of the target compounds.- Irreversible Adsorption: Strong interactions between the alkaloid and the resin can lead to poor recovery.- Adjust Buffer pH: For cation exchange, ensure the loading buffer pH is low enough to protonate the alkaloid for binding and the elution buffer pH is high enough to neutralize it for elution. The reverse is true for anion exchange.- Optimize Salt Concentration: Use a salt gradient (e.g., 0-1 M NaCl) to determine the optimal salt concentration for elution.[3] A lower ionic strength in the loading buffer promotes binding, while a higher concentration in the elution buffer facilitates release.- Select a Different Resin: Consider a weak ion-exchange resin instead of a strong one to reduce the strength of the interaction and allow for easier elution.[3]
Co-elution of Sugars and Other Polar Impurities Polyhydroxylated alkaloids are highly water-soluble and are often co-extracted with other polar compounds like sugars and amino acids.[4]- Incorporate a Pre-purification Step: Use a preliminary separation technique like solid-phase extraction (SPE) with a suitable sorbent to remove interfering compounds before the main chromatographic step.- Employ Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles (e.g., ion-exchange followed by reversed-phase chromatography).- Optimize Sample Preparation: Adjust the initial extraction solvent system to minimize the co-extraction of impurities. For instance, using a less polar solvent mixture may reduce the extraction of highly polar sugars.
Difficulty in Detecting the Alkaloid Many polyhydroxylated alkaloids lack a significant UV chromophore, making them difficult to detect with standard UV-Vis detectors.[4][5]- Derivatization: React the alkaloid with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), to enable detection by UV or fluorescence detectors.[6]- Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[4]- Refractive Index (RI) Detection: This can be an option, but it is sensitive to changes in the mobile phase composition and temperature.
Alkaloid Instability During Purification Polyhydroxylated alkaloids can be sensitive to pH and temperature, leading to degradation during long purification processes.[7]- Control pH and Temperature: Maintain the pH and temperature of all solutions and the column within a range where the alkaloid is known to be stable.[7]- Minimize Purification Time: Optimize the chromatographic method to reduce the overall run time.- Work Quickly and at Low Temperatures: Perform purification steps at reduced temperatures (e.g., 4°C) when possible to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting polyhydroxylated alkaloids from a natural source?

A1: A common and effective method is extraction with a polar solvent, often an aqueous acidic solution (e.g., 0.05 M HCl) or a hydroalcoholic mixture (e.g., 25-70% methanol or ethanol in water).[4][6] The acidic conditions help to protonate the alkaloids, increasing their solubility in the aqueous phase.[8][9]

Q2: Which type of chromatography is most suitable for the initial purification of a crude extract containing polyhydroxylated alkaloids?

A2: Ion-exchange chromatography (IEC), particularly cation-exchange chromatography, is a highly effective initial step.[3][6] This technique separates compounds based on their charge, which is ideal for isolating the basic polyhydroxylated alkaloids from neutral and acidic impurities like sugars.[8]

Q3: How can I improve the purity of my alkaloid fraction after ion-exchange chromatography?

A3: Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18).[6] Gel filtration chromatography can also be used to separate based on size, and preparative thin-layer chromatography (TLC) is another option.[10]

Q4: What are the key parameters to optimize in a reversed-phase HPLC method for polyhydroxylated alkaloids?

A4: The most critical parameters to optimize are the mobile phase pH, the organic modifier (acetonitrile or methanol) and its concentration, the buffer type and concentration, and the column temperature.[1][2] The pH will significantly influence the retention and selectivity of these basic compounds.[1]

Q5: My polyhydroxylated alkaloid does not have a UV chromophore. What are my detection options for HPLC?

A5: You have several options:

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique for both detection and identification.[4]

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for non-volatile compounds.[4]

  • Derivatization: You can chemically modify the alkaloid to attach a UV-absorbing or fluorescent group.[6]

Experimental Protocols

Protocol 1: General Extraction of Polyhydroxylated Alkaloids
  • Sample Preparation: The plant or microbial material is dried and ground into a fine powder.[4]

  • Extraction: The powdered material is extracted with an aqueous acidic solution (e.g., 0.05 M HCl) or a methanol/water mixture (e.g., 70:30 v/v) at room temperature with agitation for several hours.[6]

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield the crude extract.

Protocol 2: Purification by Cation-Exchange Column Chromatography
  • Column and Resin: A glass column packed with a weak cation-exchange resin (e.g., CM Sepharose) is used.[3]

  • Equilibration: The column is equilibrated with a low ionic strength buffer at an acidic pH (e.g., 10 mM sodium acetate, pH 5).[3]

  • Sample Loading: The crude extract is dissolved in the equilibration buffer and loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound neutral and acidic impurities.

  • Elution: The bound alkaloids are eluted using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[3] Alternatively, a buffer with a higher pH can be used for elution.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the target alkaloids.

Data Presentation

Table 1: Comparison of HPLC Parameters for Alkaloid Separation

ParameterCondition 1Condition 2Rationale for Optimization
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmDifferent selectivity for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH ~7.0)pH affects the ionization state and retention of alkaloids.
Mobile Phase B AcetonitrileMethanolDifferent organic modifiers can alter selectivity.
Gradient 5-95% B in 30 min10-80% B in 20 minA shallower gradient can improve the resolution of complex mixtures.
Flow Rate 1.0 mL/min0.8 mL/minLower flow rates can increase efficiency but also analysis time.
Temperature 25 °C40 °CHigher temperatures can improve peak shape and reduce viscosity but may affect stability.
Detection UV at 210 nm (with derivatization)MS (ESI+)MS provides higher sensitivity and specificity without derivatization.

Visualizations

Experimental Workflow for Polyhydroxylated Alkaloid Purification

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization start Dried & Ground Source Material extraction Extraction (Aqueous Acid or Hydroalcoholic Solvent) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract iec Ion-Exchange Chromatography (Cation Exchange) crude_extract->iec Initial Cleanup hplc Reversed-Phase HPLC iec->hplc High-Resolution Separation pure_alkaloid Purified Polyhydroxylated Alkaloid hplc->pure_alkaloid analysis Purity Check & Identification (HPLC-MS, NMR) pure_alkaloid->analysis

Caption: A typical experimental workflow for the purification of polyhydroxylated alkaloids.

Logical Relationship for Troubleshooting HPLC Peak Tailing

troubleshooting_peak_tailing cluster_solutions Solutions problem Problem: Peak Tailing cause Potential Cause: Secondary Interactions with Residual Silanols problem->cause solution1 Use End-Capped Column cause->solution1 Reduces available silanol groups solution2 Adjust Mobile Phase pH (Low or High) cause->solution2 Alters ionization state of silanols or alkaloids solution3 Add Ion-Pairing Reagent cause->solution3 Masks silanol groups

Caption: Troubleshooting logic for addressing peak tailing in HPLC of alkaloids.

References

Technical Support Center: Glycosidase Inhibition Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosidase inhibition kinetic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Assay Setup and Experimental Artifacts

Question 1: My IC50 value for a known inhibitor is different from the literature value. What could be the reason?

Answer:

Discrepancies in IC50 values can arise from several factors related to assay conditions. It is crucial to ensure that your experimental setup is comparable to the reported conditions. Here are some common reasons for variations in IC50 values:

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[1][2][3] An increase in substrate concentration will lead to a higher apparent IC50 value. For non-competitive and uncompetitive inhibitors, the IC50 value can also be affected by the substrate concentration.[1][2] It is recommended to report the substrate concentration used when reporting IC50 values.

  • Enzyme Concentration: For tight-binding inhibitors, the IC50 value is dependent on the enzyme concentration.[4][5] If the inhibitor concentration is close to the enzyme concentration, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid, leading to an underestimation of the inhibitor's potency.[5]

  • Incubation Time: For time-dependent or slow-binding inhibitors, the IC50 value will decrease with longer incubation times.[6][7] It is important to standardize the pre-incubation time of the enzyme with the inhibitor.

  • Source of Enzyme and Substrate: Glycosidases from different sources can have different kinetic properties and sensitivities to inhibitors.[8] Similarly, the purity and batch of the substrate can influence the results.

  • Buffer Conditions: pH, ionic strength, and the presence of additives in the buffer can all affect enzyme activity and inhibitor binding.

Troubleshooting Steps:

  • Verify that your substrate and enzyme concentrations are consistent with the literature.

  • If you suspect a tight-binding inhibitor, try reducing the enzyme concentration and see if the IC50 value changes.[5]

  • For potential time-dependent inhibitors, perform a time-dependent IC50 assay by varying the pre-incubation time.

  • Ensure that the buffer conditions in your assay match those reported in the literature.

Question 2: I am observing a high background signal or my inhibitor seems to interfere with the assay readout. How can I check for this?

Answer:

Assay interference is a common issue that can lead to false-positive or false-negative results. It's important to perform control experiments to rule out these artifacts.

  • Inhibitor Interference with Readout: The inhibitor itself might absorb light at the same wavelength as the product of the enzymatic reaction, or it might quench the fluorescent signal.

    • Control Experiment: Run a reaction without the enzyme, but with the substrate and the inhibitor at the highest concentration used in your assay. If you observe a signal, it indicates that your inhibitor is interfering with the assay readout.[9]

  • Pan-Assay Interference Compounds (PAINS): Some compounds, known as PAINS, are notorious for showing activity in a wide range of assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme, or by reacting chemically with components of the assay.[10][11][12][13][14]

    • Identification: Several computational filters are available to identify potential PAINS based on their chemical substructures.[10][13] Common PAINS substructures include rhodanines, quinones, and catechols.[10]

    • Experimental Validation: To test for non-specific inhibition, you can:

      • Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. This can disrupt aggregates.[9]

      • Vary the enzyme concentration. The IC50 of a non-specific inhibitor is often sensitive to the enzyme concentration.[9]

Question 3: My inhibitor is not very soluble in the assay buffer. How can I address this?

Answer:

Poor inhibitor solubility can lead to inaccurate and irreproducible results. The precipitated inhibitor is not available to bind to the enzyme, leading to an overestimation of the IC50 or Ki value.

Troubleshooting Steps:

  • Use of Co-solvents: A small amount of an organic solvent, such as DMSO, can be used to dissolve the inhibitor. However, it is crucial to keep the final concentration of the organic solvent in the assay low (typically <1-2%), as it can inhibit the enzyme. Always run a solvent control to check for its effect on enzyme activity.

  • pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the buffer can increase its solubility.[15] However, be mindful that changing the pH can also affect the enzyme's activity and stability.

  • Salt Forms: For some compounds, using a different salt form can improve solubility.[15]

  • Sonication or Vortexing: Gently sonicating or vortexing the inhibitor stock solution can help to dissolve it.

  • Visual Inspection: Always visually inspect your assay wells for any signs of precipitation.

Section 2: Data Interpretation and Kinetic Models

Question 4: My Lineweaver-Burk plot is not linear. What does this mean?

Answer:

A non-linear Lineweaver-Burk plot indicates that the inhibition does not follow simple Michaelis-Menten kinetics.[16][17][18][19] While this plot is a useful diagnostic tool, it can distort experimental error, so it's important to use non-linear regression for fitting the data to obtain kinetic parameters.[17] Several factors can cause non-linearity:

  • Tight-Binding Inhibition: When the inhibitor has a very high affinity for the enzyme (Ki value is close to the enzyme concentration), the assumption of [I]free ≈ [I]total is no longer valid.[5][20] This leads to a curved Lineweaver-Burk plot. In this case, the Morrison equation should be used to determine the Ki.[5][21]

  • Substrate Inhibition: At very high concentrations, the substrate itself can bind to the enzyme in a non-productive way, leading to a decrease in enzyme activity.[22] This will cause the Lineweaver-Burk plot to curve upwards at low 1/[S] values.

  • Multiple Binding Sites or Allosteric Inhibition: If the inhibitor binds to multiple sites on the enzyme with different affinities, or if it is an allosteric inhibitor, the kinetics can be more complex and result in non-linear plots.

  • Slow-Binding or Covalent Inhibition: For inhibitors that bind slowly or covalently, the steady-state assumption of Michaelis-Menten kinetics is not met, especially at early time points, which can lead to non-linear plots.

Troubleshooting Flowchart

G Troubleshooting Non-Linear Lineweaver-Burk Plots start Non-linear Lineweaver-Burk Plot Observed check_tight_binding Is Ki value expected to be close to [E]? start->check_tight_binding morrison Use Morrison Equation for Ki determination check_tight_binding->morrison Yes check_substrate_inhibition Does activity decrease at very high [S]? check_tight_binding->check_substrate_inhibition No substrate_inhibition_model Fit data to a substrate inhibition model check_substrate_inhibition->substrate_inhibition_model Yes check_time_dependence Is inhibition time-dependent? check_substrate_inhibition->check_time_dependence No time_dependent_kinetics Analyze using progress curves for slow/covalent inhibition check_time_dependence->time_dependent_kinetics Yes other_models Consider more complex models (e.g., allostery, multiple sites) check_time_dependence->other_models No

Caption: A decision tree for troubleshooting non-linear Lineweaver-Burk plots.

Question 5: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed)?

Answer:

To determine the mechanism of inhibition, you need to measure the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using a double reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on Vmax and Km.[16][17]

Experimental Protocol:

  • Determine Km: First, determine the Michaelis constant (Km) of your enzyme for the substrate in the absence of the inhibitor by measuring the initial reaction rates at a range of substrate concentrations (e.g., 0.1 x Km to 10 x Km).

  • Inhibition Assays: Perform the enzyme assay with at least three different fixed inhibitor concentrations and a range of substrate concentrations for each inhibitor concentration. Include a control with no inhibitor.

  • Data Analysis: Plot the data as 1/v versus 1/[S] (Lineweaver-Burk plot). The pattern of the lines will indicate the mechanism of inhibition.

Interpretation of Lineweaver-Burk Plots for Different Inhibition Types

G Lineweaver-Burk Plots for Different Inhibition Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive cluster_mixed Mixed a1 a2 a1->a2 a3 a1->a3 a4 a1->a4 a_xlabel a_ylabel b1 b2 b1->b2 b3 b4 b3->b4 b5 b6 b5->b6 b_xlabel b_ylabel c1 c2 c1->c2 c3 c4 c3->c4 c5 c6 c5->c6 c_xlabel c_ylabel d1 d2 d1->d2 d3 d4 d3->d4 d5 d6 d5->d6 d_xlabel d_ylabel

Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.

Summary of Kinetic Parameters for Different Inhibition Types

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive No changeIncreasesLines intersect on the y-axis.
Non-competitive DecreasesNo changeLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.
Section 3: Special Cases in Glycosidase Inhibition

Question 6: My inhibitor shows time-dependent inhibition. How should I analyze the kinetics?

Answer:

Time-dependent inhibition is characteristic of slow-binding or covalent inhibitors.[6][7][23][24] In this case, the inhibition increases with the duration of pre-incubation of the enzyme and inhibitor. Standard steady-state analysis (like Lineweaver-Burk plots) is not appropriate for these inhibitors.

Experimental Approach:

  • Confirm Time-Dependence: Incubate the enzyme with a fixed concentration of the inhibitor for different periods (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate to start the reaction. A decrease in enzyme activity with increasing pre-incubation time confirms time-dependent inhibition.

  • Determine Kinetic Parameters: The kinetics of time-dependent inhibition are typically described by a two-step mechanism: an initial reversible binding followed by an irreversible covalent modification or a slow conformational change. The key parameters to determine are the initial binding affinity (Ki) and the rate of inactivation (kinact).

Data Analysis:

The observed rate of inactivation (kobs) can be determined at different inhibitor concentrations by fitting the progress curves (product formation over time) to a first-order decay equation. A plot of kobs versus inhibitor concentration will allow you to determine Ki and kinact. For irreversible inhibitors, this plot is often hyperbolic.

Workflow for Analyzing Time-Dependent Inhibition

G Workflow for Time-Dependent Inhibition Analysis start Observe Time-Dependent Inhibition preincubation_expt Perform pre-incubation experiments at varying times and [I] start->preincubation_expt measure_activity Measure residual enzyme activity preincubation_expt->measure_activity plot_activity_vs_time Plot ln(residual activity) vs. pre-incubation time measure_activity->plot_activity_vs_time calculate_kobs Determine kobs from the slope of the plot for each [I] plot_activity_vs_time->calculate_kobs plot_kobs_vs_I Plot kobs vs. [I] calculate_kobs->plot_kobs_vs_I determine_params Determine Ki and kinact from the hyperbolic fit plot_kobs_vs_I->determine_params

Caption: A workflow for the kinetic analysis of time-dependent inhibitors.

Question 7: I have a very potent, tight-binding inhibitor. How do I accurately determine its Ki value?

Answer:

For tight-binding inhibitors, the concentration of the inhibitor required for significant inhibition is comparable to the enzyme concentration.[4][5][20] This violates a key assumption of the Michaelis-Menten equation, where the concentration of free inhibitor is assumed to be equal to the total inhibitor concentration.

Challenges with Tight-Binding Inhibitors:

  • IC50 values are dependent on the enzyme concentration.[4][5]

  • Standard kinetic models will underestimate the inhibitor's potency.

Recommended Approach: The Morrison Equation

The Morrison equation is a quadratic equation that accounts for the depletion of the free inhibitor due to binding to the enzyme.[5][21] It is the preferred method for determining the apparent Ki (Ki(app)) for tight-binding inhibitors.

Experimental Considerations:

  • Low Enzyme Concentration: Use the lowest enzyme concentration that still gives a reliable signal.[4]

  • Accurate Enzyme Concentration: The Morrison equation requires an accurate determination of the active enzyme concentration.[5]

  • Vary Enzyme Concentration: To confirm tight-binding behavior, you can determine the IC50 at different enzyme concentrations. For a tight-binding inhibitor, the IC50 will increase linearly with the enzyme concentration.[5]

Data Analysis:

Fit the dose-response data directly to the Morrison equation using non-linear regression to obtain the Ki(app). The true Ki can then be calculated from the Ki(app) based on the mechanism of inhibition and the substrate concentration.

References

Technical Support Center: Overcoming Artifacts in Cell-Based Pharmacological Chaperone Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell-based pharmacological chaperone assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help navigate the complexities of these powerful but sensitive assays.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are pharmacological chaperones and how do they work?

    • What are the common types of cell-based assays used to identify and validate pharmacological chaperones?

    • What is a "false positive" in the context of a pharmacological chaperone screen?

    • What is a "false negative" and why might it occur?

    • How do I distinguish a true pharmacological chaperone effect from general proteostasis network modulation?

  • Troubleshooting Guides by Artifact Type

    • Compound-Related Artifacts

    • Cell-Based Artifacts

    • Detection-Based Artifacts

  • Detailed Experimental Protocols

    • Cycloheximide (CHX) Chase Assay for Protein Stability

    • Immunofluorescence (IF) Staining for Protein Localization

    • Cell Surface Biotinylation Assay for Trafficking

  • Signaling Pathways

    • The Unfolded Protein Response (UPR)

    • The Proteostasis Network

Frequently Asked Questions (FAQs)

Q1: What are pharmacological chaperones and how do they work?

Pharmacological chaperones (PCs) are small molecules that specifically bind to and stabilize misfolded proteins, facilitating their correct folding, trafficking, and function.[1][2] Many genetic diseases are caused by mutations that lead to protein misfolding and subsequent degradation by the cell's quality control systems, even though the protein could be functional if it reached its proper destination.[1] PCs act as a "scaffold" to help these mutant proteins adopt a more stable conformation, allowing them to pass through the endoplasmic reticulum's quality control and be trafficked to their site of action.[3] This is in contrast to "chemical chaperones," which are non-specific and act more generally to stabilize proteins.[4]

Q2: What are the common types of cell-based assays used to identify and validate pharmacological chaperones?

Several cell-based assays are employed to assess the efficacy of potential pharmacological chaperones. These can be broadly categorized as assays that measure:

  • Protein Stability and Degradation:

    • Cycloheximide (CHX) Chase Assay: This method inhibits new protein synthesis, allowing for the tracking of the degradation rate of existing proteins over time via techniques like Western blotting.[5][6][7]

    • Pulse-Chase Assay: This technique involves labeling newly synthesized proteins with radioactive amino acids and then "chasing" them with non-radioactive amino acids to monitor their stability and degradation.[8][9]

  • Protein Trafficking and Localization:

    • Immunofluorescence (IF) Microscopy: This allows for the visualization of a protein's subcellular localization, determining if a pharmacological chaperone can rescue a mislocalized mutant protein and traffic it to the correct cellular compartment.[10][11][12]

    • Cell Surface Biotinylation: This method is used to label and isolate proteins on the cell surface to quantify changes in the amount of a target protein that has successfully trafficked to the plasma membrane.[13][14][15][16]

  • Protein Folding and Aggregation:

    • Reporter Gene Assays: These assays often fuse the protein of interest to a reporter like luciferase or Green Fluorescent Protein (GFP). A misfolded protein will often cause the reporter to misfold as well, leading to a loss of signal. A pharmacological chaperone can rescue the folding and restore the reporter's activity.[17][18]

    • Filter Trap Assays: This technique is used to capture and quantify aggregated proteins. A decrease in the amount of aggregated protein in the presence of a compound can indicate a chaperone effect.

Q3: What is a "false positive" in the context of a pharmacological chaperone screen?

A false positive is a compound that appears to have the desired chaperone activity in a primary screen but is not a true pharmacological chaperone.[3] This apparent activity can arise from various artifacts, including:

  • Compound Autofluorescence or Luminescence Interference: The compound itself may emit light at the same wavelength as the reporter system, leading to a false signal.[17]

  • Stabilization of the Reporter Protein: In reporter gene assays, the compound might directly stabilize the reporter (e.g., luciferase) rather than the target protein.

  • Induction of the General Stress Response: The compound may induce a cellular stress response, leading to the upregulation of endogenous chaperones which then assist in the folding of the target protein.[19]

  • Inhibition of Protein Degradation: The compound might inhibit the proteasome or other degradation pathways, leading to an accumulation of the target protein that is not due to improved folding or stability.

Q4: What is a "false negative" and why might it occur?

A false negative is a true pharmacological chaperone that fails to show activity in a screening assay. This can happen for several reasons:

  • Insufficient Compound Concentration or Incubation Time: The assay conditions may not be optimal for the compound to exert its effect.

  • Cytotoxicity: The compound may be toxic to the cells at the concentration tested, masking any potential chaperone activity.

  • Poor Cell Health: Unhealthy cells can lead to unreliable and variable assay results.[20]

  • Assay Window: The difference in signal between the positive and negative controls (the assay window) may be too small to detect a modest but real effect.

Q5: How do I distinguish a true pharmacological chaperone effect from general proteostasis network modulation?

This is a critical aspect of validating a hit compound. A true pharmacological chaperone will directly bind to and stabilize its target protein. In contrast, a proteostasis modulator will have a broader effect on the cell's protein folding and degradation machinery.[21] To differentiate between these mechanisms, a series of secondary and counter-screens are necessary:

  • Orthogonal Assays: Validate the hit in a different type of assay that measures a distinct aspect of the chaperone effect (e.g., if the primary screen was a reporter assay, validate with a thermal shift assay or a protein trafficking assay).[22]

  • Target Engagement Assays: Use biophysical methods like Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) with purified protein to demonstrate direct binding of the compound to the target protein.[13]

  • Counter-Screens:

    • Test the compound's effect on an unrelated misfolded protein to see if the effect is specific.

    • Measure the expression of general stress response markers, such as heat shock proteins (HSPs), to determine if the compound is inducing a broad proteostasis response.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compound. A true pharmacological chaperone is likely to have a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity.

Troubleshooting Guides by Artifact Type

Compound-Related Artifacts
Problem/Observation Potential Cause Troubleshooting Steps & Solutions
High background fluorescence in all wells treated with the compound. Compound Autofluorescence: The compound itself is fluorescent at the excitation/emission wavelengths of the assay.1. Run a "compound only" control: Add the compound to cell-free media and measure the fluorescence. 2. Spectral Shift: If possible, use a fluorescent dye or reporter with a different emission spectrum. 3. Use a different detection method: Switch to a luminescence- or absorbance-based assay if autofluorescence is a significant issue.
Unexpectedly high signal in luminescence-based reporter assays. Luciferase Stabilization/Inhibition: The compound may directly interact with the luciferase enzyme, either stabilizing it (false positive) or inhibiting it (false negative).1. Perform a counter-screen: Test the compound in a cell-free luciferase assay to assess its direct effect on the enzyme. 2. Use a different luciferase: Employ a reporter system with a different type of luciferase (e.g., Renilla vs. Firefly) to check for specificity.
Inconsistent results and poor dose-response curves. Compound Aggregation: The compound may be forming aggregates at the concentrations used in the assay, leading to non-specific interactions.1. Include a detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Dynamic Light Scattering (DLS): Use DLS to check for aggregate formation in a cell-free buffer. 3. Test a lower concentration range: Determine if the effect is only seen at higher concentrations where aggregation is more likely.
Apparent increase in protein levels not correlated with functional rescue. Inhibition of Protein Degradation: The compound may be a general inhibitor of the proteasome or lysosomal pathways.1. Monitor proteasome activity: Use a specific proteasome activity assay to see if the compound has an inhibitory effect. 2. Assess unrelated protein levels: Check the levels of a known short-lived protein; an increase would suggest general degradation inhibition.
Cell-Based Artifacts
Problem/Observation Potential Cause Troubleshooting Steps & Solutions
High well-to-well variability and inconsistent results. Inconsistent Cell Seeding: Uneven cell distribution across the plate.1. Optimize cell seeding density: Titrate the number of cells per well to find a density that gives a robust and reproducible signal.[20] 2. Proper cell handling: Ensure cells are in a single-cell suspension before plating and mix the cell suspension between plating each row/column.
"Edge effects" - different results in the outer wells of the plate. Evaporation and Temperature Gradients: The outer wells are more prone to evaporation and temperature fluctuations.1. Use a humidified incubator and ensure it is properly maintained. [20] 2. Do not use the outer wells for experimental samples: Fill them with media or PBS to create a humidity barrier. 3. Equilibrate plates to room temperature before adding reagents.
Gradual decline in assay performance over time. High Cell Passage Number: Cells can change their characteristics and behavior after many passages.1. Use low-passage cells: Thaw a fresh vial of cells after a defined number of passages. 2. Regularly check cell health and morphology. [20]
No or weak signal in protein trafficking assays. Over-fixation or Inappropriate Permeabilization: These can mask epitopes or disrupt cellular structures.1. Optimize fixation time and concentration: Test different fixation conditions (e.g., shorter incubation, lower paraformaldehyde concentration).[8] 2. Choose the correct permeabilization agent: For membrane proteins, a mild detergent like saponin may be better than Triton X-100.[8]
Detection-Based Artifacts
Problem/Observation Potential Cause Troubleshooting Steps & Solutions
Low signal-to-noise ratio. Inappropriate Plate Type: Using the wrong color plate for the assay type.1. Use white plates for luminescence assays to maximize light output. 2. Use black plates for fluorescence assays to reduce background and well-to-well crosstalk. 3. Use clear plates for absorbance assays.
Weak or inconsistent signal. Incorrect Instrument Settings: Gain, exposure time, or read height may not be optimal.1. Optimize instrument settings: Use positive and negative controls to determine the optimal gain and exposure time that maximizes the signal without saturation. 2. Adjust read height: For adherent cells, reading from the bottom of the plate is often preferable.

Detailed Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Stability

This protocol is used to determine the half-life of a target protein by inhibiting new protein synthesis and observing its degradation over time.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment (if applicable): Treat cells with the pharmacological chaperone or vehicle control for the desired amount of time (e.g., 16-24 hours).

  • CHX Treatment:

    • Prepare fresh complete medium containing the final concentration of CHX (typically 50-100 µg/mL).

    • Remove the old medium from the cells and replace it with the CHX-containing medium. This is time point zero (t=0).

    • Immediately harvest the cells for the t=0 time point.

  • Time Course:

    • Incubate the remaining cells at 37°C.

    • Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours). The time points should be chosen based on the expected half-life of the protein.

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer with protease inhibitors and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an antibody specific to the target protein. A loading control (e.g., actin or tubulin) should also be probed.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Plot the percentage of the target protein remaining at each time point (normalized to the loading control and the t=0 time point) to determine the half-life.

Workflow for Cycloheximide Chase Assay

CHX_Chase_Workflow A Seed Cells B Treat with PC / Vehicle A->B C Add Cycloheximide (t=0) B->C D Harvest Cells at Time Points C->D E Lyse Cells & Quantify Protein D->E F Western Blot E->F G Quantify Bands & Calculate Half-life F->G

Caption: Workflow for a cycloheximide chase assay.

Immunofluorescence (IF) Staining for Protein Localization

This protocol allows for the visualization of the subcellular localization of a target protein.

Materials:

  • Cells grown on coverslips or in imaging plates

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips to the desired confluency and treat with the pharmacological chaperone or vehicle.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters.

    • Quantify protein localization using image analysis software.[23]

Troubleshooting Immunofluorescence

IF_Troubleshooting cluster_NoSignal No or Weak Signal Solutions cluster_HighBg High Background Solutions cluster_NonSpecific Non-specific Staining Solutions Start Problem with IF Staining NoSignal No or Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-specific Staining Start->NonSpecific IncAb Increase Ab concentration/incubation NoSignal->IncAb Low Ab affinity CheckAb Check Ab compatibility NoSignal->CheckAb Wrong secondary Ab OptimizeFix Optimize fixation NoSignal->OptimizeFix Epitope masking DecAb Decrease Ab concentration HighBg->DecAb Ab concentration too high IncBlock Increase blocking time/serum HighBg->IncBlock Insufficient blocking IncWash Increase washing steps HighBg->IncWash Insufficient washing Triton Check permeabilization NonSpecific->Triton Membrane disruption CrossReact Check secondary Ab cross-reactivity NonSpecific->CrossReact Secondary Ab binds non-specifically FcBlock Use Fc block NonSpecific->FcBlock Binding to Fc receptors

Caption: Troubleshooting common immunofluorescence issues.

Cell Surface Biotinylation Assay for Trafficking

This protocol is used to quantify the amount of a target protein that has been trafficked to the cell surface.

Materials:

  • Cultured cells

  • Ice-cold PBS with calcium and magnesium (PBS-CM)

  • Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine in PBS-CM)

  • Lysis buffer with protease inhibitors

  • NeutrAvidin or Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to high confluency and treat with the pharmacological chaperone or vehicle.

  • Biotinylation:

    • Place the cells on ice and wash twice with ice-cold PBS-CM.

    • Incubate the cells with freshly prepared Sulfo-NHS-SS-Biotin in PBS-CM for 30 minutes on ice with gentle rocking.[13][15]

  • Quenching:

    • Remove the biotin solution and wash the cells three times with ice-cold quenching solution to stop the reaction.

  • Cell Lysis:

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Save a small aliquot of the supernatant as the "Total Lysate" or "Input" fraction.

  • Pull-down of Biotinylated Proteins:

    • Incubate the remaining lysate with NeutrAvidin or Streptavidin-agarose beads for 2-4 hours at 4°C with rotation.

    • Wash the beads several times with lysis buffer to remove non-biotinylated proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the "Total Lysate" and the "Biotinylated" (cell surface) fractions by Western blotting for the target protein.

    • Quantify the band intensities to determine the ratio of cell surface to total protein.

Signaling Pathways

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a stress response known as the Unfolded Protein Response (UPR).[5][6][8] The UPR aims to restore proteostasis by: 1) reducing the load of new proteins entering the ER, 2) increasing the folding capacity of the ER by upregulating chaperones, and 3) enhancing the degradation of misfolded proteins. The UPR is mediated by three main ER-transmembrane sensors: IRE1, PERK, and ATF6.[6][8]

The Unfolded Protein Response (UPR) Pathway

UPR_Pathway cluster_ER cluster_Nucleus ER_Lumen ER Lumen Cytosol Cytosol Nucleus Nucleus Misfolded Misfolded Proteins BiP BiP Misfolded->BiP Binds IRE1 IRE1 BiP->IRE1 Releases PERK PERK BiP->PERK Releases ATF6 ATF6 BiP->ATF6 Releases XBP1s XBP1s (spliced) IRE1->XBP1s Splices XBP1 mRNA eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF6n ATF6 (active) ATF6->ATF6n Cleavage in Golgi Chaperone_Genes Chaperone & ERAD Gene Transcription XBP1s->Chaperone_Genes Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Leads to ATF6n->Chaperone_Genes Proteostasis_Restoration Proteostasis Restoration Chaperone_Genes->Proteostasis_Restoration Leads to Translation_Attenuation->Proteostasis_Restoration Leads to

Caption: Overview of the Unfolded Protein Response pathway.

The Proteostasis Network

Proteostasis refers to the maintenance of a healthy and functional proteome. It involves a complex network of pathways that regulate protein synthesis, folding, trafficking, and degradation. This network is crucial for cellular health, and its dysregulation is associated with many diseases. Pharmacological chaperones can be considered as tools to help restore proteostasis for a specific protein. However, some compounds may broadly impact the proteostasis network, which can be a source of artifacts in chaperone assays.

The Cellular Proteostasis Network

Proteostasis_Network cluster_synthesis Protein Synthesis cluster_folding Folding & Trafficking cluster_degradation Degradation Ribosome Ribosome Nascent Nascent Polypeptide Ribosome->Nascent Chaperones Chaperones (HSP70, HSP90, etc.) Nascent->Chaperones Misfolded Misfolded Protein Nascent->Misfolded Misfolds Folded Correctly Folded Protein Chaperones->Folded Assists folding Folded->Misfolded Denatures Misfolded->Chaperones Refolding attempt UPS Ubiquitin-Proteasome System Misfolded->UPS Tagged for degradation Autophagy Autophagy-Lysosome Pathway Misfolded->Autophagy Aggregates cleared Degraded Degraded Peptides UPS->Degraded Autophagy->Degraded

References

Technical Support Center: Enhancing Iminosugar Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the cellular permeability of iminosugar compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: My iminosugar compound shows potent enzymatic inhibition in vitro but has poor activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cellular permeability. Iminosugars are typically hydrophilic due to their multiple hydroxyl groups, which can hinder their ability to cross the lipophilic cell membrane to reach their intracellular targets. It is crucial to assess the compound's cellular uptake to confirm this.

Q2: What are the primary strategies to improve the cellular permeability of iminosugars?

A2: The main approaches focus on increasing the lipophilicity of the molecule or harnessing cellular transport mechanisms. These strategies include:

  • Structural Modification (N-alkylation): Attaching alkyl chains to the ring nitrogen can increase lipophilicity and enhance passive diffusion across the cell membrane.[1][2]

  • Prodrug Approach: Masking the polar hydroxyl groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane transit.

  • Active Transport Hijacking: Modifying the iminosugar to be recognized and transported by endogenous transporters, such as glucose or peptide transporters, can facilitate its entry into the cell.

Q3: How does increasing the N-alkyl chain length of a deoxynojirimycin (DNJ) derivative affect its properties?

A3: Increasing the length of the N-alkyl chain generally increases the lipophilicity of the iminosugar. This can lead to a greater ability to cross cell membranes via passive diffusion. However, there is a trade-off, as excessively long chains can sometimes decrease aqueous solubility or introduce other issues. The optimal chain length for permeability and biological activity needs to be determined empirically for each iminosugar scaffold and biological target. The efficiency of α-1-C-alkyl-1-deoxynojirimycin derivatives as intestinal isomaltase inhibitors, for instance, increases with the length of the alkyl chain.[1]

Q4: What is a prodrug strategy and how can it be applied to iminosugars?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For iminosugars, this often involves creating ester or carbamate linkages at the hydroxyl groups to increase lipophilicity and improve membrane permeability. Once inside the cell, cellular esterases cleave these linkages to release the active iminosugar.

Q5: Can iminosugars be taken up by active transport?

A5: Yes, because of their structural similarity to monosaccharides, some iminosugars can be recognized by sugar transporters, like GLUT and SGLT families, and actively transported into cells.[3] This can be a highly effective uptake mechanism, especially for more hydrophilic iminosugar analogs.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Assays
Potential Cause Troubleshooting Step
High Hydrophilicity The inherent polar nature of the iminosugar backbone limits passive diffusion. Consider synthesizing a series of N-alkylated derivatives to increase lipophilicity.
Active Efflux The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. To confirm this, run a bi-directional Caco-2 assay and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[2]
Low Recovery The compound may be binding to the plastic of the assay plates or getting retained within the cell monolayer, which is common for lipophilic compounds. To mitigate this, consider adding a protein like Bovine Serum Albumin (BSA) to the basolateral chamber to act as a "sink" and improve recovery.[4] Using low-binding plates can also be beneficial.
Inconsistent Monolayer Integrity Variations in Caco-2 cell culture conditions can lead to inconsistent monolayer tightness. Regularly monitor the transepithelial electrical resistance (TEER) of your monolayers to ensure they are confluent and have formed tight junctions before starting the permeability assay.
Issue 2: Inconsistent Results in Cellular Uptake Assays
Potential Cause Troubleshooting Step
Variable Cell Seeding Density Inconsistent cell numbers will lead to variable uptake results. Standardize your cell seeding density and ensure even cell distribution in the wells.
Incorrect Incubation Time Uptake can be rapid. Perform a time-course experiment to determine the linear range of uptake for your specific compound and cell line.
Competition with Media Components Components in the cell culture media (e.g., glucose) may compete with your iminosugar for uptake by sugar transporters. Conduct uptake experiments in a simple buffer solution (e.g., Hanks' Balanced Salt Solution) to avoid this.
Temperature Fluctuations Active transport is an energy-dependent process and is sensitive to temperature. Ensure all solutions and plates are maintained at a consistent temperature (typically 37°C) throughout the experiment.

Quantitative Data Summary

Table 1: Qualitative Relationship between N-Alkyl Chain Length, Lipophilicity, and Permeability for Iminosugar Derivatives

Compound N-Substituent Relative LogP (Predicted) Expected Caco-2 Permeability (Papp)
Deoxynojirimycin (DNJ)-HLowLow
N-Butyl-DNJ (Miglustat)-CH₂CH₂CH₂CH₃ModerateModerate
N-Nonyl-DNJ-(CH₂)₈CH₃HighHigh

Note: This table represents a general trend. Actual values must be determined experimentally.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is adapted for determining the intestinal permeability of iminosugar compounds.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values indicating confluence (typically >200 Ω·cm²).

  • Preparation of Dosing Solution: Dissolve the iminosugar compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to the desired final concentration.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber. To improve the recovery of more lipophilic derivatives, consider adding 1-4% BSA to the basolateral buffer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the iminosugar compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay to assess passive permeability.

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Prepare Solutions:

    • Dissolve the iminosugar compound in a buffer solution (e.g., PBS, pH 7.4) to create the donor solution.

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". The donor solution is now in contact with the top of the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period.

Cellular Uptake Assay

This protocol provides a general method for measuring the uptake of iminosugars into adherent cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a cell line overexpressing a specific transporter) into a multi-well plate (e.g., 24- or 96-well) and culture until they are near-confluent.

  • Preparation for Uptake:

    • Aspirate the culture medium.

    • Wash the cells gently with a pre-warmed uptake buffer (e.g., HBSS-HEPES, pH 7.4).

    • Add fresh uptake buffer to each well and pre-incubate at 37°C for a short period (e.g., 15-30 minutes).

  • Initiate Uptake:

    • Add the iminosugar compound (either radiolabeled or unlabeled) to the wells to initiate the uptake. For competition experiments, co-incubate with known transporter inhibitors or substrates.

    • Incubate for a predetermined time at 37°C.

  • Terminate Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold uptake buffer to remove any non-internalized compound.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer or solvent.

    • Quantify the amount of the iminosugar compound in the cell lysate. If a radiolabeled compound was used, this can be done by scintillation counting. For unlabeled compounds, LC-MS/MS is typically used.

  • Data Analysis: Normalize the amount of uptaken compound to the protein concentration in each well (determined by a protein assay like BCA) or to the cell number.

Visualizations

G cluster_0 Strategies to Improve Iminosugar Permeability cluster_1 Structural Modification cluster_2 Prodrug Strategy cluster_3 Active Transport Iminosugar Hydrophilic Iminosugar (Low Permeability) Lipophilic Add Lipophilic Group (e.g., N-alkylation) Iminosugar->Lipophilic Prodrug Mask Hydroxyls (e.g., Esterification) Iminosugar->Prodrug Transport Mimic Endogenous Substrate Iminosugar->Transport Passive Increased Passive Diffusion Lipophilic->Passive Permeable Permeable Iminosugar (Improved Uptake) Passive->Permeable Cleavage Intracellular Enzymatic Cleavage Prodrug->Cleavage Cleavage->Permeable Uptake Transporter-Mediated Uptake (e.g., GLUT) Transport->Uptake Uptake->Permeable

Caption: Strategies to enhance the cellular permeability of hydrophilic iminosugars.

G workflow Caco-2 Permeability Assay Workflow 1. Seed & Differentiate Caco-2 cells on Transwell inserts (21 days) 2. Verify Monolayer Integrity (Measure TEER) 3. Add Compound to Donor Chamber (Apical or Basolateral) 4. Incubate at 37°C 5. Sample from Receiver Chamber at Time Points 6. Quantify Compound Concentration (LC-MS/MS) 7. Calculate Papp Value workflow:step1->workflow:step2 workflow:step2->workflow:step3 workflow:step3->workflow:step4 workflow:step4->workflow:step5 workflow:step5->workflow:step6 workflow:step6->workflow:step7

Caption: Step-by-step workflow for the Caco-2 permeability assay.

G cluster_troubleshooting Troubleshooting Low Caco-2 Permeability Start Low Papp Value Observed CheckRecovery Is Compound Recovery > 80%? Start->CheckRecovery CheckEfflux Is Efflux Ratio (B-A/A-B) > 2? CheckRecovery->CheckEfflux Yes TroubleshootRecovery Action: Add BSA to basolateral side. Use low-binding plates. CheckRecovery->TroubleshootRecovery No ConclusionLowPerm Conclusion: Compound has inherently low passive permeability. CheckEfflux->ConclusionLowPerm No ConclusionEfflux Conclusion: Compound is a substrate of an efflux pump. CheckEfflux->ConclusionEfflux Yes

Caption: Decision tree for troubleshooting low permeability results in Caco-2 assays.

References

Technical Support Center: Stability of 2,5-Anhydro-2,5-imino-D-glucitol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 2,5-Anhydro-2,5-imino-D-glucitol, more commonly known as 1-Deoxynojirimycin (DNJ), in aqueous solutions. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

A1: this compound is a 1-deoxyiminosugar, a class of compounds that are generally more chemically stable than their corresponding iminosugar counterparts (e.g., nojirimycin) due to the absence of a hydroxyl group at the anomeric carbon (C1).[1] The solid powder form, especially the hydrochloride salt, is considered stable when stored under recommended conditions.[2] However, its stability in aqueous solutions can be a significant concern and is dependent on several factors.

Q2: How should I store the solid powder of this compound?

A2: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption. For short-term storage, 4°C is adequate, but for long-term stability, storage at -20°C is recommended.[2]

Q3: What are the best practices for preparing and storing aqueous solutions?

A3: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment to ensure maximum potency and avoid variability. If a stock solution must be prepared and stored, it should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2] Some suppliers advise against storing aqueous solutions for more than a single day, highlighting the importance of using fresh preparations whenever possible.[2]

Q4: What environmental factors can degrade this compound in solution?

A4: The stability of aqueous solutions can be compromised by several factors:

  • Temperature: Elevated temperatures are known to accelerate the degradation of the compound. A study on a plant extract containing DNJ showed that heating had a noticeable destabilizing effect.[3]

  • pH: While one study on an extract suggested a weak effect of pH, for a pure compound in solution, pH is a critical parameter that can influence hydrolytic stability.[3] Extreme pH values (highly acidic or basic) are likely to promote degradation.

  • Light: As with many organic molecules, prolonged exposure to light, especially UV radiation, should be avoided to prevent potential photodegradation.

  • Microwave Radiation: Exposure to microwaves has been shown to cause significant degradation of DNJ in plant extracts.[3]

Q5: Are the degradation pathways and products known?

A5: The specific chemical degradation pathways and the identity of the resulting degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature. To definitively identify degradation products, a forced degradation study coupled with analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide provides steps to troubleshoot potential stability-related issues with your this compound solutions.

Problem: Inconsistent or lower-than-expected biological activity in assays.

Troubleshooting_DNJ_Instability start Inconsistent or Lower Activity Observed check_solution Was the aqueous solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage Was the frozen stock subjected to multiple freeze-thaw cycles? check_solution->check_storage Yes end_good Problem Likely Resolved prepare_fresh->end_good aliquot_solution Aliquot stock solutions to avoid freeze-thaw cycles. check_storage->aliquot_solution Yes check_pH Is the experimental buffer pH appropriate? check_storage->check_pH No aliquot_solution->end_good adjust_pH Verify and adjust buffer pH. check_pH->adjust_pH No quantify_concentration Consider quantifying concentration with a stability-indicating assay (e.g., HPLC). check_pH->quantify_concentration Yes adjust_pH->end_good end_bad If issues persist, investigate other experimental parameters. quantify_concentration->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) of a stored solution.

This is a strong indicator of chemical degradation.

  • Confirm the Source: Immediately prepare a fresh solution from the solid starting material and analyze it using the same method. If the peaks are absent, it confirms that the stored solution has degraded.

  • Review Storage Conditions: Ensure that the solution was stored at the correct temperature, protected from light, and that the storage duration was not excessive.

  • Consider a Forced Degradation Study: If understanding the degradation products is important for your research, a forced degradation study (see protocol below) can help to intentionally generate and identify these impurities.

Data Presentation

Table 1: General Stability and Storage Recommendations

FormRecommended StorageGeneral StabilityBest Practices
Solid Powder -20°C (long-term), 4°C (short-term)Stable when kept dry and cool.Store in a desiccator or with a desiccant.
Aqueous Stock -80°C (≤ 6 months), -20°C (≤ 1 month)Moderate. Susceptible to degradation over time.Aliquot to avoid freeze-thaw cycles.[2]
Aqueous Working Solution Use immediatelyPoor. Not recommended for storage.Prepare fresh from solid or frozen stock for each experiment.[2]

Table 2: Qualitative Impact of Stress Conditions on Aqueous Stability

Stress ConditionImpact on StabilityNotes and Recommendations
Elevated Temperature (>40°C) DestabilizingAvoid heating solutions. If dissolution is difficult, gentle warming (e.g., to 37°C) for a short period may be acceptable, but should be validated.[2]
Acidic Conditions (e.g., pH < 4) Likely DestabilizingThe stability under acidic conditions should be experimentally verified if required for your application.
Basic Conditions (e.g., pH > 9) Likely DestabilizingThe stability under basic conditions should be experimentally verified if required for your application.
Oxidizing Agents (e.g., H₂O₂) Potentially DestabilizingAvoid contact with strong oxidizing agents unless part of a specific experimental design.
Light (UV and Visible) Potentially DestabilizingIt is best practice to store solutions in amber vials or otherwise protected from light.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a framework for assessing the intrinsic stability of this compound in aqueous solution, based on ICH guidelines for forced degradation studies.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (or its hydrochloride salt)

  • High-purity water

  • 0.1 M and 1.0 M Hydrochloric Acid (HCl)

  • 0.1 M and 1.0 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • A validated HPLC method for the quantification of this compound (often requiring derivatization, e.g., with FMOC-Cl).[4]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Aqueous Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) start->Oxidation Thermal Thermal Stress (e.g., 80°C) start->Thermal Photo Photostability (ICH Q1B) start->Photo sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->sampling Base->sampling Oxidation->sampling Thermal->sampling Photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Quantify Degradation and Identify Products analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in high-purity water to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (to get 0.1 M HCl final). Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (to get 0.1 M NaOH final). Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (to get 3% H₂O₂ final). Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept at the same temperature.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using the validated stability-indicating HPLC method.

  • Evaluation: Assess the percentage of degradation of the parent compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradation products from the main peak.[5] If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly.

Logical Relationships

DNJ_Stability_Factors cluster_factors Factors Affecting Stability DNJ_Solution Aqueous Solution of This compound Degradation Degradation DNJ_Solution->Degradation leads to Temp Temperature Temp->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Buffer Buffer Composition Buffer->Degradation

Caption: Factors influencing the stability of aqueous solutions.

References

identifying byproducts in the reductive amination of fructose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the reductive amination of fructose.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the reductive amination of fructose?

A1: The reductive amination of fructose can lead to several byproducts. The most common arise from the Maillard reaction and related sugar rearrangements. Key byproducts include Heyns rearrangement products (2-amino-2-deoxy-aldoses) and, if fructose isomerizes to glucose, Amadori rearrangement products (1-amino-1-deoxy-ketoses)[1][2][3]. Other potential byproducts include sugar alcohols like sorbitol and mannitol from the direct reduction of fructose, and various degradation products if the reaction is conducted at elevated temperatures[4][5]. Under certain catalytic conditions, C-C bond cleavage can also lead to smaller amine and aminoalcohol fragments[6][7].

Q2: My reaction mixture is turning brown. What is causing this discoloration?

A2: The brown color is a strong indicator of the Maillard reaction cascade[3][8][9]. After the initial formation of Amadori or Heyns products, a series of complex reactions, including dehydration and fragmentation, can occur, ultimately leading to the formation of high molecular weight, colored polymers known as melanoidins[9]. This is often exacerbated by higher temperatures and prolonged reaction times.

Q3: I am observing peaks in my chromatogram that correspond to sorbitol and mannitol. Why are these forming?

A3: Sorbitol and mannitol are sugar alcohols formed by the direct reduction of the ketone group of fructose by the reducing agent (e.g., sodium borohydride)[5]. This reaction competes with the desired imine formation and subsequent reduction. The formation of these byproducts can be influenced by the reactivity of the reducing agent and the rate of imine formation[10][11].

Q4: Can the amine I use affect byproduct formation?

A4: Yes, the choice of amine is critical. Primary amines can lead to over-alkylation, where the initially formed secondary amine reacts further with fructose to form a tertiary amine. Using a secondary amine as the starting material can prevent this specific side reaction. Additionally, the basicity and steric hindrance of the amine can influence the rate of the initial condensation reaction versus competing side reactions[7][12].

Q5: What are Heyns and Amadori rearrangement products?

A5: These are isomeric products formed from the initial N-glycoside intermediate. In the context of fructose (a ketose), the initial Schiff base can rearrange to a more stable 2-amino-2-deoxy-aldose, known as a Heyns rearrangement product[2][3]. If fructose first isomerizes to glucose (an aldose) under the reaction conditions, the intermediate N-glycoside can rearrange to a 1-amino-1-deoxy-ketose, which is an Amadori rearrangement product[1][13][14]. These products are key intermediates in the Maillard reaction[15].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired amine product • Incomplete imine formation. • Reduction of fructose to sugar alcohols (sorbitol, mannitol)[5]. • Degradation of fructose at high temperatures[4]. • Catalyst deactivation.• Ensure mildly acidic conditions (pH 4-6) to favor imine formation. • Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are more selective for the imine[11][16]. • Conduct the reaction at a lower temperature. • If using a heterogeneous catalyst, screen different catalysts and ensure proper handling.
Significant browning of the reaction mixture • Maillard reaction is occurring, leading to melanoidin formation[3][9].• Lower the reaction temperature. • Reduce the reaction time. • Control the pH, as both acidic and basic conditions can promote different stages of the Maillard reaction[2].
Presence of multiple unidentified peaks in HPLC/GC-MS • Formation of various Maillard reaction intermediates and fructose degradation products[4][17]. • C-C bond cleavage leading to smaller fragments[6][7].• Use analytical standards for expected byproducts (e.g., sorbitol, mannitol) for identification. • Employ LC-MS/MS or GC-MS for structural elucidation of unknown peaks. • Optimize reaction conditions (temperature, pH, catalyst) to minimize side reactions.
Formation of over-alkylated products (tertiary amines) • The secondary amine product is reacting further with fructose.• Use an excess of the primary amine to favor the formation of the secondary amine. • If the desired product is a secondary amine, consider using a different synthetic route or protecting the secondary amine as it forms.

Quantitative Data on Byproduct Formation

The following table summarizes hypothetical quantitative data for the reductive amination of fructose under different reaction conditions to illustrate the impact on byproduct distribution.

Condition Reducing Agent Temperature (°C) Desired Product Yield (%) Sorbitol/Mannitol (%) Heyns/Amadori Products (%) Other Byproducts (%)
ANaBH₄506025105
BNaBH₃CN5085582
CNaBH₄8040202515
DNaBH₃CN2590<5<5<1

Note: These are illustrative values. Actual yields will vary based on specific substrates, concentrations, and reaction setup.

Experimental Protocols

Protocol: Identification of Byproducts by HPLC-UV/MS

This protocol outlines a general method for the analysis of reaction mixtures from the reductive amination of fructose.

  • Sample Preparation:

    • Quench the reaction mixture by adding a suitable reagent (e.g., acetone to consume excess borohydride).

    • Dilute an aliquot of the crude reaction mixture with the mobile phase (e.g., 1:100 dilution in water:acetonitrile).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Derivatization for UV-Vis Detection (Optional):

    • For enhanced sensitivity of sugar-based byproducts, derivatization can be performed. A common method is reductive amination with a UV-active label like p-aminobenzoic acid (PABA)[18].

    • Evaporate a sample of the reaction mixture to dryness.

    • Reconstitute in a solution of PABA in a suitable solvent (e.g., DMSO/acetic acid) and add a reducing agent (e.g., NaBH₃CN).

    • Heat the mixture (e.g., at 65°C for 2 hours) to complete the derivatization.

    • Dilute the derivatized sample for HPLC analysis.

  • HPLC-UV/MS Conditions:

    • Column: A column suitable for polar analytes, such as an Amine-HILIC or a C18 column (for derivatized samples).

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used. For example, a gradient from 80% acetonitrile to 40% acetonitrile over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Detection:

      • UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 254 nm for PABA).

      • Mass spectrometer (ESI-MS) in positive ion mode to identify the molecular weights of the product and byproducts.

  • Data Analysis:

    • Identify the desired product peak based on its expected retention time and mass-to-charge ratio (m/z).

    • Identify known byproducts (e.g., sorbitol, mannitol) by comparing retention times and m/z with authentic standards.

    • Tentatively identify unknown byproducts based on their m/z values and fragmentation patterns from MS/MS analysis.

Visualizations

Reductive_Amination_Pathways Fructose Fructose (Ketose) SchiffBase Schiff Base (Ketosylamine) Fructose->SchiffBase + R₂NH - H₂O SugarAlcohols Sorbitol/Mannitol Fructose->SugarAlcohols Reduction Amine R₂NH Amine->SchiffBase Product Desired Amine (e.g., Fructosamine) SchiffBase->Product Reduction HeynsProduct Heyns Product (2-Amino-2-deoxy-aldose) SchiffBase->HeynsProduct Heyns Rearrangement Melanoidins Melanoidins (Brown Polymers) HeynsProduct->Melanoidins Further Reactions (Maillard Cascade) ReducingAgent1 Reducing Agent [H] ReducingAgent1->Product ReducingAgent2 Reducing Agent [H] ReducingAgent2->SugarAlcohols Experimental_Workflow Start Reductive Amination Reaction Mixture Quench Quench & Dilute Sample Start->Quench DirectAnalysis Direct HPLC-MS Analysis Quench->DirectAnalysis Derivatization Derivatization (e.g., PABA) Quench->Derivatization DataProcessing Data Processing: - Peak Integration - Mass Identification DirectAnalysis->DataProcessing DerivAnalysis HPLC-UV/MS Analysis Derivatization->DerivAnalysis DerivAnalysis->DataProcessing Identification Byproduct Identification & Quantification DataProcessing->Identification Troubleshooting_Logic Problem Low Yield or High Impurity? CheckTemp Is Temperature > 40°C? Problem->CheckTemp CheckReagent Using NaBH₄? CheckTemp->CheckReagent No LowerTemp Action: Lower Temperature to reduce Maillard reactions. CheckTemp->LowerTemp Yes CheckpH Is pH outside 4-6 range? CheckReagent->CheckpH No ChangeReagent Action: Switch to NaBH₃CN for better selectivity. CheckReagent->ChangeReagent Yes AdjustpH Action: Adjust pH to favor imine formation. CheckpH->AdjustpH Yes End Re-evaluate Results CheckpH->End No LowerTemp->End ChangeReagent->End AdjustpH->End

References

Technical Support Center: Enhancing Resolution in NMR Spectra of Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iminosugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your NMR spectra.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your NMR experiments with iminosugars.

Issue Potential Causes Recommended Solutions
Poor Resolution & Broad Peaks 1. Sample is too concentrated, leading to viscosity and line broadening.[1][2]2. Presence of suspended particles or precipitate in the NMR tube.[1][3]3. Poor shimming of the magnetic field.[2][4]4. The iminosugar may be undergoing conformational exchange on the NMR timescale.1. Dilute your sample. While higher concentrations can improve the signal-to-noise ratio, an optimal concentration is crucial to minimize exchange effects.[4][5]2. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6] Do not use cotton wool, as solvents can leach impurities.[6]3. Ensure the sample is at the correct height in the tube (~4-5 cm for a 5mm tube) to facilitate better shimming.[3][6]4. Try acquiring spectra at different temperatures. A higher temperature may increase the rate of exchange, leading to sharper, averaged signals.
Complex, Overlapping Spectra 1. Iminosugars have multiple chiral centers with protons in similar chemical environments, leading to significant signal overlap.2. Presence of multiple anomers or rotamers in solution.[7]1. Utilize two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC to resolve individual signals and determine connectivity.[8]2. Consider using a higher field NMR spectrometer for better signal dispersion.3. "Pure Shift" NMR experiments can collapse multiplets into singlets, significantly reducing overlap.[9]4. For anomeric mixtures, analysis of 2D NMR spectra can help resolve the different forms.[7]
Low Signal-to-Noise Ratio 1. Sample concentration is too low.[6]2. Insufficient number of scans acquired.1. For ¹H spectra, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is typical.[6] For less sensitive nuclei like ¹³C, or for larger molecules, higher concentrations may be necessary.[5]2. Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.[1]
Unexpected Peaks in Spectrum 1. Contamination from residual solvents (e.g., acetone, ethyl acetate).[2]2. Presence of water in the deuterated solvent.[2][4]3. Impurities from the sample itself.1. Ensure NMR tubes are thoroughly dried. Residual acetone can take hours to disappear even from an oven-dried tube.[2]2. Use high-quality deuterated solvents and keep the bottles tightly capped to prevent moisture absorption.[4] A drop of D₂O can be added to exchange with labile protons (like -OH and -NH), which can help identify these peaks.[2]3. Purify the iminosugar sample using appropriate chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for acquiring NMR spectra of iminosugars?

A1: The choice of solvent depends on the solubility of your iminosugar. Common choices include deuterated water (D₂O), methanol-d₄ (CD₃OD), and chloroform-d (CDCl₃).[4] Since iminosugars have a basic nitrogen atom, their protonation state can be influenced by the solvent's pH.[10] For experiments in D₂O, you can adjust the pD to better mimic physiological conditions or to sharpen exchangeable proton signals.

Q2: How can I be sure of my sample concentration for accurate NMR measurements?

A2: For quantitative NMR (qNMR), it is essential to accurately determine the sample concentration. This can be achieved by carefully weighing your sample and dissolving it in a precise volume of deuterated solvent.[3] For routine qualitative spectra, a concentration of 5-25 mg in approximately 0.5-0.6 mL of solvent is generally sufficient for ¹H NMR.[6]

Q3: My ¹H NMR spectrum is too crowded in the sugar region. What advanced experiments can help?

A3: When the proton signals of your iminosugar are heavily overlapped, several advanced NMR techniques can provide enhanced resolution and more detailed structural information:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for resolving individual proton and carbon signals and establishing through-bond connectivities.[8]

  • Diffusion Ordered Spectroscopy (DOSY): This pseudo-2D experiment separates signals based on the diffusion coefficient of the molecules, which is related to their size. It can be useful for identifying your target compound in a mixture.[8][11]

  • "Pure Shift" NMR: These experiments can simplify complex spectra by collapsing multiplets into single peaks, which significantly reduces signal overlap and aids in identifying individual resonances.[9]

Q4: Should I be concerned about the protonation state of the nitrogen in my iminosugar during NMR experiments?

A4: Yes, the protonation state of the endocyclic nitrogen is a critical feature of iminosugars and influences their conformation and interaction with biological targets.[10][12] The pKa of the nitrogen can be affected by the solvent and the presence of buffers. Be aware that the chemical shifts of protons near the nitrogen can change significantly with the protonation state. While direct observation of the protonation state by standard NMR can be challenging, it is an important factor to consider when interpreting your spectra, especially when comparing data acquired under different conditions.[10]

Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for High-Resolution ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified iminosugar into a clean, dry vial.

  • Adding Solvent: Add 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃) to the vial.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution.[1] Place a small, tight plug of glass wool into a Pasteur pipette.[6]

  • Transfer: Use the filtering pipette to transfer the solution into a high-quality 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

G Workflow for NMR Sample Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Iminosugar (5-10 mg) add_solvent 2. Add Deuterated Solvent (0.5-0.6 mL) weigh->add_solvent dissolve 3. Ensure Complete Dissolution add_solvent->dissolve filter 4. Filter Through Glass Wool dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer cap_clean 6. Cap, Label, and Clean Tube transfer->cap_clean acquire Acquire NMR Spectrum cap_clean->acquire process Process and Analyze Data acquire->process

A streamlined workflow for preparing iminosugar samples for NMR analysis.
Troubleshooting Logic for Poor Spectral Resolution

When faced with a low-resolution spectrum, a systematic approach can help identify and resolve the issue.

G start Poor Resolution in Iminosugar NMR Spectrum check_sample Is the sample properly prepared? start->check_sample check_shims Is the shimming optimized? check_sample->check_shims Yes reprepare Action: Re-prepare Sample (Check concentration, filter) check_sample->reprepare No check_complexity Is the spectrum inherently complex/overlapped? check_shims->check_complexity Yes reshim Action: Re-shim Spectrometer check_shims->reshim No advanced_exp Action: Use Advanced Methods (2D NMR, Higher Field) check_complexity->advanced_exp Yes good_spectrum High-Resolution Spectrum check_complexity->good_spectrum No (Resolved) reprepare->start reshim->start advanced_exp->good_spectrum

References

optimizing reaction conditions for stereoselective iminosugar synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of iminosugars. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of iminosugars, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired iminosugar product. What are the potential causes and how can I improve the yield?

  • Answer: Low product yield can stem from several factors. A primary consideration is the efficiency of the key bond-forming reactions, such as reductive amination or cyclization. Inefficient imine or iminium ion formation can be a significant bottleneck.[1][2] Additionally, the stability of intermediates and the choice of reagents and reaction conditions play a crucial role.[2]

    Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, including the carbohydrate precursor and the amine source.

    • Optimize Reductive Amination Conditions: The choice of reducing agent is critical. Sodium cyanoborohydride (NaCNBH₃) is often effective in aqueous media, while sodium triacetoxyborohydride (NaBH(OAc)₃) is suitable for non-aqueous solvents like dichloromethane (DCM) or dichloroethane (DCE).[3] Ensure the pH is appropriate for imine formation (typically weakly acidic).

    • Enhance Cyclization Efficiency: For intramolecular cyclization, ensure the leaving group on the carbohydrate backbone is sufficiently reactive. Iodides are often used for their good leaving group ability.[1][2]

    • Consider a One-Pot Approach: A one-step amination-cyclization cascade reaction can be highly efficient, minimizing the handling of potentially unstable intermediates and often leading to higher overall yields.[1][2][4] This approach has been shown to produce iminosugars in yields ranging from 63-95%.[1][2][4][5]

    • Re-evaluate Protecting Group Strategy: Incompatible protecting groups can interfere with the reaction. Ensure your protecting groups are stable to the reaction conditions and can be removed without affecting the final product.

Issue 2: Poor Stereoselectivity

  • Question: My reaction is producing a mixture of diastereomers instead of the desired single stereoisomer. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a common challenge in iminosugar synthesis. The stereochemical outcome is often determined during the reduction of a cyclic imine or iminium ion intermediate.[1][2] The facial selectivity of the hydride attack is influenced by the conformation of the cyclic intermediate and the steric hindrance around the electrophilic carbon.

    Troubleshooting Steps:

    • Choice of Reducing Agent: The steric bulk of the hydride reagent can influence the direction of attack. Experiment with different borohydride reagents (e.g., NaBH₄, NaCNBH₃, NaBH(OAc)₃) to see if it impacts the diastereomeric ratio.

    • Solvent Effects: The solvent can influence the conformation of the intermediate and the transition state of the reduction step.[6] Trying different solvents may alter the stereochemical outcome.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

    • Substrate Control: The stereochemistry of the starting carbohydrate is a primary determinant of the final product's stereochemistry. The configuration of existing stereocenters directs the formation of new ones. In some cases, the conformation of the cyclic iminium ion intermediate is the key factor in determining the stereoselectivity of the nucleophilic attack.[7]

    • Protecting Group Influence: Bulky protecting groups can influence the conformation of the cyclic intermediate and direct the approach of the reducing agent, thereby enhancing stereoselectivity.

Issue 3: Incomplete Reaction or Stalling

  • Question: My reaction does not go to completion, and I observe unreacted starting material. What could be the issue?

  • Answer: Incomplete reactions can be due to several factors, including insufficient reagent stoichiometry, catalyst deactivation, or suboptimal reaction conditions.

    Troubleshooting Steps:

    • Check Reagent Stoichiometry: Ensure that all reagents, especially the reducing agent and the amine source, are present in sufficient excess. For example, in reductive aminations, a large excess of the amine or its salt is often required.[2]

    • Catalyst Activity: If using a catalyst (e.g., for hydrogenation), ensure it is fresh and active. Palladium on carbon (Pd/C) is a common catalyst for reductive amination via hydrogenation.[8]

    • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • pH Adjustment: For reactions involving imine formation, the pH of the medium is critical. A slightly acidic pH is generally optimal to facilitate both amine addition and dehydration.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes for stereoselective iminosugar synthesis?

  • Answer: Common strategies include the intramolecular reductive amination of amino-aldoses or amino-ketoses, tandem nucleophilic addition/cyclization reactions, and one-pot amination-cyclization cascade reactions.[1][8][9] The choice of route often depends on the desired iminosugar structure and the available starting materials.

  • Question: How do protecting groups influence the outcome of the synthesis?

  • Answer: Protecting groups are crucial for masking reactive functional groups and directing the stereochemical outcome of reactions.[10][11] The size and nature of the protecting groups can influence the conformation of intermediates, thereby affecting the stereoselectivity of key steps like nucleophilic additions or reductions.[12] An effective protecting group strategy is essential for achieving high yields and selectivity.[10][11]

  • Question: What analytical techniques are best for characterizing the stereochemistry of iminosugars?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of iminosugars. Techniques like 1D proton and carbon NMR, along with 2D experiments such as COSY, HSQC, and NOESY, can elucidate the relative configuration of the stereocenters. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to determine the diastereomeric and enantiomeric purity.[12]

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentCommon SolventsKey Characteristics
Sodium cyanoborohydride (NaCNBH₃) Methanol (MeOH), Water (H₂O)Tolerant to water. Lewis acids (e.g., ZnCl₂) can be added to improve yields for less reactive substrates.[3]
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Sensitive to water and not very compatible with methanol.[3]
Sodium borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can also reduce aldehydes and ketones, so it's typically added after imine formation is complete.[3]
Hydrogen (H₂) with Pd/C VariousUsed in catalytic hydrogenation, a common method for reductive amination.[8]

Table 2: Effect of Reaction Conditions on the Yield of 1-deoxymannojirimycin (DMJ) via a One-Pot Amination-Cyclization

EntryAmine SourceReducing AgentTemperatureTime (h)Yield (%)
1aq. NH₃ / AcONH₄NaCNBH₃80 °C1888
2aq. NH₃NaCNBH₃Room Temp1889
3aq. NH₃ (90 equiv)NaCNBH₃ (4 equiv)Room Temp1895
Data adapted from a study on the synthesis of DMJ, demonstrating optimization of reaction conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Amination-Cyclization Cascade Reaction

This protocol is based on a reported synthesis of N-substituted iminosugars.[1][2]

  • Preparation of the Iodoglycoside: The starting carbohydrate is first converted to an iodoglycoside intermediate. This is typically a two-step process involving glycosidation followed by iodination.[2]

  • Hydrolysis (if necessary): The methyl iodoglycoside is hydrolyzed, for example, using 0.1 M HCl in H₂O at 50 °C under reduced pressure, to yield the free iodinated sugar.[2]

  • One-Pot Amination-Cyclization:

    • To a solution of the crude iodinated sugar in an appropriate solvent (e.g., aqueous media), add the desired amine (e.g., aqueous ammonia or an alkylamine).[1][2]

    • Add the reducing agent, such as sodium cyanoborohydride (NaCNBH₃), typically in a stoichiometric excess (e.g., 4 equivalents).[1][2]

    • Stir the reaction mixture at room temperature for a specified time (e.g., 18 hours).[1][2]

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product using ion-exchange chromatography (e.g., Dowex-H⁺ resin) followed by silica gel flash column chromatography to isolate the desired iminosugar.[1][2]

Visualizations

Experimental_Workflow Start Starting Carbohydrate Step1 Step 1: Glycosidation & Iodination Start->Step1 Intermediate1 Iodoglycoside Intermediate Step1->Intermediate1 Step2 Step 2: One-Pot Amination- Cyclization (Amine, NaCNBH3) Intermediate1->Step2 Intermediate2 Cyclic Iminium Ion Intermediate Step2->Intermediate2 Step3 Stereoselective Reduction Intermediate2->Step3 Purification Purification (Ion Exchange, Chromatography) Step3->Purification End Final Iminosugar Product Purification->End

Caption: General workflow for stereoselective iminosugar synthesis.

Troubleshooting_Tree Problem Low Yield or Poor Selectivity CheckYield Low Yield? Problem->CheckYield CheckSelectivity Poor Selectivity? Problem->CheckSelectivity Reagents Check Reagent Stoichiometry & Purity CheckYield->Reagents Yes Reducer Vary Reducing Agent CheckSelectivity->Reducer Yes Conditions Optimize Reaction Conditions (T, t, pH) Reagents->Conditions Method Consider One-Pot Method Conditions->Method Solvent Change Solvent Reducer->Solvent Temp Lower Reaction Temperature Solvent->Temp ProtectingGroups Modify Protecting Groups Temp->ProtectingGroups

References

Validation & Comparative

A Head-to-Head Comparison: 2,5-Anhydro-2,5-imino-D-glucitol vs. Isofagomine as Pharmacological Chaperones for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent iminosugar-based pharmacological chaperones for Gaucher disease: 2,5-Anhydro-2,5-imino-D-glucitol (AIG) and isofagomine (IFG). This analysis is supported by experimental data on their efficacy in restoring mutant glucocerebrosidase (GCase) activity.

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages. Pharmacological chaperones (PCs) represent a promising therapeutic strategy. These small molecules are designed to bind to and stabilize misfolded mutant GCase in the endoplasmic reticulum (ER), facilitating its proper trafficking to the lysosome and thereby increasing cellular enzyme activity.[1]

This guide delves into the comparative effectiveness of AIG and IFG, focusing on their ability to act as PCs for common GCase mutations associated with Gaucher disease.

Mechanism of Action: A Shared Pathway

Both AIG and IFG are active-site-directed inhibitors of GCase. Their mechanism as pharmacological chaperones is rooted in their ability to bind to the catalytic site of the misfolded GCase enzyme within the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme is reduced, leading to its dissociation. The properly folded GCase is then free to catabolize the accumulated glucosylceramide.

cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded Mutant GCase Stabilized_Complex Stabilized GCase-PC Complex Misfolded_GCase->Stabilized_Complex Binding Degradation ER-Associated Degradation (Proteasome) Misfolded_GCase->Degradation Default Pathway PC Pharmacological Chaperone (AIG or IFG) PC->Stabilized_Complex Active_GCase Active GCase Stabilized_Complex->Active_GCase Dissociation at low pH Stabilized_Complex->Active_GCase Products Glucose + Ceramide Active_GCase->Products Substrate Hydrolysis Substrate Glucosylceramide Substrate->Products

Mechanism of Pharmacological Chaperones

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for AIG and IFG, primarily focusing on their efficacy as pharmacological chaperones for various GCase mutations. It is important to note that much of the direct comparative data comes from studies on N-alkylated derivatives of these compounds.

Glucocerebrosidase Inhibition

As active-site binders, the inhibitory concentration (IC50) is a key parameter. A lower IC50 value indicates tighter binding to the enzyme.

CompoundTarget EnzymeIC50Reference
Isofagomine (IFG)Wild-Type GCase (pH 7.2)5 nM[2]
Isofagomine (IFG)Wild-Type GCase (pH 5.2)30 nM[2]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (IFG derivative)Wild-Type GCase (Cerezyme®)18 µM[3][4][5]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-pentanamide (IFG derivative)Wild-Type GCase (Cerezyme®)11 µM[3][4][5]
N-adamantanyl-3-(((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide (AIG derivative)Wild-Type GCase (Cerezyme®)507 µM[4]
N-adamantanyl-4-(((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide (AIG derivative)Wild-Type GCase (Cerezyme®)393 µM[4]
Enhancement of Mutant GCase Activity in Patient-Derived Fibroblasts

The primary measure of a pharmacological chaperone's effectiveness is its ability to increase the residual activity of mutant enzymes in patient cells.

CompoundGCase MutationFold Increase in ActivityConcentrationReference
Isofagomine (IFG)N370S2.3 - 3.030 µM[6]
Isofagomine (IFG)L444P (lymphoblasts)~3.530 µM[1]
Isofagomine (IFG)L444P (fibroblasts)~1.330 µM[1]
Isofagomine (IFG)F213I/L444P4.325 µM[2]
N-octyl isofagomineN370S1.45 - 1.55Not Specified[3][4]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (IFG derivative)N370S2.575 µM[3][4][5]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-pentanamide (IFG derivative)G202R7.2150 µM[3][4][5]
N-octyl this compoundN370S1.45 - 1.55Not Specified[3][4]
N-adamantanyl-3-(((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide (AIG derivative)N370S2.230 µM[4]
N-adamantanyl-4-(((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide (AIG derivative)G202R5.1150 µM[3][4]
Thermal Stability of Glucocerebrosidase

An increase in the melting temperature (Tm) of GCase in the presence of a chaperone indicates stabilization of the enzyme's structure.

CompoundGCaseΔTm (°C)Reference
Isofagomine (IFG)Wild-Type GCase~15[2][7][8][9]
Isofagomine (IFG)Wild-Type GCase8.7[10]

No direct data on the effect of AIG on the thermal stability of GCase was found in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in the comparison.

GCase Inhibition Assay (IC50 Determination)
  • Enzyme Source: Recombinant human GCase (Cerezyme®) or lysates from wild-type fibroblasts.

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Procedure: The enzyme is incubated with varying concentrations of the inhibitor (AIG, IFG, or their derivatives) in a suitable buffer (e.g., citrate-phosphate buffer) at a specific pH (e.g., 5.2 for lysosomal conditions or 7.2 for ER conditions). The reaction is initiated by the addition of the substrate and incubated at 37°C. The reaction is then stopped, and the fluorescence of the product, 4-methylumbelliferone, is measured. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cellular GCase Activity Enhancement Assay
  • Cell Lines: Patient-derived fibroblasts or lymphoblasts homozygous for specific GCase mutations (e.g., N370S, L444P, G202R).

  • Treatment: Cells are cultured in the presence of varying concentrations of the pharmacological chaperone for a specified period (typically 3-5 days).

  • Lysis: After treatment, cells are washed to remove the chaperone from the medium and then lysed to release cellular proteins.

  • Enzyme Assay: The GCase activity in the cell lysate is measured using the 4-MUG substrate as described above. The fold increase in activity is calculated by comparing the activity in treated cells to that in untreated control cells.[1][4]

Start Patient-derived Fibroblasts Incubation Incubate with PC (AIG or IFG derivatives) for 3-5 days Start->Incubation Wash Wash cells to remove external PC Incubation->Wash Lysis Cell Lysis Wash->Lysis Assay Measure GCase activity using 4-MUG substrate Lysis->Assay Analysis Calculate fold increase vs. untreated control Assay->Analysis

Workflow for Cellular GCase Activity Assay
Thermal Denaturation Assay (ΔTm)

  • Technique: Differential Scanning Fluorimetry (DSF).

  • Enzyme: Purified recombinant GCase.

  • Reagent: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Procedure: The enzyme is mixed with the dye and varying concentrations of the chaperone. The fluorescence is monitored as the temperature is gradually increased. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce. The melting temperature (Tm) is the midpoint of this transition. The change in Tm (ΔTm) in the presence of the chaperone indicates the degree of stabilization.[2]

Logical Comparison and Conclusion

The presented data suggests that both isofagomine and this compound are promising core structures for the development of pharmacological chaperones for Gaucher disease.

  • Isofagomine (IFG) has been more extensively studied as a standalone chaperone and has demonstrated efficacy in increasing the activity of several mutant forms of GCase, including N370S and L444P, in cellular models.[1][6] It has also been shown to significantly increase the thermal stability of the wild-type enzyme.[2][7][8][9][10]

  • This compound (AIG) , particularly in its derivatized form, also shows significant promise. The N-alkylated adamantyl amide derivative of AIG demonstrated a 2.2-fold increase in N370S GCase activity.[4] Interestingly, the IC50 values for the tested AIG derivatives were higher than those for the IFG derivatives, suggesting a lower affinity for the GCase active site in these specific analogs.[4]

cluster_IFG Isofagomine (IFG) cluster_AIG This compound (AIG) IFG_Props Well-studied parent compound Effective for N370S & L444P Significant thermal stabilization Lower IC50 (higher affinity) Comparison Comparative Efficacy IFG_Props->Comparison AIG_Props Promising core structure Effective for N370S (as derivative) Comparable efficacy to IFG derivative for N370S Higher IC50 for tested derivatives AIG_Props->Comparison Conclusion Both are viable scaffolds for PC development. IFG is more extensively characterized as a parent compound. Derivatization is key to optimizing chaperone activity for both. Comparison->Conclusion

Comparative Summary of AIG and IFG

References

A Comparative Guide to Two Potent Glycosidase Inhibitors: 2,5-Anhydro-2,5-imino-D-glucitol and Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent iminosugar-based glycosidase inhibitors: 2,5-Anhydro-2,5-imino-D-glucitol (also known as 2,5-dideoxy-2,5-imino-D-glucitol or DGDP) and Deoxynojirimycin (DNJ). Both compounds are structural mimics of monosaccharides and are recognized for their potent inhibition of glycosidases, enzymes crucial in carbohydrate metabolism and glycoprotein processing. This comparison focuses on their efficacy, mechanisms of action, and effects on cellular signaling pathways, supported by experimental data.

At a Glance: Key Efficacy Parameters

CompoundEnzyme SourceSubstrateIC50KᵢInhibition TypeReference
Deoxynojirimycin (DNJ) Saccharomyces cerevisiaep-Nitrophenyl α-D-glucopyranoside0.297 µg/mL-Competitive[1]
Bacillus stearothermophilusMaltose-10 µM, 52 µM, 150 µM (for derivatives)Competitive[2]
Not SpecifiedNot Specified222.4 ± 0.50 µM-Not Specified[3]
Not SpecifiedNot Specified8.15 ± 0.12 µM-Not Specified[4]
This compound (DGDP) Not SpecifiedNot SpecifiedPotent α- and β-glucosidase inhibitorNot SpecifiedNot Specified

Mechanism of Action: A Tale of Two Mimics

Both this compound and Deoxynojirimycin function as competitive inhibitors of glycosidases. Their structural similarity to the natural monosaccharide substrates allows them to bind to the active site of the enzyme, thereby preventing the hydrolysis of complex carbohydrates.

Deoxynojirimycin (DNJ): As a glucose analog, DNJ effectively inhibits α-glucosidases. Its protonated nitrogen atom at the anomeric center mimics the positively charged oxocarbenium-ion-like transition state of the glycosidic bond cleavage, leading to tight binding and inhibition.

This compound (DGDP): This compound is a pyrrolidine iminosugar, also acting as a sugar mimic to inhibit glycosidases. It has been shown to be a potent inhibitor of both α- and β-glucosidases.[5]

Cellular Signaling Pathways: Unraveling their Pleiotropic Effects

The biological activities of these iminosugars extend beyond simple enzyme inhibition, influencing various cellular signaling pathways.

Deoxynojirimycin (DNJ)

DNJ has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects in metabolic diseases.

  • AMPK/RhoB Pathway: DNJ can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to the inhibition of fatty acid synthase (FASN) and Akt, and subsequent activation of RhoB, ultimately impacting cell migration.

  • NRF2/OGG1 Pathway: DNJ can activate the NRF2/OGG1 signaling pathway, which is involved in the cellular antioxidant response and DNA damage repair. This suggests a protective role against oxidative stress.

  • PI3K/AKT Pathway: DNJ has been reported to activate the PI3K/AKT signaling pathway, which is crucial for insulin signaling and glucose metabolism. This activation can enhance glucose uptake and utilization.

DNJ_Signaling_Pathways cluster_AMPK AMPK/RhoB Pathway cluster_NRF2 NRF2/OGG1 Pathway cluster_PI3K PI3K/AKT Pathway DNJ Deoxynojirimycin (DNJ) AMPK AMPK DNJ->AMPK activates NRF2 NRF2 DNJ->NRF2 activates PI3K PI3K DNJ->PI3K activates FASN FASN AMPK->FASN inhibits Akt Akt AMPK->Akt inhibits RhoB RhoB Akt->RhoB activates OGG1 OGG1 NRF2->OGG1 upregulates Antioxidant_Response Antioxidant Response & DNA Repair OGG1->Antioxidant_Response AKT_s AKT PI3K->AKT_s activates Glucose_Uptake Glucose Uptake AKT_s->Glucose_Uptake

Signaling pathways modulated by Deoxynojirimycin (DNJ).
This compound (DGDP)

Currently, there is a limited amount of publicly available information detailing the specific cellular signaling pathways modulated by this compound. Its primary described role is as a potent glycosidase inhibitor and as a pharmacological chaperone for Gaucher disease, where it aids in the proper folding and trafficking of the deficient glucocerebrosidase enzyme. Further research is required to elucidate its broader effects on cellular signaling.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α-glucosidase inhibitory activity of compounds like DNJ and DGDP.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (DNJ, DGDP)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the substrate (pNPG) in phosphate buffer.

  • In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of the test compounds.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Assay_Workflow A Prepare Solutions (Enzyme, Substrate, Inhibitors) B Mix Enzyme and Inhibitor in 96-well plate A->B C Pre-incubate B->C D Add Substrate (pNPG) to start reaction C->D E Incubate D->E F Stop Reaction (add Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Workflow for α-Glucosidase Inhibition Assay.
Determination of Inhibition Type and Kᵢ

The type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Kᵢ) can be determined by performing the α-glucosidase inhibition assay with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases. The lines on the Lineweaver-Burk plot intersect at the y-axis.

  • Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged. The lines on the Lineweaver-Burk plot intersect on the x-axis.

  • Mixed Inhibition: Both Vmax and Km are altered. The lines on the Lineweaver-Burk plot intersect at a point other than the axes.

The Kᵢ value can be calculated from the slopes of the Lineweaver-Burk plots at different inhibitor concentrations.

Conclusion

Both this compound and Deoxynojirimycin are potent inhibitors of α-glucosidases, with DNJ being more extensively characterized in terms of its inhibitory kinetics and effects on cellular signaling pathways. The available data suggests that both compounds hold significant promise for therapeutic applications, particularly in the context of metabolic disorders. However, a direct comparative study under standardized conditions is warranted to definitively establish their relative potencies. Furthermore, future research should focus on elucidating the detailed molecular mechanisms and cellular signaling pathways affected by this compound to fully understand its therapeutic potential.

References

A Comparative Guide to the Inhibitory Kinetics of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory kinetics of prominent glycosidase inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in the fields of enzymology, drug discovery, and metabolic disease in understanding the nuances of these important therapeutic and research agents.

Introduction

Glycosidase inhibitors are a class of compounds that interfere with the action of glycoside hydrolase enzymes. These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, particularly α-glucosidase and α-amylase in the digestive tract, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism forms the basis of their therapeutic use in managing type 2 diabetes mellitus.[1][2][3] Prominent examples include acarbose, miglitol, and voglibose, which are used clinically, as well as 1-deoxynojirimycin (DNJ) and its derivatives, which are potent inhibitors found in nature and serve as scaffolds for drug design.[1][4][5] Understanding their comparative inhibitory kinetics is crucial for the development of new and improved therapeutic strategies.

Comparative Inhibitory Kinetics

The efficacy of a glycosidase inhibitor is quantified by its inhibitory constants, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[6] The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[6] The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, further characterizes the mechanism of action of the inhibitor.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activities of selected glycosidase inhibitors against α-glucosidase and α-amylase.

Table 1: α-Glucosidase Inhibitory Activity

InhibitorIC50 (µM)Ki (µM)Mode of InhibitionSource(s)
Acarbose822.0 ± 1.5-Competitive[4][7]
1-Deoxynojirimycin (DNJ)222.4 ± 0.5-Competitive[1][4]
N-alkyl-1-DNJ derivative (cpd 43)30.0 ± 0.6010Competitive[4][7]
1-Deoxynojirimycin-chrysin conjugate (cpd 6)0.51 ± 0.020.21Mixed[8]
Fisetin0.409910.65 ± 3.255Non-competitive[9]

Table 2: α-Amylase Inhibitory Activity

InhibitorIC50 (µg/mL)Source(s)
3-Oxolupenal46.2[10]
Katononic Acid52.4[10]
Citrus reticulata ethanolic peel extract9.3[11]
Citrus reticulata aqueous peel extract14.3[11]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Voglibose is noted to have a significantly stronger inhibitory effect on disaccharidases like maltase and sucrase compared to acarbose and miglitol, while having a weaker effect on pancreatic α-amylase than acarbose.[12]

Experimental Protocols

The determination of inhibitory kinetics is crucial for characterizing and comparing glycosidase inhibitors. Below are generalized methodologies for key experiments.

Determination of IC50 Value

The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.[6]

  • Preparation of Reagents: Prepare a stock solution of the enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae), the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG), and the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to a series of wells.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Measurement: Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[13]

Determination of Ki and Mode of Inhibition

The inhibition constant (Ki) and the mode of inhibition are determined by measuring the enzyme kinetics at different substrate and inhibitor concentrations.

  • Enzyme Kinetics Assays: Perform a series of enzyme activity assays, varying the concentration of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Analysis using Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[4]

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[9]

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.

    • Mixed Inhibition: The lines will intersect at a point other than the axes. Both the apparent Km and Vmax are affected.[8]

  • Calculation of Ki: The Ki value can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[4]

Signaling Pathways and Biological Context

Glycosidase inhibitors primarily exert their therapeutic effects by delaying carbohydrate absorption, which in turn impacts several downstream signaling pathways involved in glucose homeostasis and metabolic regulation.[14] Inhibition of α-glucosidase in the intestine reduces the rate of glucose absorption, leading to a blunted postprandial glucose spike. This modulation of glucose levels can influence key signaling pathways such as the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.[15]

Insulin Signaling Pathway

By reducing the post-meal glucose surge, glycosidase inhibitors lessen the demand on pancreatic β-cells to produce insulin. In the long term, this can help preserve β-cell function. The insulin signaling pathway itself, which involves the activation of PI3K and Akt, is crucial for glucose uptake and utilization in peripheral tissues like muscle and adipose tissue.[15] While glycosidase inhibitors do not directly target this pathway, their glucose-lowering effect creates a more favorable metabolic environment for its proper functioning.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Protein_synthesis Protein Synthesis Akt->Protein_synthesis

Caption: Simplified Insulin Signaling Pathway.

Experimental Workflow for Kinetic Analysis

The logical flow of experiments to characterize the inhibitory kinetics of a novel compound is a critical process in drug discovery.

Experimental_Workflow Start Start: Novel Compound Enzyme_Assay Enzyme Activity Assay (e.g., α-glucosidase) Start->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Kinetic_Studies Enzyme Kinetic Studies (Varying [S] and [I]) IC50->Kinetic_Studies Lineweaver_Burk Lineweaver-Burk Plot Analysis Kinetic_Studies->Lineweaver_Burk Mode_of_Inhibition Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Lineweaver_Burk->Mode_of_Inhibition Ki Calculate Ki Value Mode_of_Inhibition->Ki End End: Kinetic Profile Ki->End

Caption: Workflow for Inhibitory Kinetic Analysis.

References

Validating the Chaperone Activity of 2,5-dideoxy-2,5-imino-D-glucitol in Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological chaperone 2,5-dideoxy-2,5-imino-D-glucitol (also known as isofagomine or IFG) with other therapeutic alternatives for Gaucher disease. The information is supported by experimental data from patient-derived cell lines, detailing the validation of its chaperone activity.

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2][3] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1][4] Pharmacological chaperone therapy is an emerging therapeutic strategy that uses small molecules to bind to and stabilize mutant enzymes, facilitating their proper folding and transport to the lysosome, thereby increasing their residual activity.[5][6][7][8][9]

Isofagomine, an iminosugar, acts as an active-site competitive inhibitor of GCase.[10][11][12] By binding to the mutant enzyme in the endoplasmic reticulum (ER), it promotes its correct folding, preventing its premature degradation and allowing its trafficking to the lysosome.[7][13]

Comparative Efficacy of Isofagomine and Alternatives

The following table summarizes the quantitative data on the efficacy of isofagomine in enhancing GCase activity in patient-derived cells, compared to another pharmacological chaperone, Ambroxol.

Compound Cell Type (GBA1 Mutation) Concentration Fold Increase in GCase Activity Reference
Isofagomine (IFG) Fibroblasts (N370S/N370S)30 µM~3.0-fold[10][11]
Fibroblasts (L444P/L444P)Not specified~1.3-fold[14][15]
Lymphoblastoid cells (L444P/L444P)Not specified~3.5-fold[14][15]
Ambroxol Fibroblasts (L444P/L444P)10-100 µMVaried response, up to ~2-fold[16]
Fibroblasts (D409H/L444P)10-100 µM~1.5 to 2-fold[16]

It is important to note that the development of isofagomine (afegostat, Plicera) for Gaucher disease was terminated in 2009 after it failed to show significant improvements in clinical trials.[17][18] Ambroxol, a widely used mucolytic agent, is also being investigated as a pharmacological chaperone for Gaucher disease and has shown promise in preclinical studies.[18][19][20] Other therapeutic strategies include Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[11][18]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of chaperone activity are provided below.

Cell Culture and Treatment
  • Cell Lines: Patient-derived primary skin fibroblasts or lymphoblastoid cell lines with specific GBA1 mutations (e.g., N370S/N370S, L444P/L444P) are used.

  • Culture Conditions: Fibroblasts are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[15] Lymphoblastoid cells are grown in RPMI-1640 medium with similar supplements.

  • Chaperone Treatment: Cells are seeded and allowed to adhere before being treated with varying concentrations of the pharmacological chaperone (e.g., isofagomine, ambroxol) for a period of 3 to 5 days.[15][16] A vehicle control (e.g., water or DMSO) is run in parallel.

GCase Enzyme Activity Assay
  • Principle: This assay measures the catalytic activity of GCase in cell lysates using a fluorogenic substrate.

  • Procedure:

    • Cell Lysis: After treatment, cells are harvested and lysed using a suitable buffer (e.g., M-PER Mammalian Protein Extraction Reagent or a buffer containing 0.1 M sodium phosphate and 1% Triton X-100).[10][12]

    • Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the BCA Protein Assay.[12]

    • Enzymatic Reaction: A known amount of cell lysate is incubated with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a buffer at the optimal pH for GCase activity (typically pH 5.2-5.4).[11][12] The reaction is often performed in the presence and absence of a specific GCase inhibitor, such as conduritol B epoxide (CBE), to determine the specific activity.[15]

    • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

    • Data Analysis: GCase activity is calculated and normalized to the total protein concentration. The fold increase in activity in treated cells is determined relative to the untreated control cells.

Western Blotting for GCase Protein Levels
  • Principle: This technique is used to detect and quantify the amount of GCase protein in cell lysates.

  • Procedure:

    • Sample Preparation: Cell lysates are prepared as for the enzyme activity assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for GCase, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.

    • Quantification: The intensity of the GCase bands is quantified and normalized to a loading control protein (e.g., β-actin) to compare the relative protein levels between treated and untreated samples.[16]

Visualizations

Signaling and Pathological Pathways in Gaucher Disease

Mutations in the GBA1 gene lead to misfolded GCase that is retained in the ER and targeted for degradation. This results in reduced lysosomal GCase activity, leading to the accumulation of glucosylceramide. This accumulation causes lysosomal dysfunction, which can trigger downstream pathological events, including impaired autophagy and inflammation.[4][21][22][23]

Gaucher_Disease_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5-5.0) cluster_Cellular_Effects Downstream Cellular Effects GBA1 GBA1 Gene mutant_GCase_misfolded Misfolded Mutant GCase GBA1->mutant_GCase_misfolded Mutation ERAD ER-Associated Degradation (ERAD) mutant_GCase_misfolded->ERAD folded_GCase Correctly Folded GCase mutant_GCase_misfolded->folded_GCase Stabilization GlcCer_accumulation GlcCer Accumulation mutant_GCase_misfolded->GlcCer_accumulation Leads to deficiency PC Pharmacological Chaperone (e.g., Isofagomine) PC->folded_GCase Lysosomal_GCase Functional Lysosomal GCase folded_GCase->Lysosomal_GCase Trafficking Cer_Glc Ceramide + Glucose Lysosomal_GCase->Cer_Glc Hydrolysis GlcCer Glucosylceramide (GlcCer) GlcCer->Lysosomal_GCase Lysosomal_dysfunction Lysosomal Dysfunction GlcCer_accumulation->Lysosomal_dysfunction Autophagy_impairment Impaired Autophagy Lysosomal_dysfunction->Autophagy_impairment Inflammation Inflammation Lysosomal_dysfunction->Inflammation

Caption: Pathophysiology of Gaucher disease and the mechanism of pharmacological chaperones.

Experimental Workflow for Validating Chaperone Activity

The following diagram illustrates a typical workflow for assessing the efficacy of a pharmacological chaperone in patient-derived cells.

Chaperone_Validation_Workflow cluster_assays Functional and Molecular Assays start Start: Patient-Derived Cells (e.g., Fibroblasts) culture Cell Culture start->culture treatment Treatment with Pharmacological Chaperone (and Vehicle Control) culture->treatment harvest Cell Harvest and Lysis treatment->harvest protein_quant Protein Quantification harvest->protein_quant enzyme_assay GCase Enzyme Activity Assay protein_quant->enzyme_assay western_blot Western Blot for GCase Protein Level protein_quant->western_blot substrate_assay Substrate (GlcCer) Level Measurement protein_quant->substrate_assay analysis Data Analysis and Comparison (Treated vs. Control) enzyme_assay->analysis western_blot->analysis substrate_assay->analysis conclusion Conclusion on Chaperone Efficacy analysis->conclusion

Caption: Workflow for validating the activity of a pharmacological chaperone.

References

Bridging the Gap: A Guide to Cross-Validating Enzyme Inhibition Data with In-Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a potent enzyme inhibitor in a test tube to an effective therapeutic agent is fraught with complexity. A critical juncture in this process is the cross-validation of in-vitro enzyme inhibition data with its activity within the complex milieu of a living cell. This guide provides an objective comparison of key methodologies, supported by experimental data, to navigate this crucial transition and foster more predictive drug discovery.

The potency of a potential drug candidate, often first established through biochemical enzyme inhibition assays (yielding an IC50 value), does not always translate directly to its efficacy in a cellular context (measured as an EC50 or by target engagement).[1][2] Discrepancies can arise from a multitude of factors including cell permeability, off-target effects, cellular metabolism of the compound, and the presence of endogenous substrates and binding partners.[3] Therefore, robust cross-validation is paramount to ensure that promising compounds from initial screens have a higher probability of success in later stages of drug development.

This guide explores several widely adopted assays for this purpose, detailing their experimental protocols and presenting comparative data to aid in the selection of the most appropriate methods for your research needs.

From Purified Protein to Cellular Environment: A Workflow for Cross-Validation

A logical workflow for cross-validating enzyme inhibition data involves a tiered approach, moving from simplified biochemical systems to more physiologically relevant cellular models. This progression allows for a systematic evaluation of a compound's properties and helps to de-risk drug discovery projects.

G cluster_0 In-Vitro Validation cluster_1 In-Cell Validation Biochemical Assay Biochemical Assay Target Engagement Target Engagement Biochemical Assay->Target Engagement Confirm Intracellular Binding Functional Cellular Assay Functional Cellular Assay Target Engagement->Functional Cellular Assay Measure Downstream Effects Phenotypic Assay Phenotypic Assay Functional Cellular Assay->Phenotypic Assay Assess Cellular Outcome

Caption: A typical workflow for cross-validating enzyme inhibitors.

Comparative Analysis of Key Assays

To effectively bridge the in-vitro to in-cell gap, a combination of assays is often employed. The following table summarizes and compares some of the most common techniques used to correlate biochemical enzyme inhibition with cellular activity.

Assay TypePrincipleKey Metric(s)AdvantagesDisadvantages
In-Vitro Enzyme Inhibition Assay Measures the direct effect of an inhibitor on the activity of a purified enzyme.IC50, KiHigh-throughput, cost-effective, provides direct measure of enzyme-inhibitor interaction.[4][5]Lacks physiological relevance, does not account for cell permeability or off-target effects.[2][3]
NanoBRET™ Target Engagement Assay Measures compound binding to a target protein within intact cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7]Apparent affinity (intracellular IC50), Residence TimeLive-cell measurement, quantitative, can determine residence time.[7][8]Requires genetic modification of the target protein, potential for steric hindrance from the tag.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10]Thermal shift (ΔTm), Isothermal dose-responseLabel-free, applicable to native proteins, can be performed in cells and tissues.[10][11]Lower throughput than some other methods, may not be suitable for all targets.[11][12]
In-Cell ELISA An immunocytochemistry-based method to quantify target protein levels or post-translational modifications directly in fixed cells.[13]EC50High-throughput, no need for cell lysis, can measure downstream signaling events.Requires specific antibodies, fixation and permeabilization steps can alter protein conformation.

Detailed Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. Below are detailed methodologies for the key assays discussed.

In-Vitro Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a purified enzyme using a spectrophotometric method.[4][5]

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and the enzyme solution. Include a control with solvent only.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

NanoBRET™ Target Engagement Intracellular Assay Protocol

This protocol provides a general overview for measuring compound binding to a target protein in live cells.[6][14][15]

Materials:

  • Cells expressing the NanoLuc® luciferase-tagged target protein

  • NanoBRET™ tracer specific for the target

  • Inhibitor compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Preparation: Transfect cells with the plasmid encoding the NanoLuc®-target fusion protein and seed them in 96-well plates.

  • Compound and Tracer Addition: Prepare serial dilutions of the inhibitor compound. Add the NanoBRET™ tracer and the inhibitor to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

  • Luminescence Reading: Read the plate within 10 minutes on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the intracellular IC50.[15]

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol describes the basic workflow for assessing target engagement using the CETSA® method.[9][12]

Materials:

  • Cultured cells

  • Inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor compound or vehicle control for a specific duration.

  • Harvesting and Washing: Harvest the cells and wash them with PBS.

  • Heat Challenge: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.[9]

Visualizing the Correlation: From Biochemical Inhibition to Cellular Response

The ultimate goal of these validation studies is to establish a clear link between the direct inhibition of an enzyme and a measurable cellular outcome. This relationship can be visualized as a signaling pathway where the inhibitor's action at the top of the cascade leads to downstream functional changes.

G Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme Inhibition (IC50) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Downstream Signaling Downstream Signaling Product->Downstream Signaling Signal Transduction Cellular Response Cellular Response Downstream Signaling->Cellular Response Functional Outcome (EC50)

Caption: Correlation of biochemical and cellular inhibition.

Conclusion

The cross-validation of in-vitro enzyme inhibition data with in-cell activity is a critical and multifaceted process in modern drug discovery. While biochemical assays provide an essential starting point for identifying potent inhibitors, they are not solely predictive of cellular efficacy.[2] A strategic combination of cellular target engagement assays, such as NanoBRET™ and CETSA®, and functional cellular assays like in-cell ELISAs, is necessary to build a comprehensive understanding of a compound's behavior in a more physiologically relevant context. By carefully selecting and executing these assays, researchers can make more informed decisions, increasing the likelihood of advancing truly effective therapeutic candidates.

References

In Vivo Efficacy of 2,5-Anhydro-2,5-imino-D-glucitol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo and in vitro efficacy of 2,5-Anhydro-2,5-imino-D-glucitol analogs, focusing on their potential as therapeutic agents for Gaucher disease and as broad-spectrum antiviral drugs. The information is targeted towards researchers, scientists, and professionals in drug development.

I. Application in Gaucher Disease

This compound analogs are being investigated as pharmacological chaperones for the enzyme glucocerebrosidase (GC), which is deficient in Gaucher disease. These chaperones are designed to bind to and stabilize mutant forms of GC in the endoplasmic reticulum, facilitating their proper folding and trafficking to the lysosome.

Data Presentation

The following table summarizes the in vitro efficacy of two this compound analogs and related isofagomine-based compounds in patient-derived fibroblast cell lines with N370S and G202R GC mutations.

CompoundTarget Cell LineMax. Fold Increase in GC ActivityOptimal Concentration (µM)IC50 vs. Wild-Type GC (µM)Reference
Analog 1 (this compound derivative)N370S GC2.230507[1]
G202R GCInactive-[1]
Analog 2 (this compound derivative)N370S GCPoor chaperone-393[1]
G202R GCMore potent than Analog 1-[1]
Isofagomine Analog 3 (N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide)N370S GC2.575Lower than analogs 1 & 2[1][2]
Isofagomine Analog 4 (N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide)G202R GC7.2-Lower than analogs 1 & 2[1][2]

Note: The IC50 values have limited predictive power for chaperoning capacity as they do not reflect cellular distribution and metabolism.[1]

Experimental Protocols

Cell Culture and Treatment: Patient-derived fibroblasts with N370S or G202R GC mutations were cultured in growth media. The this compound analogs were added to the media at various concentrations. For instance, Analog 1 was tested at concentrations up to 50 µM.[1]

Measurement of GC Activity: After incubation with the test compounds, the cellular GC activity was measured. The fold increase in GC activity was calculated by comparing the activity in treated cells to that in cells cultured with a vehicle control.[1]

Signaling Pathway

Goucher_Disease_Pathway Mechanism of Pharmacological Chaperones in Gaucher Disease cluster_ER ER Lumen cluster_Lysosome Lysosomal Lumen ER Endoplasmic Reticulum (ER) (Neutral pH) Golgi Golgi Apparatus ER->Golgi Trafficking Mutant_GC Misfolded Mutant GC Complex Analog-GC Complex (Stabilized) Mutant_GC->Complex Analog 2,5-Anhydro-2,5-imino- D-glucitol Analog Analog->Complex Complex->Golgi Folded_GC Correctly Folded GC Complex->Folded_GC Dissociation Lysosome Lysosome (Acidic pH) Golgi->Lysosome Trafficking Substrate Glucosylceramide Folded_GC->Substrate Hydrolysis Products Glucose + Ceramide Substrate->Products

Caption: Proposed mechanism of action for this compound analogs as pharmacological chaperones in Gaucher disease.

II. Antiviral Activity

Iminosugars, including this compound analogs, exhibit broad-spectrum antiviral activity against enveloped viruses such as Dengue virus (DENV), Japanese encephalitis virus (JEV), and SARS-CoV-2.[3][4][5] The primary mechanism of action is the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[3][4] This inhibition leads to misfolding of viral N-linked glycoproteins, resulting in reduced viral secretion and infectivity.[3]

Data Presentation

The following table presents in vitro and in vivo data for the iminosugar derivative N-nonyl-deoxynojirimycin (NN-DNJ), which serves as a well-characterized comparator for this class of compounds.

CompoundVirusAssay TypeMetricValueReference
NN-DNJDENV-2In vitroEC900.2-0.6 µM[6]
JEVIn vitroPotent antiviral effect-[4]
JEVIn vivo (mice)Dosage20 or 200 mg/kg/day[4]

Note: The longer alkyl chain of NN-DNJ is thought to increase its potency by enhancing cellular uptake and retention in the ER.[4]

Experimental Protocols

In Vivo Mouse Challenge Model (JEV):

  • Animal Model: Six- to seven-week-old female ICR mice were used.[4]

  • Drug Administration: NN-DNJ (tartrate salt) dissolved in water was administered orally by gavage once daily, starting one day before the virus challenge. Dosages of 20 or 200 mg/kg of body weight per day were used.[4]

  • Virus Challenge: Mice were challenged with JEV.[4]

  • Outcome Measures: The protective effect of NN-DNJ was assessed, likely by monitoring survival rates and/or viral titers in relevant tissues, although the specific endpoints are not detailed in the provided search results.

Signaling Pathway

Antiviral_Mechanism Antiviral Mechanism of Iminosugars cluster_ER ER Lumen ER Endoplasmic Reticulum (ER) Viral_Polyprotein Viral Polyprotein (e.g., prM, E, NS1) N_linked_Glycan N-linked Glycan (Glc3Man9GlcNAc2) Viral_Polyprotein->N_linked_Glycan Glycosylation Alpha_Glucosidase_I α-Glucosidase I N_linked_Glycan->Alpha_Glucosidase_I Glucose Trimming Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Misfolding Misfolded Glycoprotein Alpha_Glucosidase_I->Misfolding Calnexin Calnexin (CNX) Chaperone Alpha_Glucosidase_II->Calnexin Binding Alpha_Glucosidase_II->Misfolding Iminosugar Iminosugar Analog Iminosugar->Alpha_Glucosidase_I Inhibition Iminosugar->Alpha_Glucosidase_II Inhibition Proper_Folding Proper Glycoprotein Folding Calnexin->Proper_Folding Virus_Assembly Virion Assembly & Secretion Proper_Folding->Virus_Assembly Reduced_Infectivity Reduced Viral Infectivity Misfolding->Reduced_Infectivity

Caption: Inhibition of ER α-glucosidases by iminosugar analogs disrupts viral glycoprotein folding.

III. Summary and Future Directions

The available data suggests that this compound analogs hold promise as therapeutic agents. In the context of Gaucher disease, they can function as pharmacological chaperones to increase the activity of mutant GC enzymes. As antivirals, their mechanism of inhibiting host glucosidases is effective against a range of enveloped viruses.

However, the currently available literature lacks extensive direct comparative in vivo efficacy studies for a series of this compound analogs. Most of the data is from in vitro or cell-based assays. Future research should focus on:

  • Direct comparative in vivo studies: Evaluating the efficacy of different this compound analogs in animal models of Gaucher disease and various viral infections.

  • Pharmacokinetics and Toxicology: Detailed in vivo studies to determine the pharmacokinetic profiles and assess the safety of promising lead compounds.

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure of these analogs for improved efficacy and reduced off-target effects.

This guide provides a foundation for understanding the therapeutic potential of this compound analogs and highlights the key areas for future investigation to translate these findings into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of 2,5-Imino-D-Glucitol Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) and its stereoisomer 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) derivatives, focusing on their structure-activity relationships (SAR) as glycosidase inhibitors. The information presented herein is compiled from various scientific studies to aid in the rational design of novel and potent glycosidase inhibitors for therapeutic applications.

Overview of 2,5-Imino-D-Glucitol Derivatives

2,5-Imino-D-glucitol and its analogues are polyhydroxylated pyrrolidines that belong to the class of iminosugars. These compounds are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This structural feature allows them to act as competitive inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The inhibitory activity of these iminosugar derivatives is highly dependent on their stereochemistry and the nature of substituents on the pyrrolidine ring.

Comparative Inhibitory Activity of 2,5-Imino-D-Glucitol Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various DGDP and DMDP derivatives against a panel of glycosidase enzymes. These values have been extracted from multiple peer-reviewed publications.

Table 1: Glycosidase Inhibitory Activity (IC50, µM) of DMDP and its Derivatives

Compound/Derivativeα-Glucosidase (Yeast)β-Glucosidase (Almond)α-Mannosidase (Jack Bean)β-Mannosidase (Snail)α-Galactosidase (Coffee Bean)β-Galactosidase (Bovine Liver)
DMDP >10002.8>1000>1000>100015
N-Butyl-DMDP1200.8----
N-Octyl-DMDP250.15----
N-Dodecyl-DMDP80.05----
N-Benzyl-DMDP780.5----
6-C-Undecyl-DMDP-0.023---0.085
L-DMDP (enantiomer)0.1>1000--->1000

Table 2: Glycosidase Inhibitory Activity (IC50, µM) of DGDP and its Derivatives

Compound/Derivativeα-Glucosidase (Yeast)β-Glucosidase (Almond)α-Mannosidase (Jack Bean)
DGDP 1525>1000
N-Butyl-DGDP510-
N-Octyl-DGDP1.23.5-
N-Dodecyl-DGDP0.51.8-

Note: '-' indicates data not available. The inhibitory activities can vary based on the enzyme source and assay conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with findings from numerous studies, reveal key structure-activity relationships for 2,5-imino-D-glucitol derivatives:

  • Stereochemistry: The stereochemistry of the hydroxyl groups on the pyrrolidine ring is a critical determinant of inhibitory activity and selectivity. DMDP, with a mannose-like configuration, is a potent inhibitor of β-glucosidase and β-galactosidase.[1] In contrast, its enantiomer, L-DMDP, is a highly potent and selective inhibitor of α-glucosidases.[2] DGDP, having a glucose-like configuration, exhibits inhibitory activity against both α- and β-glucosidases.[3]

  • N-Alkylation: The introduction of alkyl chains on the ring nitrogen generally enhances the inhibitory potency, particularly against β-glucosidases for DMDP derivatives and both α- and β-glucosidases for DGDP derivatives. This enhancement is attributed to increased lipophilicity, which can lead to stronger interactions with the hydrophobic regions of the enzyme's active site. A clear trend of increasing potency with increasing alkyl chain length is often observed.

  • C-Alkylation: Modification at the C-6 position with long alkyl chains has been shown to produce nanomolar inhibitors of β-glucosidase and β-galactosidase.[4] This suggests that the active sites of these enzymes possess a hydrophobic pocket that can accommodate these lipophilic substituents.

  • Other Modifications: The introduction of a 3-deoxy-3-fluoro group in L-DMDP and L-homoDMDP resulted in a sharp decrease in α-glucosidase inhibition, highlighting the importance of the C-3 hydroxyl group for enzyme interaction.[5]

The following diagram illustrates the general SAR principles for 2,5-imino-D-glucitol derivatives.

SAR_of_Iminoglucitol_Derivatives cluster_N N-Alkylation cluster_C6 C6-Alkylation cluster_Stereo Stereochemistry Core 2,5-Imino-D-glucitol Core N-Substitution C1-Substitution C6-Substitution Hydroxyl Groups N_Alkyl Increased lipophilicity Core:portN->N_Alkyl C6_Alkyl Long alkyl chains Core:portC6->C6_Alkyl N_Potency Enhanced potency against β-glucosidases (DMDP) and α/β-glucosidases (DGDP) N_Alkyl->N_Potency C6_Potency Nanomolar inhibition of β-glucosidase and β-galactosidase C6_Alkyl->C6_Potency Stereo_DMDP DMDP (manno) Activity_DMDP Potent β-glucosidase & β-galactosidase inhibitor Stereo_DMDP->Activity_DMDP Stereo_DGDP DGDP (gluco) Activity_DGDP α- and β-glucosidase inhibitor Stereo_DGDP->Activity_DGDP Stereo_L_DMDP L-DMDP (enantio) Activity_L_DMDP Potent & selective α-glucosidase inhibitor Stereo_L_DMDP->Activity_L_DMDP

Structure-Activity Relationship of 2,5-Imino-D-glucitol Derivatives.

Experimental Protocols

The following are detailed methodologies for commonly used glycosidase inhibition assays.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the yellow-colored p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test compounds (2,5-imino-D-glucitol derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in sodium phosphate buffer.

  • Prepare various concentrations of the test compounds and acarbose in the buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of the test compound or control solution to the respective wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against β-glucosidase.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Test compounds

  • Deoxynojirimycin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dissolve the β-glucosidase enzyme in sodium acetate buffer.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add 20 µL of the test compound solution and 20 µL of the enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNP-Glc solution.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of 1 M Na2CO3.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.

The following diagram illustrates the general workflow for a typical glycosidase inhibition assay.

Glycosidase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor solutions) start->prepare_reagents pre_incubation Pre-incubation (Enzyme + Inhibitor) prepare_reagents->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (Controlled Temperature & Time) reaction_initiation->incubation reaction_termination Reaction Termination (Add Stop Solution) incubation->reaction_termination measurement Measure Absorbance (Spectrophotometer) reaction_termination->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

General Workflow for a Glycosidase Inhibition Assay.

Conclusion

The structure-activity relationship studies of 2,5-imino-D-glucitol derivatives have provided valuable insights for the design of potent and selective glycosidase inhibitors. The stereochemistry of the pyrrolidine core and the nature of the substituents at the nitrogen and carbon atoms are key factors influencing their inhibitory profiles. Lipophilic modifications, in particular, have proven to be a successful strategy for enhancing inhibitory potency. This comparative guide serves as a resource for researchers in the field, facilitating the development of novel iminosugar-based therapeutics.

References

Comparative Molecular Docking Studies of Iminosugars on Glucocerebrosidase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions between iminosugars and glucocerebrosidase (GCase) is pivotal for the design of effective therapeutics for Gaucher disease. This guide provides a comparative analysis of various iminosugar inhibitors, supported by quantitative data from molecular docking studies, detailed experimental protocols, and visualizations of key biological and computational processes.

Gaucher disease, a lysosomal storage disorder, arises from the deficient activity of GCase, leading to the accumulation of its substrate, glucosylceramide.[1][2] Iminosugars, acting as pharmacological chaperones, represent a promising therapeutic strategy.[2] These small molecules bind to the active site of GCase, promoting its correct folding and trafficking to the lysosome, thereby enhancing its residual activity.[3][4] Molecular docking studies are instrumental in elucidating the binding modes and affinities of these iminosugars, guiding the development of more potent and selective inhibitors.

Quantitative Comparison of Iminosugar Inhibitors

The inhibitory potential of various iminosugars against glucocerebrosidase has been evaluated in numerous studies. The following table summarizes key quantitative data, including IC50 and Ki values, providing a basis for comparing their efficacy.

Iminosugar DerivativeTypeIC50 (µM)Ki (µM)Key Interactions/Notes
α-1-C-tridecyl-DAB (5j)Pyrrolidine0.77-The α-1-C-tridecyl group interacts favorably with a hydrophobic pocket, while the DAB moiety forms essential hydrogen bonds with Asp127, Glu235, and Glu340.[5]
IsofagominePiperidine--A well-studied pharmacological chaperone that enhances the thermal stability of GCase.[1]
sp2-Iminosugar 1Bicyclic-0.17 (pH 7.4)Exhibits competitive inhibition.[4]
sp2-Iminosugar 2Bicyclic-0.003 (pH 7.4)Replacement of an oxygen with sulfur in the five-membered ring significantly enhances inhibitory potency.[4]
sp2-Iminosugar 3Bicyclic-0.04 (pH 7.4)Shows competitive inhibition.[4]
sp2-Iminosugar 4Bicyclic-0.0003 (pH 7.4)Replacement of an oxygen with sulfur in the five-membered ring leads to a remarkable increase in inhibition.[4]
Nonyl-DNJ (5)Piperidine0.103-Exhibits noncompetitive inhibition and also inhibits α-glucosidase with an IC50 of 0.050 µM.[3]
N-alkylated d-gluco iminosugar (45)Piperidine-0.0031Demonstrates high selectivity for β-glucosidases.[6]
N-alkylated d-xylo iminosugar (46)Piperidine-0.19The d-gluco configuration generally shows better activity against GCase compared to the d-xylo analogs.[6]
N-alkylated d-gluco iminosugar (51)Piperidine-0.048Terminal alkyne modification.[6]
N-alkylated d-xylo iminosugar (52)Piperidine-1.3The d-gluco configuration generally shows better activity against GCase compared to the d-xylo analogs.[6]

Experimental Protocols for Molecular Docking

A typical molecular docking workflow for studying the interaction of iminosugars with glucocerebrosidase involves several key steps:

1. Preparation of the Glucocerebrosidase Structure:

  • Obtaining the Crystal Structure: The three-dimensional crystal structure of human glucocerebrosidase is retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB file is processed to remove water molecules, ligands, and any co-factors not relevant to the study. Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned, typically at a physiological pH of 7.4.

2. Ligand (Iminosugar) Preparation:

  • 3D Structure Generation: The 2D structures of the iminosugar derivatives are sketched and converted into 3D structures.

  • Ligand Optimization: The geometry of the ligands is optimized using a suitable force field to obtain a low-energy conformation. The protonation state of the iminosugar is determined at the relevant pH.

3. Molecular Docking Simulation:

  • Software Selection: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

  • Grid Generation: A grid box is defined around the active site of glucocerebrosidase to specify the search space for the docking simulation. The active site is typically identified based on the location of the bound ligand in the crystal structure or through binding site prediction algorithms.

  • Docking Run: The docking algorithm systematically samples different conformations and orientations of the iminosugar within the defined active site, scoring each pose based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

  • Binding Energy/Score: The docking scores (e.g., in kcal/mol) of the different poses are analyzed. Lower binding energies generally indicate a more favorable binding interaction.

  • Pose Visualization: The predicted binding poses of the iminosugars are visualized to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues in the active site of glucocerebrosidase.

  • Comparison: The docking results for different iminosugars are compared to identify the structural features that contribute to higher binding affinity and selectivity.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of glucocerebrosidase inhibition and the general workflow of a molecular docking study.

GCase_Inhibition cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_er Endoplasmic Reticulum (pH ~7.4) Glucosylceramide Glucosylceramide (Substrate) GCase Glucocerebrosidase (GCase) Glucosylceramide->GCase Binds to active site Products Glucose + Ceramide GCase->Products Catalyzes hydrolysis Iminosugar Iminosugar (Pharmacological Chaperone) GCase->Iminosugar Iminosugar Dissociates in acidic pH Misfolded_GCase Misfolded GCase Misfolded_GCase->Iminosugar Binds to Degradation Proteasomal Degradation Misfolded_GCase->Degradation Targeted for Correctly_Folded_GCase Correctly Folded GCase Iminosugar->Correctly_Folded_GCase Promotes correct folding Correctly_Folded_GCase->GCase Traffics to Lysosome

Caption: Mechanism of GCase inhibition by iminosugars.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure (e.g., from PDB) PDB_Prep Protein Preparation (Add H, remove water, etc.) PDB->PDB_Prep Ligands 2. Ligand Structures (Iminosugars) Ligand_Prep Ligand Preparation (3D conversion, optimization) Ligands->Ligand_Prep Grid 3. Define Binding Site (Grid Generation) PDB_Prep->Grid Dock 4. Run Docking (e.g., AutoDock, Glide) Ligand_Prep->Dock Grid->Dock Scoring 5. Score & Rank Poses (Binding Energy) Dock->Scoring Visualization 6. Visualize Interactions (H-bonds, Hydrophobic) Scoring->Visualization Comparison 7. Comparative Analysis Visualization->Comparison

Caption: General workflow of a comparative molecular docking study.

References

Safety Operating Guide

Proper Disposal of 2,5-Anhydro-2,5-imino-D-glucitol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 2,5-Anhydro-2,5-imino-D-glucitol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound should be treated as hazardous until comprehensive toxicological data is available.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. For larger quantities, consider fire/flame-resistant clothing.[1]
Respiratory In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

1. Waste Collection and Storage:

  • Container: Place waste this compound in a clearly labeled, suitable, and securely closed container.[1] The original container or a compatible non-reactive container is recommended.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

2. Disposal through a Licensed Contractor:

  • Arrangement: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Manifest: Ensure all required waste disposal manifests are completed accurately.

3. Alternative Disposal Method: Controlled Incineration:

  • In some cases, controlled incineration by a specialized facility may be an option.[1] This should only be performed by trained personnel in a facility equipped with flue gas scrubbing capabilities.[1]

  • Note: Do not attempt to incinerate this compound in a standard laboratory furnace.

Prohibited Disposal Method:

  • Drain Disposal: Under no circumstances should this compound be discharged into sewer systems or drains.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in the table above.

3. Containment and Cleanup:

  • Solid Spills:

    • Avoid generating dust.[1]

    • Gently cover the spill with an absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Solution Spills:

    • Contain the spill using absorbent pads or booms.

    • Absorb the liquid with an inert absorbent material.

    • Place the used absorbent material into a sealed, labeled hazardous waste container.

4. Decontamination:

  • Once the bulk of the spill has been collected, decontaminate the area with a suitable laboratory detergent and water.

  • All cleaning materials (e.g., wipes, gloves) should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal assess Assess Quantity and Form (Solid/Liquid) start->assess spill Is it a spill? assess->spill collect_waste Collect in a Labeled, Sealed Container spill->collect_waste No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes contact_ehs Contact Institutional EHS or Licensed Waste Contractor collect_waste->contact_ehs incineration Arrange for Controlled Incineration (if applicable) contact_ehs->incineration prohibited Prohibited: Do Not Dispose Down Drain contact_ehs->prohibited package_spill Package Spill Debris as Hazardous Waste spill_procedure->package_spill package_spill->contact_ehs end End: Proper Disposal Complete incineration->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.